2,3-Dichloropropionyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dichloropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c4-1-2(5)3(6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQELECXPPAOSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884409 | |
| Record name | Propanoyl chloride, 2,3-dichloro- | |
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Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7623-13-4 | |
| Record name | 2,3-Dichloropropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7623-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 2,3-dichloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl chloride, 2,3-dichloro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoyl chloride, 2,3-dichloro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloropropionyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichloropropionyl Chloride: Properties, Synthesis, Reactivity, and Applications in Drug Development
Introduction
2,3-Dichloropropionyl chloride, a reactive acyl chloride, is a pivotal building block in modern organic synthesis. Its bifunctional nature, possessing both a highly electrophilic acid chloride and a chlorinated alkyl chain, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis methodologies, reactivity profile, and key applications, with a particular focus on its role in the synthesis of pharmaceutically active compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling and effective use in synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃Cl₃O | |
| Molecular Weight | 161.41 g/mol | |
| CAS Number | 7623-13-4 | |
| Appearance | Colorless to light yellow liquid | |
| Odor | Pungent | |
| Boiling Point | 53-54 °C at 17 mmHg | |
| Density | 1.476 g/mL at 25 °C | |
| Solubility | Soluble in various organic solvents (e.g., ethers, ketones, aromatic hydrocarbons); reacts with water.[1] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
-
¹H NMR: Spectral data for the precursor, 2,3-dichloropropionic acid, shows characteristic peaks that can be correlated to the structure of the acyl chloride.[2][3]
-
¹³C NMR: The carbon spectrum provides key information about the carbon framework of the molecule.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1780-1815 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the molecular structure.[6]
Synthesis of this compound
The most common and industrially relevant method for the synthesis of this compound is the reaction of 2,3-dichloropropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[7] This reaction is efficient, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2,3-Dichloropropionic Acid
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2,3-Dichloropropionic acid
-
Thionyl chloride (SOCl₂)
-
Dry reaction vessel with a reflux condenser and a gas outlet to a trap for acidic gases
-
Distillation apparatus
Procedure:
-
In a dry reaction vessel, place 2,3-dichloropropionic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction vessel at room temperature with stirring.
-
Heat the reaction mixture to reflux (around 70-80 °C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.
Reaction with Nucleophiles
This compound reacts with nucleophiles such as amines, alcohols, and water. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion.
With amines, it forms the corresponding amides. This reaction is fundamental to its application in drug synthesis, where the formation of an amide bond is a common step. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[8][9]
Caption: General mechanism of nucleophilic acyl substitution.
Friedel-Crafts Acylation
This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce the 2,3-dichloropropionyl group onto an aromatic ring.[10] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[11] The electrophile in this reaction is the acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid.
Applications in Drug Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Synthesis of Beclamide
A notable application of this compound is in the synthesis of the anticonvulsant drug, Beclamide. The synthesis involves the N-acylation of benzylamine with this compound.[1][12]
Potential Role in the Synthesis of Other Pharmaceuticals
While not always the final reagent, the structural motif provided by this compound is relevant to the synthesis of other pharmaceuticals. For instance, related chloro-acyl chlorides are used in the synthesis of the antianginal agent Ranolazine and the vasodilator Buflomedil.[1][13] The principles of reactivity and the synthetic strategies involving this compound are transferable to these syntheses.
Safety and Handling
This compound is a corrosive and toxic compound. It causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[14] It reacts with water to release toxic hydrogen chloride gas.[1] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry place, away from moisture and incompatible materials.
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for the construction of complex molecular architectures, making it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for its effective utilization in the development of new therapeutic agents.
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Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Dichloropropionic acid. Retrieved from [Link]
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- Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
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PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]
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Synthesis of 2,3-Dichloropropionyl chloride from 2,3-dichloropropionic acid
An In-Depth Technical Guide to the Synthesis of 2,3-Dichloropropionyl Chloride from 2,3-Dichloropropionic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various chemical and pharmaceutical products. The document is intended for an audience of researchers, chemists, and drug development professionals, offering an in-depth analysis of the core chemical principles, reaction mechanisms, and practical experimental protocols. We will focus on the conversion of 2,3-dichloropropionic acid using common chlorinating agents, with a primary emphasis on thionyl chloride (SOCl₂). The guide details causality behind experimental choices, step-by-step methodologies, purification techniques, and critical safety considerations.
Introduction
Chemical Profile of this compound
This compound (CAS No: 7623-13-4) is a highly reactive acyl chloride.[1][] Its bifunctional nature, featuring both a reactive acyl chloride group and vicinal chlorine atoms, makes it a versatile building block in organic synthesis. The acyl chloride moiety readily participates in nucleophilic acyl substitution reactions, while the alkyl chlorides offer sites for further functionalization.
Key Physical Properties:
-
Molecular Formula: C₃H₃Cl₃O[][3]
-
Molecular Weight: 161.41 g/mol [][3]
-
Boiling Point: 53-54 °C at 17 mmHg[]
-
Density: 1.476 g/mL at 25 °C[]
Significance in Chemical and Pharmaceutical Synthesis
Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful acylating agents. Their enhanced reactivity compared to the parent carboxylic acid is crucial, as direct reactions of carboxylic acids with nucleophiles like amines or alcohols are often unfavorable acid-base reactions rather than substitutions.[4] The conversion to an acyl chloride activates the carbonyl group for a vast array of subsequent transformations, making it a cornerstone of multi-step synthesis for pharmaceuticals, agrochemicals, and specialty polymers.[4][5]
Core Synthetic Principles: Acyl Chloride Formation
The conversion of a carboxylic acid's hydroxyl (-OH) group into a good leaving group is the fundamental principle behind acyl chloride synthesis.[6] Reagents like thionyl chloride, oxalyl chloride, and phosphorus chlorides achieve this by transforming the -OH into an intermediate that is easily displaced by a chloride ion.
Overview of Common Chlorinating Agents
The choice of chlorinating agent is a critical experimental decision, dictated by factors such as substrate sensitivity, desired purity, scale, and cost. Thionyl chloride is often preferred for its efficiency and the gaseous nature of its byproducts, which simplifies purification.[7]
| Reagent | Formula | Key Byproducts | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in solvent, often refluxed[7][8] | Gaseous byproducts simplify work-up; cost-effective.[7] | Can be harsh; may not be suitable for acid-sensitive substrates. |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Inert solvent (e.g., DCM) with cat. DMF[8][9] | Milder, more selective; reactions at lower temperatures.[10][11] | More expensive; DMF catalyst can form carcinogenic byproducts.[12] |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Often used neat, cold reaction[7] | Effective for many acids. | Solid reagent; byproduct (POCl₃) is a high-boiling liquid requiring distillation.[7] |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Neat, requires 3 eq. of acid per eq. of PCl₃[7] | Alternative to PCl₅. | Stoichiometry requires more starting material; liquid byproduct.[7] |
In-Depth Mechanistic Analysis
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The reaction with thionyl chloride is a classic example of nucleophilic acyl substitution.
The Thionyl Chloride Pathway
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) proceeds through a multi-step mechanism that transforms the poor hydroxyl leaving group into an excellent one.[4]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[6][13]
-
Intermediate Formation: This attack forms a tetrahedral intermediate. The subsequent reformation of the S=O double bond expels a chloride ion, creating a protonated chlorosulfite ester intermediate.[13][14]
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon.[4][13]
-
Product Formation & Byproduct Elimination: The tetrahedral intermediate collapses, forming the final acyl chloride. This step is irreversible as the leaving group decomposes into the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which bubble out of the solution, driving the reaction to completion.[4][7]
Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
The Role of Catalysts
While the reaction can proceed without a catalyst, bases such as pyridine or N,N-dimethylformamide (DMF) are often used to accelerate it.[4][10]
-
Pyridine: Acts as a base to neutralize the HCl byproduct. It also serves as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive acylpyridinium salt, which is more susceptible to nucleophilic attack.[10][15]
-
DMF: Reacts with the chlorinating agent (e.g., thionyl or oxalyl chloride) to form a Vilsmeier reagent, an iminium salt.[10][12] This reagent is a highly effective acylating agent that activates the carboxylic acid for conversion.
Caption: Catalytic cycle involving DMF to form the highly reactive Vilsmeier reagent.
Experimental Protocols for Synthesis
Extreme caution must be exercised during these procedures. All operations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment.[16][17]
Protocol: Synthesis using Thionyl Chloride
This protocol is adapted from established literature procedures for the synthesis of this compound.[3]
Materials and Equipment:
-
2,3-Dichloropropionic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a gas outlet/drying tube
-
Heating mantle
-
Vacuum distillation apparatus
Step-by-Step Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and attach a reflux condenser. Ensure the apparatus is protected from atmospheric moisture using a calcium chloride or silica gel drying tube.
-
Charging the Reactor: In the flask, place 2,3-dichloropropionic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. The reaction is often performed neat (without solvent).[3][8]
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain reflux for 1-3 hours.[3][18] The evolution of SO₂ and HCl gas should be observed. The reaction is complete when gas evolution ceases.
-
Work-up: After cooling the mixture to room temperature, the excess thionyl chloride must be removed. This is best accomplished by distillation at atmospheric pressure, followed by vacuum distillation to isolate the product.[7][18]
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure.[3][19] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 53-54 °C at 17 mmHg).[]
Reported Yield: A yield of approximately 79% has been reported for this transformation.[3]
Caption: General experimental workflow for the synthesis of this compound.
Purification and Characterization
Post-Reaction Work-up
The primary challenge in the work-up is the complete removal of the excess chlorinating agent and dissolved HCl. As thionyl chloride has a boiling point of 76 °C and the product's boiling point is significantly higher at atmospheric pressure, a simple distillation can effectively remove most of the excess reagent before final purification.[7]
Purification by Vacuum Distillation
Vacuum distillation is the method of choice for purifying this compound, as it allows the substance to boil at a much lower temperature, preventing thermal decomposition. The boiling point is highly dependent on the pressure.[][19]
Critical Safety Considerations
Working with chlorinating agents and acyl chlorides requires strict adherence to safety protocols due to their hazardous nature.
Hazard Analysis of Reagents and Products
| Compound | CAS No. | Key Hazards |
| Thionyl Chloride | 7719-09-7 | Causes severe skin burns and eye damage.[16][20] Toxic if inhaled.[20][21] Reacts violently with water, liberating toxic gas (HCl, SO₂).[16][17] |
| This compound | 7623-13-4 | Causes severe skin burns and eye damage.[22] Acutely toxic if inhaled.[22] Combustible liquid.[22] Reacts with water. |
| Hydrogen Chloride (byproduct) | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[16]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[16]
-
Respiratory Protection: All work must be done in a certified chemical fume hood.[17][20] If there is a risk of exposure above the limit, a NIOSH-approved respirator with an appropriate cartridge is necessary.[16]
Spill and Emergency Procedures
-
Spills: Evacuate the area. For small spills, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for disposal.[16][17] Do NOT use water or combustible materials.
-
Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[16]
-
Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Conclusion
The synthesis of this compound from its parent carboxylic acid is a robust and well-established transformation. The use of thionyl chloride provides an efficient route, with the primary advantages being the ease of purification due to its gaseous byproducts and its relatively low cost. The success of the synthesis hinges on the rigorous exclusion of moisture, careful control of reaction conditions, and strict adherence to safety protocols due to the corrosive and toxic nature of the reagents involved. Understanding the underlying mechanism allows for procedural modifications, such as the use of catalysts, to optimize reaction rates and yields for specific applications in research and development.
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2,3-Dichloropropionyl chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-dichloropropionyl chloride, a key bifunctional reagent in organic synthesis. From its fundamental chemical and physical properties to its synthesis, reactivity, and critical safety protocols, this document serves as an essential resource for professionals in the chemical and pharmaceutical sciences.
Core Chemical Identity
This compound is a vital building block in the synthesis of a wide array of chemical entities. Its dual reactivity, stemming from the acyl chloride and the chloroalkyl functionalities, allows for versatile applications in the construction of complex molecules.
| Identifier | Value |
| CAS Number | 7623-13-4 |
| Molecular Formula | C₃H₃Cl₃O |
| Molecular Weight | 161.41 g/mol [1][2][3] |
| Synonyms | 2,3-Dichloropropanoyl chloride, α,β-Dichloropropionyl chloride[4] |
Chemical Structure
Caption: Synthesis of this compound from 2,3-Dichloropropionic acid.
Experimental Protocol
A typical procedure for the synthesis of this compound is as follows:
-
To a stirred solution of 2,3-dichloropropionic acid in a suitable inert solvent (or neat), slowly add thionyl chloride.
-
The reaction mixture is then heated to reflux for a specified period to ensure complete conversion.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
One documented synthesis reports a yield of 79% when reacting 2,3-dichloropropionic acid with thionyl chloride neat with reflux for 1 hour, followed by stirring at room temperature for 24 hours. [2]
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized for its ability to participate in acylation and nucleophilic substitution reactions.
Key Reactions
-
Acylation: The highly reactive acyl chloride group readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.
-
Nucleophilic Substitution: The chlorine atoms on the alkyl chain can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups.
These reactive properties make this compound a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be used as a starting material for the construction of various heterocyclic compounds.
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage. [5]* Health Hazard: May be fatal if inhaled and is harmful if swallowed.
-
Reactivity: Reacts with water, releasing toxic gases.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong bases.
-
Keep the container tightly closed.
References
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
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Physical and chemical properties of 2,3-Dichloropropionyl chloride
An In-depth Technical Guide to 2,3-Dichloropropionyl Chloride
Authored by: A Senior Application Scientist
Introduction
This compound is a highly reactive acyl chloride that serves as a critical building block in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive acid chloride group and two chlorine atoms on the adjacent carbons, makes it a versatile intermediate for introducing complex functionalities into molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, handling protocols, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development and specialty chemical synthesis.
Compound Identification and Nomenclature
Correctly identifying a chemical reagent is the foundation of safe and reproducible research. This compound is known by several names and is uniquely identified by its CAS number.
| Identifier | Value |
| CAS Number | 7623-13-4[1][2][3] |
| Molecular Formula | C₃H₃Cl₃O[1][2][3] |
| Molecular Weight | 161.41 g/mol [1][] |
| IUPAC Name | 2,3-dichloropropanoyl chloride[] |
| Synonyms | 2,3-Dichloropropanoyl chloride, Propanoyl chloride, 2,3-dichloro-[2][3][5][6] |
| InChI Key | JQELECXPPAOSTM-UHFFFAOYSA-N[2][5] |
| Canonical SMILES | C(C(C(=O)Cl)Cl)Cl[][5] |
Physicochemical Properties
Understanding the physical properties of this compound is essential for its proper handling, storage, and use in experimental design. The compound is a colorless to light-colored oil with a pungent odor.[3] It is hygroscopic and moisture-sensitive.[3]
| Property | Value | Source(s) |
| Appearance | Colourless Oil | [3] |
| Boiling Point | 53-54 °C at 17 mmHg | [3][] |
| Density | 1.476 g/mL at 25 °C | [3][] |
| Refractive Index (n20/D) | 1.477 | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Solubility | Soluble in Chloroform (Sparingly).[3] Reacts with water and protic solvents like alcohols.[7][8][9] |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.
Hydrolysis
As is characteristic of acyl chlorides, this compound reacts vigorously with water. This hydrolysis reaction is typically exothermic and results in the formation of 2,3-dichloropropionic acid and corrosive hydrogen chloride (HCl) gas.[9] This high moisture sensitivity necessitates handling the compound under anhydrous conditions, often using an inert atmosphere (e.g., nitrogen or argon).[3]
Reactions with Alcohols and Amines
This compound reacts readily with alcohols to form the corresponding esters and with amines to form amides. These reactions proceed via a nucleophilic acyl substitution mechanism. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct, which can otherwise lead to unwanted side reactions.[10]
The general mechanism involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group.
Caption: General mechanism for nucleophilic acyl substitution.
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid. A common laboratory and industrial method involves the reaction of 2,3-dichloropropionic acid with thionyl chloride (SOCl₂).[11] This reaction effectively converts the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion.
The reaction is often performed neat or in an inert solvent. Refluxing the mixture ensures the reaction goes to completion, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being volatile gases that can be easily removed.[11]
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[10][12] The acyl chloride functionality allows for the straightforward formation of amide and ester linkages, which are common structural motifs in biologically active compounds. The two additional chlorine atoms provide further handles for subsequent chemical transformations, such as nucleophilic substitution or elimination reactions, enabling the construction of diverse molecular architectures.
Safety, Handling, and Storage
DANGER: this compound is a corrosive and hazardous chemical that requires strict safety protocols.
Hazard Identification
-
Corrosive: Causes severe skin burns and serious eye damage.[3][5][13]
-
Moisture Sensitive: Reacts with water, potentially violently, to release toxic and corrosive hydrogen chloride gas.[3][14]
-
Inhalation Hazard: Vapors and mists can cause chemical burns to the respiratory tract.[15]
-
Ingestion Hazard: Causes burns to the gastrointestinal tract.[15]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive set of PPE is mandatory:
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.[15]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton) and a lab coat or chemical-resistant apron.[15]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[16]
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][13]
Experimental Protocol: Synthesis of an Ester
This protocol provides a representative procedure for the esterification of an alcohol with this compound. This experiment must be conducted in a chemical fume hood with appropriate PPE.
Materials and Equipment
-
This compound
-
Alcohol (e.g., ethanol, 1.0 eq)
-
Anhydrous Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, dropping funnel, nitrogen inlet
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, etc.)
Step-by-Step Procedure
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Initial Charge: Add the alcohol (1.0 eq) and anhydrous DCM (5-10 mL per mmol of alcohol) to the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution and stir for 5 minutes.
-
Reagent Addition: Slowly add this compound (1.05 eq) dropwise to the stirred solution via the dropping funnel over 15-30 minutes. It is crucial to maintain the internal temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove pyridine hydrochloride and any unreacted starting materials.[10]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by an appropriate method, such as column chromatography or distillation, to yield the final product.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]
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2,3-Dichloropropionyl chloride reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 2,3-Dichloropropionyl Chloride with Nucleophiles
Abstract
This compound is a highly reactive, bifunctional electrophile of significant interest in synthetic chemistry, particularly for the construction of pharmaceutical and agrochemical intermediates. Its reactivity is dominated by the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This guide provides a detailed examination of the core reactivity principles governing these transformations. We will explore the mechanistic pathways, influencing factors, and reaction protocols for key nucleophile classes including amines, alcohols, and thiols. Furthermore, this document elucidates the causality behind experimental choices, addresses potential side reactions, and offers practical, field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical building block.
Introduction: The Chemical Nature of this compound
This compound is a derivative of propionic acid featuring two key reactive sites: a highly electrophilic acyl chloride functional group and two chlorinated carbon centers. The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom attached to the carbonyl carbon.[1][2] This polarization renders the carbonyl carbon significantly electron-deficient and thus highly susceptible to attack by nucleophiles.[1][2]
While nucleophilic substitution could theoretically occur at the C-2 or C-3 positions, the reactivity of the acyl chloride is overwhelmingly dominant under most conditions. Reactions with nucleophiles almost exclusively proceed via a nucleophilic acyl substitution mechanism at the carbonyl carbon.[3] This guide will focus primarily on this major reaction pathway, which is central to its synthetic utility.
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
The reaction of this compound with nucleophiles (Nu-H) follows a well-established two-step mechanism: nucleophilic addition-elimination .[1][4][5]
-
Nucleophilic Addition: The reaction initiates with the attack of the nucleophile's lone pair of electrons on the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a transient, negatively charged tetrahedral intermediate.[4][5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, which is the chloride ion.[4][5]
The final step often involves deprotonation of the nucleophile (if it was neutral, like an amine or alcohol) by a base or another equivalent of the nucleophile to yield the final, neutral product and a hydrochloride salt.[6]
// Reactants sub [label=<
ClO ||| Cl-CH₂-CH-C-Cl + H-Nu:
, margin=0];
// Intermediate inter [label=<
Tetrahedral Intermediate O- | Cl-CH₂-CH-C-Cl Cl| Nu+-H
, margin=0.2];
// Products prod [label=<
ClO ||| Cl-CH₂-CH-C-Nu + HCl
, margin=0];
// Arrows edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; sub -> inter [label="Addition"]; inter -> prod [label="Elimination"]; }
Figure 1: The Addition-Elimination Mechanism.
Reactions with Common Nucleophile Classes
N-Nucleophiles: Synthesis of 2,3-Dichloroamides
The reaction with primary and secondary amines is one of the most facile and widely used transformations of this compound.[1][7] The reaction is typically rapid and exothermic, yielding N-substituted 2,3-dichloroamides.[6][8]
Causality and Experimental Design:
-
Stoichiometry: Two equivalents of the amine are often required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct.[6] If the starting amine is valuable, a non-nucleophilic base like triethylamine (TEA) or pyridine is used as an HCl scavenger.[8] This is critical because the formation of HCl would protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction.[8]
-
Conditions: The reaction is usually performed at low temperatures (e.g., 0 °C) to control the exothermic nature and minimize potential side reactions. Anhydrous solvents like dichloromethane (DCM) or diethyl ether are used because this compound readily hydrolyzes with water.[1][9]
Experimental Protocol: Synthesis of N-benzyl-2,3-dichloropropanamide
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve the mixture in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with stirring.
-
Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly. A precipitate of triethylammonium chloride will form.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess amine and TEA), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
O-Nucleophiles: Synthesis of 2,3-Dichloroesters and Hydrolysis
Alcohols react with this compound in a similar fashion to amines to produce 2,3-dichloroesters. The reaction, known as esterification, is also a nucleophilic acyl substitution.[9]
Causality and Experimental Design:
-
Reactivity: Alcohols are generally less nucleophilic than amines, so the reaction may require slightly longer times or the addition of a nucleophilic catalyst.
-
Catalysis: A base such as pyridine or triethylamine is essential.[9] It serves not only to scavenge the HCl byproduct but can also act as a nucleophilic catalyst. Pyridine can react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol.
-
Hydrolysis: Water, though a weak nucleophile, reacts vigorously with acyl chlorides to form the corresponding carboxylic acid (2,3-dichloropropionic acid).[1][10] This is a common side reaction, emphasizing the need for anhydrous (dry) conditions during esterification and amidation reactions.[1][10]
Experimental Protocol: Synthesis of Ethyl 2,3-dichloropropanoate
-
Setup: In a dry, three-necked flask equipped with a dropping funnel and magnetic stirrer, dissolve absolute ethanol (1.0 eq) in anhydrous diethyl ether.[9]
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (1.1 eq) to the solution and stir.[9]
-
Acyl Chloride Addition: Add this compound (1.05 eq) dropwise from the funnel over 30 minutes with vigorous stirring.[9]
-
Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 2 hours.[9]
-
Workup and Isolation: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase, remove the solvent, and purify the resulting ester by distillation.[9]
S-Nucleophiles: Synthesis of 2,3-Dichlorothioesters
Thiols (R-SH) are excellent nucleophiles, often more so than their alcohol counterparts, and react readily with this compound to form thioesters.[11][12] The reaction mechanism is analogous to that of amines and alcohols. A base is used to neutralize the HCl byproduct.
Factors Influencing Reactivity and Selectivity
| Factor | Influence on Reaction | Rationale |
| Nucleophile Strength | Stronger nucleophiles react faster. General order: R-S⁻ > R₂NH > R-NH₂ > Ar-NH₂ > R-OH > H₂O. | A more nucleophilic species can more readily attack the electron-deficient carbonyl carbon, lowering the activation energy of the addition step. |
| Steric Hindrance | Bulky nucleophiles or substituents near the acyl chloride group slow the reaction. | Steric bulk impedes the approach of the nucleophile to the carbonyl carbon, making the formation of the tetrahedral intermediate more difficult. |
| Solvent | Aprotic solvents (DCM, THF, Et₂O) are preferred. | These solvents effectively dissolve the reactants without competing in the reaction. Protic solvents like water or alcohols will react with the acyl chloride. |
| Temperature | Low temperature (0 °C) is used to control exothermicity; room temperature is often sufficient for reaction completion. | Controls reaction rate and prevents degradation or side reactions. Acylations are typically fast and do not require heat. |
| Base/Catalyst | Essential for reactions with N- and O-nucleophiles. | Neutralizes the HCl byproduct, preventing the protonation and deactivation of the nucleophile.[8] Catalysts like pyridine can accelerate the reaction. |
Competing Reaction Pathways and Side Reactions
The primary challenge in the chemistry of this compound is controlling selectivity between its two electrophilic regions.
mol [label=" Cl-CH₂ | CH(Cl) | C=O | Cl"];
node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; nuc [label="Nu:⁻"];
nuc -> mol:c2 [label="Primary Attack Site\n(Acyl Substitution)\nFAST", fontcolor="#34A853", color="#34A853"]; nuc -> mol:c1 [label="Secondary Site\n(SN2)\nSLOW", fontcolor="#5F6368", style=dashed, color="#5F6368"]; nuc -> mol:c0 [label="Secondary Site\n(SN2)\nSLOW", fontcolor="#5F6368", style=dashed, color="#5F6368"]; }
Figure 2: Competing Electrophilic Centers.
-
Acyl Substitution vs. Alkyl Substitution (S_N2): While the C-2 and C-3 carbons are attached to good leaving groups (chloride), nucleophilic attack at these sp³-hybridized carbons is significantly slower than attack at the highly electrophilic sp²-hybridized carbonyl carbon.[3] The carbonyl carbon's reactivity is enhanced by the double bond to oxygen, making it the overwhelmingly preferred site for nucleophilic attack under standard acylation conditions.
-
Elimination: In the presence of a strong, non-nucleophilic base, there is a potential for elimination of HCl to form an α,β-unsaturated acyl chloride. However, this is generally not a major pathway when the reaction is performed with a nucleophile at low temperatures.
Synthetic Applications and Workflow
This compound is a valuable bifunctional building block. After the initial acylation, the resulting amide or ester still contains two alkyl chloride moieties that can be further functionalized, for example, through subsequent S_N2 reactions or by participating in cyclization reactions. This dual reactivity makes it a key intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals.[13]
}
Figure 3: Standard Experimental Workflow.
Safety and Handling
This compound is a corrosive, moisture-sensitive, and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It reacts vigorously with water, releasing corrosive HCl gas.[1] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
The reactivity of this compound is robustly defined by the principles of nucleophilic acyl substitution. Its highly electrophilic carbonyl center serves as the primary site of reaction for a diverse array of nucleophiles, leading to the efficient formation of amides, esters, and thioesters. By understanding the underlying addition-elimination mechanism and carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, researchers can effectively harness this versatile reagent. The secondary reactivity of the chloroalkyl backbone provides further opportunities for complex molecule synthesis, cementing the role of this compound as a valuable tool in modern organic and medicinal chemistry.
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]
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Clark, J. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]
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Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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Piotrowska, D. G. (2015, July 23). 3-Chloropropionyl Chloride. Synlett. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 22). Nucleophilic substitution of 2-chloropropanoyl chloride. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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YouTube. (2019, October 15). Reactions of thiols. Retrieved from [Link]
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Spectroscopic Characterization of 2,3-Dichloropropionyl Chloride: A Technical Guide
This guide provides a detailed spectroscopic analysis of 2,3-Dichloropropionyl chloride (CAS No. 7623-13-4), a key bifunctional reagent in organic synthesis. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the compound's spectral characteristics, grounded in fundamental principles and supported by available data. While mass spectrometry data is well-documented, a notable scarcity of publicly available experimental NMR and IR spectra necessitates a predictive analysis for these techniques based on established spectroscopic theory.
Compound Identification and Profile
This compound is a halogenated acyl chloride with the molecular formula C₃H₃Cl₃O.[1][2] Its structure features a three-carbon chain with chlorine atoms at the C-2 and C-3 positions, and a reactive acyl chloride functional group at C-1. This combination of functionalities makes it a versatile building block in the synthesis of various chemical entities.
Key Physicochemical Properties:
Caption: Molecular Structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation patterns.[6] Electron ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[7]
Interpretation of the Mass Spectrum
The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[8] The spectrum is characterized by a distinct molecular ion cluster and several key fragment ions.
-
Molecular Ion (M⁺): The presence of three chlorine atoms (each with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) results in a complex and characteristic isotopic pattern for the molecular ion.[9] The nominal molecular weight is 160 g/mol (for the all-³⁵Cl isotopologue). The full M⁺ cluster would appear at m/z 160, 162, 164, and 166 with decreasing intensities, confirming the presence of three chlorine atoms.
-
Key Fragmentation Pathways: Acyl chlorides are known to undergo specific fragmentation pathways.[10] The most common initial fragmentation is the loss of the chlorine radical from the acyl group, which would yield a stable acylium ion.
-
[M-Cl]⁺: Loss of a chlorine radical (·Cl) from the acyl chloride group (mass 35) would result in a prominent fragment ion cluster at m/z 125, 127, and 129, corresponding to the [C₃H₃Cl₂O]⁺ acylium ion.
-
Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO, mass 28). This would lead to a fragment cluster around m/z 97, 99, and 101, corresponding to the [C₂H₃Cl₂]⁺ ion.
-
Alpha-Cleavage: Cleavage of the C-C bond between C1 and C2 can also occur, leading to fragments such as [CH₂Cl-CHCl]⁺.
-
Data Summary
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
| 160, 162, 164, 166 | [C₃H₃Cl₃O]⁺ | Molecular ion (M⁺) cluster, confirms molecular formula. |
| 125, 127, 129 | [C₃H₃Cl₂O]⁺ | Loss of ·Cl from the acyl chloride group; a stable acylium ion. |
| 97, 99, 101 | [C₂H₃Cl₂]⁺ | Subsequent loss of CO from the acylium ion. |
| 62, 64 | [C₂H₃Cl]⁺ | Further fragmentation, possibly loss of a chlorine radical. |
Note: The m/z values represent the nominal mass for the most abundant isotope (³⁵Cl). The presence and relative intensities of the corresponding M+2, M+4, etc., peaks are definitive for chlorine-containing fragments.
Experimental Protocol: Electron Ionization GC-MS
This protocol describes a self-validating system for acquiring a reproducible mass spectrum.
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile, inert solvent such as dichloromethane or hexane.
-
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injector: 250°C, Split mode (e.g., 50:1) to prevent column overloading.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C for 2 minutes, ramp at 15°C/min to 250°C, hold for 3 minutes.
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: 35-250 m/z to ensure capture of all relevant fragments and the molecular ion.
-
Source Temperature: 230°C.
-
-
Data Acquisition & Validation:
-
Inject a solvent blank first to ensure system cleanliness.
-
Inject the sample solution.
-
Validate the resulting spectrum by confirming the characteristic isotopic cluster of the molecular ion and major fragments against theoretical isotopic abundance patterns.
-
Caption: Key fragmentation pathway in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive Analysis)
Disclaimer: Experimental NMR data for this compound was not available in the searched databases. The following analysis is predictive and based on established principles of NMR spectroscopy. Experimental verification is required for confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show two signals corresponding to the two distinct proton environments in the molecule.
-
-CHCl- (C-2 Proton): This single proton is on a carbon atom bonded to two electron-withdrawing groups: a chlorine atom and the acyl chloride group. It is also adjacent to the chloromethyl group. This environment will cause a significant downfield shift. The signal should appear as a triplet due to coupling with the two equivalent protons on C-3 (n+1 rule).
-
-CH₂Cl (C-3 Protons): These two protons are on a carbon adjacent to a chlorine atom and the methine group at C-2. They will be shifted downfield, but less so than the C-2 proton. The signal should appear as a doublet due to coupling with the single proton on C-2.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum should display three distinct signals, one for each carbon atom.
-
C=O (C-1): The carbonyl carbon of the acyl chloride group is the most deshielded and will appear furthest downfield, typically in the range for acyl halides.
-
-CHCl- (C-2): This carbon is bonded directly to a highly electronegative chlorine atom and the carbonyl group, causing a significant downfield shift.
-
-CH₂Cl (C-3): This terminal carbon is bonded to one chlorine atom and will be deshielded, appearing downfield but to a lesser extent than C-2.
Predicted Data Summary
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | -CHCl- (H-2) | ~4.8 - 5.2 | Triplet (t) | Highly deshielded due to adjacent Cl and COCl. |
| -CH₂Cl (H-3) | ~4.0 - 4.4 | Doublet (d) | Deshielded by adjacent Cl and C-2. | |
| ¹³C NMR | C=O (C-1) | ~170 - 175 | Singlet | Typical range for an acyl chloride carbonyl. |
| -CHCl- (C-2) | ~58 - 63 | Singlet | Deshielded by Cl and COCl. | |
| -CH₂Cl (C-3) | ~45 - 50 | Singlet | Deshielded by Cl. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Carefully dissolve ~10-20 mg of this compound in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube. Caution: Acyl chlorides are moisture-sensitive and will react with residual water. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to cover a range of 0-200 ppm.
-
A higher number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy (Predictive Analysis)
Disclaimer: Experimental IR data for this compound was not located. This analysis is predictive. The intense C=O stretch is the most definitive feature.
Predicted IR Spectrum
The IR spectrum will be dominated by the absorption of the acyl chloride group.
-
C=O Stretch: This will be the most intense and characteristic band in the spectrum. For acyl chlorides, this stretch appears at a high frequency due to the electron-withdrawing nature of the chlorine atom, which strengthens the carbonyl double bond. It is expected in the range of 1785-1815 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the -CHCl- and -CH₂Cl groups will appear just below 3000 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine stretching vibrations are found in the fingerprint region (below 1500 cm⁻¹) and are typically strong. Multiple bands are expected due to the three C-Cl bonds in different environments, likely in the 600-800 cm⁻¹ range.
Predicted Data Summary
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~2950-3050 | C-H Stretch (aliphatic) | Medium |
| ~1800 | C=O Stretch (acyl chloride) | Very Strong, Sharp |
| ~1400-1450 | C-H Bend (scissoring) | Medium |
| ~600-800 | C-Cl Stretch | Strong, Multiple Bands |
Integrated Spectroscopic Analysis
A cohesive analysis of all three spectroscopic techniques provides unambiguous structural confirmation. The mass spectrum would confirm the molecular weight and the presence of three chlorine atoms. The IR spectrum would definitively identify the acyl chloride functional group via its characteristic C=O stretch at a high wavenumber. Finally, the ¹H and ¹³C NMR spectra would elucidate the precise connectivity of the carbon skeleton and the arrangement of protons, confirming the 2,3-dichloro substitution pattern. While experimental NMR and IR data remain elusive, the predictive analysis aligns perfectly with the known structure and the definitive mass spectrometry data.
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J&K Scientific. (n.d.). 2,3-Dichloropropanoyl chloride | 7623-13-4. Retrieved January 21, 2026, from [Link]
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2,3-Dichloropropionyl Chloride: A Bifunctional Intermediate for Complex Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,3-Dichloropropionyl chloride is a highly reactive, trifunctional chemical intermediate of significant interest in the pharmaceutical, agrochemical, and specialty chemical sectors. Its structure, featuring a reactive acyl chloride and two distinct alkyl chloride moieties, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, key chemical reactivity, and applications, with a focus on the mechanistic principles that guide its use in modern organic synthesis. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory and process development setting.
Introduction to a Versatile Building Block
In the landscape of chemical synthesis, intermediates that offer multiple reactive handles are invaluable for building molecular complexity efficiently. This compound (CAS No. 7623-13-4) is a prime example of such a scaffold. As a derivative of propionic acid, it contains three electrophilic centers: the highly reactive acyl chloride at C1, a secondary chloride at C2, and a primary chloride at C3. This trifunctional nature allows for sequential and regioselective reactions, making it a powerful tool for synthetic chemists aiming to construct heterocyclic systems and highly functionalized acyclic molecules. This document serves as a technical primer, elucidating the core characteristics that make this compound a strategic choice for advanced chemical synthesis.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application and safe handling. This compound is a colorless oil that is sensitive to moisture.[1] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 7623-13-4 | [2][3] |
| Molecular Formula | C₃H₃Cl₃O | [2][3][4] |
| Molecular Weight | 161.41 g/mol | [2][3][4] |
| Boiling Point | 53-54 °C at 17 mm Hg | [1][5][] |
| Density | 1.476 g/mL at 25 °C | [1][5][] |
| Refractive Index (n20/D) | 1.477 | [1] |
| Solubility | Soluble in Chloroform | [1] |
| Appearance | Colourless Oil | [1] |
| Synonyms | 2,3-Dichloropropanoyl chloride, Propanoyl chloride, 2,3-dichloro- | [2][] |
Synthesis and Manufacturing Insights
The most common and straightforward laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂).[4] This method is favored due to its efficiency and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.
Experimental Protocol: Synthesis from 2,3-Dichloropropionic Acid
This protocol outlines a representative procedure for the synthesis of this compound.
Causality: The choice of thionyl chloride is strategic; its reaction with the carboxylic acid produces the desired acyl chloride along with sulfur dioxide and hydrogen chloride gases. These volatile byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the workup process. The reaction is typically performed neat or in an inert solvent.
Step-by-Step Methodology:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases). The apparatus must be dried to prevent hydrolysis of the reagent and product.
-
Charging the Reactor: Charge the flask with 2,3-Dichloropropionic acid (1.0 equivalent).
-
Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents) to the flask. The addition may be done portion-wise or via a dropping funnel.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for 1-2 hours.[4] The progress of the reaction can be monitored by observing the cessation of gas evolution.
-
Isolation and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product. A yield of approximately 79% has been reported for this type of transformation.[4]
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its three electrophilic sites.
-
Acyl Chloride (C1): This is the most reactive site. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation). This reaction is the cornerstone of its use as an acylating agent.
-
Alkyl Chlorides (C2 & C3): The chlorine atoms on the propyl chain are less reactive than the acyl chloride. They participate in nucleophilic substitution reactions (Sₙ2 type), but typically require more forcing conditions or stronger nucleophiles. The primary chloride at C3 is generally more susceptible to Sₙ2 attack than the secondary chloride at C2 due to reduced steric hindrance.
This hierarchy of reactivity allows for a stepwise functionalization. A common strategy involves first reacting a soft nucleophile at the acyl chloride position, followed by a second reaction at one of the alkyl chloride positions, which can often be an intramolecular cyclization.
Caption: A representative reaction pathway for this compound.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable intermediate in several industrial applications, most notably in the synthesis of pharmaceuticals and agrochemicals.[7][8]
-
Pharmaceutical Synthesis: It serves as a key building block for creating heterocyclic scaffolds common in active pharmaceutical ingredients (APIs). While specific examples for the 2,3-dichloro variant are proprietary, the closely related 3-chloropropionyl chloride is used in the synthesis of the anticonvulsant Beclamide and the antianginal agent Ranolazine.[9][10] The principles are directly transferable, with the additional chlorine atom on this compound allowing for the introduction of further complexity or different substitution patterns. It is also identified as an impurity related to the local anesthetic Prilocaine, indicating its potential role in related synthetic pathways or as a starting material.[1]
-
Agrochemical Manufacturing: In the agrochemical industry, similar chlorinated intermediates are crucial for producing herbicides and pesticides.[7][8][11] The reactive handles allow for the construction of molecules designed to interact with specific biological targets in pests or weeds.
-
Specialty Chemicals and Polymers: This intermediate is also used in the synthesis of specialty chemicals, including dyes and polymers, where the chloro-functional groups can be used for cross-linking or further modification.[11][12]
Safety, Handling, and Storage
This compound is a corrosive and hazardous chemical that requires strict safety protocols. It causes severe skin burns and eye damage.[1][5] It is also moisture-sensitive and reacts with water.
| Safety Aspect | Recommendation | Reference(s) |
| GHS Pictogram | Corrosive | [5] |
| Signal Word | Danger | [1][5] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1][5] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and face shield). | [1][5] |
| Handling | Use only in a well-ventilated chemical fume hood. Do not breathe vapors. Wash thoroughly after handling. | [5] |
| Storage | Store in a tightly closed container in a cool, dry place. Store locked up. Keep away from moisture. | [5] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [1][5] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. | [5] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [5] |
Emergency Protocol: Spills and Exposure
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Containment: For small spills, absorb with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.
-
Personal Exposure: Follow the first aid measures outlined in the table above immediately. Seek prompt medical attention for any exposure.
Conclusion
This compound is a potent and versatile chemical intermediate whose value lies in its trifunctional electrophilic nature. The well-defined reactivity hierarchy of its acyl chloride and two alkyl chloride groups provides a robust platform for the strategic and controlled synthesis of complex organic molecules. While its application is widespread in the pharmaceutical and agrochemical industries, its hazardous and corrosive nature demands rigorous adherence to safety protocols. For the informed researcher, this compound is not merely a reagent but a strategic tool for advancing molecular design and development.
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Thermochemical Data for 2,3-Dichloropropionyl Chloride: A Technical Guide for Researchers and Drug Development Professionals
Introduction
2,3-Dichloropropionyl chloride (CAS No. 7623-13-4) is a reactive acyl chloride of significant interest in organic synthesis, particularly as a building block for pharmaceuticals and other specialty chemicals.[1][2] A thorough understanding of its thermochemical properties is paramount for safe handling, process development, and reaction optimization. This in-depth technical guide provides a comprehensive overview of the available thermochemical data for this compound, outlines state-of-the-art experimental and computational methodologies for its determination, and discusses the practical implications of this data for researchers, scientists, and drug development professionals.
Acyl chlorides are inherently reactive, and their thermochemical data, such as the standard enthalpy of formation, entropy, and heat capacity, govern their stability, reactivity, and the energetic profile of their chemical transformations.[3] Accurate thermochemical data is crucial for predicting reaction spontaneity, calculating reaction enthalpies, and ensuring process safety by assessing the potential for thermal runaways.[4][5] In the context of drug development, understanding the thermodynamics of synthetic steps involving reactive intermediates like this compound is essential for scalable and safe manufacturing of active pharmaceutical ingredients (APIs).[6]
This guide is structured to provide not just data, but a deeper understanding of the principles and techniques behind its acquisition and application. We will delve into both established experimental methods and high-accuracy computational approaches, offering a holistic view of the thermochemical landscape of this important chemical intermediate.
Physicochemical and Hazard Profile of this compound
A foundational understanding of the basic physical properties and, critically, the hazard profile of this compound is essential before any thermochemical investigation.
| Property | Value | Source |
| CAS Number | 7623-13-4 | [1] |
| Molecular Formula | C₃H₃Cl₃O | [1] |
| Molecular Weight | 161.41 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 53-54 °C at 17 mmHg | [7] |
| Density | ~1.47 g/mL at 25 °C | [7] |
Hazard Summary: this compound is a corrosive and reactive compound. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[7][8] It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract.[7] Due to its reactivity, it must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[9][10][11] Storage should be in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
Thermochemical Data of this compound
Direct experimental thermochemical data for this compound is scarce in the literature, a common challenge for reactive intermediates. However, computational methods provide valuable estimates.
| Thermochemical Property | Calculated Value | Unit | Method | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -192.77 | kJ/mol | Joback Method | Cheméo |
| Standard Enthalpy of Formation (gas) (ΔfH°gas) | -270.33 | kJ/mol | Joback Method | Cheméo |
| Ideal Gas Heat Capacity (Cp,gas) | Calculable via Joback Method | J/(mol·K) | Joback Method | Cheméo |
Note: The values from Cheméo are based on the Joback group contribution method, which provides estimations. For higher accuracy, more sophisticated computational methods or experimental determination are recommended.
Experimental Determination of Thermochemical Properties
For a definitive understanding of the thermochemical properties of this compound, experimental measurements are indispensable. The following sections detail the principles and generalized protocols for determining key thermochemical parameters.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a cornerstone of thermochemical data. For organochlorine compounds like this compound, rotating-bomb calorimetry is the gold standard for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.
Causality of Experimental Choice: A rotating bomb calorimeter is chosen to ensure that the combustion products, particularly hydrochloric acid (HCl) from the chlorine atoms, are homogeneously dissolved in the bomb solution, leading to a well-defined final state and accurate results.
Experimental Workflow: Rotating-Bomb Calorimetry
Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.
A plausible reaction for the combustion of this compound in a bomb calorimeter is:
C₃H₃Cl₃O(l) + 2.75 O₂(g) → 3 CO₂(g) + 1.5 H₂O(l) + 1.5 Cl₂(g)
However, the chlorine is typically converted to HCl in the presence of water in the bomb.
Heat Capacity (Cp) and Standard Entropy (S°)
Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids over a range of temperatures. From the temperature dependence of the heat capacity, the standard entropy can be calculated.
Causality of Experimental Choice: Adiabatic calorimetry minimizes heat exchange with the surroundings, allowing for precise measurement of the heat required to raise the temperature of the sample by a small increment. This is crucial for obtaining accurate heat capacity data.
Experimental Workflow: Adiabatic Calorimetry
Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.
High-Accuracy Computational Thermochemistry
In the absence of experimental data, and to provide a robust theoretical framework, high-accuracy computational methods are invaluable. These methods go beyond simple group contribution estimations and can provide thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).
Causality of Method Choice: Composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS) models are chosen because they are designed to approximate high-level electronic structure calculations through a series of more manageable computations, providing a balance between accuracy and computational cost. They have been shown to be reliable for a wide range of organic molecules, including those containing halogens.[12]
Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) Theories
G3 and CBS-QB3 are composite ab initio methods that systematically extrapolate to the complete basis set limit and include corrections for electron correlation, zero-point vibrational energy, and other effects.
Computational Workflow
Caption: Computational workflow for determining thermochemical data using composite methods.
Application of Thermochemical Data in Research and Drug Development
The thermochemical data for this compound is not merely of academic interest; it has significant practical applications.
-
Process Safety: The enthalpy of reaction for processes involving this compound can be calculated from the enthalpies of formation of reactants and products. This is critical for assessing the potential for thermal runaway and for designing appropriate cooling and quenching systems.[5]
-
Reaction Optimization: Understanding the thermodynamics of a reaction can help in optimizing reaction conditions to favor product formation and minimize side reactions.[13]
-
Kinetic Modeling: Thermochemical data is a prerequisite for accurate kinetic modeling of chemical processes, which is essential for process scale-up and control.
-
Drug Development: In the pharmaceutical industry, robust and safe chemical processes are paramount. Thermochemical data for reactive intermediates informs the design of safe and scalable synthetic routes for APIs.[4][6]
Conclusion
This technical guide has provided a comprehensive overview of the thermochemical data for this compound, emphasizing the methodologies for its determination and its practical importance. While direct experimental data for this specific compound remains elusive, a combination of data for analogous compounds, detailed experimental protocols, and high-accuracy computational methods provides a robust framework for its thermochemical characterization. For researchers, scientists, and drug development professionals, a thorough understanding and application of this data are essential for advancing chemical synthesis in a safe, efficient, and controlled manner.
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- 12. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols for Acylation Reactions Using 2,3-Dichloropropionyl Chloride
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific context for the acylation of aromatic compounds using 2,3-dichloropropionyl chloride. Primarily focusing on the Friedel-Crafts acylation of benzene as a model system, this document is intended for researchers, chemists, and process development professionals. We will explore the underlying reaction mechanism, provide a robust step-by-step experimental protocol, discuss critical safety considerations, and outline methods for the characterization of the resulting α,β-dichloroketone products. These products are valuable synthetic intermediates, particularly in the development of novel pharmaceutical and agrochemical agents.
Introduction: The Synthetic Utility of this compound
Acylation reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1][2] Among the various acylating agents, this compound is a particularly useful bifunctional reagent. Its structure incorporates a highly reactive acyl chloride for electrophilic substitution and two vicinal chlorine atoms that offer versatile handles for subsequent functionalization, such as dehydrochlorination or nucleophilic substitution.
The primary application discussed herein is the Friedel-Crafts acylation, a classic yet powerful method for attaching an acyl group to an aromatic ring.[3][4] This reaction, developed by Charles Friedel and James Crafts in 1877, proceeds via an electrophilic aromatic substitution (EAS) pathway.[5] When compared to the related Friedel-Crafts alkylation, acylation offers two significant advantages:
-
No Carbocation Rearrangements: The acylium ion intermediate is resonance-stabilized and does not undergo the structural rearrangements that often plague alkylation reactions, leading to predictable product isomers.[4]
-
Avoidance of Polyacylation: The ketone product of acylation is significantly less electron-rich (deactivated) than the starting aromatic ring. This deactivation prevents the product from undergoing subsequent acylation, ensuring that mono-acylated products are formed cleanly.[1]
This guide provides a foundational protocol for the synthesis of 2,3-dichloro-1-phenylpropan-1-one, a representative α,β-dichloroketone, which serves as a versatile precursor for more complex molecules.[6]
Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts acylation of benzene with this compound is a multi-step process catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][5][7]
Step 1: Formation of the Acylium Ion Electrophile The reaction initiates with the coordination of the Lewis acid (AlCl₃) to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, making the chlorine a better leaving group. The bond cleaves heterolytically to generate a highly reactive, resonance-stabilized acylium ion. This species is the key electrophile in the reaction.[2][7]
Step 2: Nucleophilic Attack by the Aromatic Ring The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[8]
Step 3: Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[2][5] This deprotonation restores the stable aromatic π-system and releases HCl, regenerating the AlCl₃ catalyst in principle.
Step 4: Catalyst Complexation In practice, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[5] This complexation deactivates the catalyst, meaning that a stoichiometric amount (or slight excess) of AlCl₃ is required to drive the reaction to completion. The desired ketone is liberated from this complex during the aqueous workup.[5]
Below is a diagram illustrating the mechanistic pathway.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol: Synthesis of 2,3-Dichloro-1-phenylpropan-1-one
This protocol describes the acylation of benzene with this compound. All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. | Notes |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 16.0 g | 0.120 | 1.2 | Highly hygroscopic; handle quickly in a dry environment. |
| This compound | 157.42 | 15.7 g (10.6 mL) | 0.100 | 1.0 | Corrosive and moisture-sensitive. |
| Anhydrous Benzene | 78.11 | 78 g (89 mL) | 1.00 | 10.0 | Carcinogen; use as both reagent and solvent. Handle with extreme care. |
| Dichloromethane (DCM), anhydrous | 84.93 | ~50 mL | - | - | For transfers and rinsing. |
| Crushed Ice | 18.02 | ~150 g | - | - | For quenching the reaction. |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~15 mL | - | - | To aid in dissolving aluminum salts during workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - | For neutralization wash. |
| Brine (Saturated NaCl solution) | - | ~50 mL | - | - | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - | For drying the organic phase. |
Equipment Setup
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
125 mL pressure-equalizing dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Gas outlet bubbler (connected to a scrubber containing mineral oil or a base trap)
-
Ice/water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (N₂ or Ar) to create an anhydrous atmosphere.[7]
-
Reagent Charging: In the reaction flask, place anhydrous aluminum chloride (16.0 g, 0.120 mol). Add anhydrous benzene (89 mL, 1.00 mol) to the flask. Cool the resulting suspension to 0-5 °C using an ice/water bath.
-
Addition of Acyl Chloride: In the dropping funnel, place this compound (10.6 mL, 0.100 mol). Add the acyl chloride dropwise to the stirred, cold suspension of AlCl₃ in benzene over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. The addition is exothermic, and hydrogen chloride (HCl) gas will evolve and should be vented through the scrubber.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material.
-
Quenching: Prepare a 600 mL beaker containing ~150 g of crushed ice and ~15 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice-HCl mixture.[7][8] This process is highly exothermic and will generate a large amount of HCl gas. Perform this step in the back of the fume hood. The AlCl₃ complex will decompose.
-
Workup and Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Allow the layers to separate.
-
Collect the bottom organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine all organic layers.
-
-
Washing: Wash the combined organic phase sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur).
-
50 mL of brine.[7]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent by gravity filtration. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely a yellow to brown oil or low-melting solid.
-
Purification: The crude 2,3-dichloro-1-phenylpropan-1-one can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Experimental Workflow Diagram
Caption: Experimental workflow for Friedel-Crafts acylation.
Safety and Handling
Chemical Hazards:
-
This compound: This reagent is highly corrosive, a lachrymator (causes tearing), and reacts violently with water to release HCl gas. It causes severe skin burns and eye damage. All handling must be done in a chemical fume hood with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing significant heat and HCl gas. It can cause severe burns upon contact with moist skin. Keep away from moisture at all times.
-
Benzene: A known carcinogen and flammable liquid. Exposure should be minimized. Use in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Hydrogen Chloride (HCl): A corrosive and toxic gas is evolved during the reaction and quench steps. Ensure the reaction apparatus is properly vented to a scrubber.
Procedural Precautions:
-
The reaction is exothermic, especially during the addition of the acyl chloride and the quenching step. Maintain cooling and slow addition rates to control the reaction temperature.
-
Always add the reaction mixture to the ice/acid mixture during the quench, not the other way around, to help dissipate the heat more effectively.
-
Pressure can build up in the separatory funnel during the bicarbonate wash due to CO₂ evolution. Vent the funnel frequently.
Waste Disposal:
-
All organic waste should be collected in a designated halogenated waste container.
-
Aqueous waste should be neutralized before disposal according to institutional guidelines.
Characterization of 2,3-Dichloro-1-phenylpropan-1-one
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl group, as well as two distinct signals in the aliphatic region for the methine (-CHCl-) and methylene (-CH₂Cl) protons, likely appearing as a doublet and a doublet of doublets or more complex multiplet due to coupling.
-
¹³C NMR: Will show signals for the carbonyl carbon (~190-200 ppm), aromatic carbons, and the two aliphatic carbons bearing chlorine atoms.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch will be prominent around 1685 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks).
Conclusion
The Friedel-Crafts acylation using this compound is a reliable and effective method for synthesizing α,β-dichloroketones. These compounds are valuable intermediates in organic synthesis. The protocol detailed in this guide, when executed with careful attention to anhydrous conditions and safety procedures, provides a robust pathway to these useful building blocks. The successful characterization of the product validates the experimental outcome, providing a solid foundation for subsequent synthetic endeavors in drug discovery and materials science.
References
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from UW-Madison Chemistry Department. [Link]
-
Organic Syntheses. (n.d.). Procedure for N-Propanoyl-1,3-thiazinane-2-thione. Retrieved from Organic Syntheses. [Link]
-
PubChem. (n.d.). 2,3-Dichloro-1-phenylpropan-1-one. National Center for Biotechnology Information. [Link]
-
ChemSrc. (n.d.). This compound (cas 7623-13-4) SDS/MSDS. Retrieved from ChemSrc. [Link]
-
Lumen Learning. (n.d.). Multistep synthesis with aromatics. Organic Chemistry II. [Link]
- Google Patents. (2013).
-
Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. [Link]
-
PubChem. (n.d.). (2R)-2-Chloro-1-phenylpropan-1-one. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). cis-2,3-Dichloro-3-phenylpropan-1-ol. Wiley. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemguide. (n.d.). The Acylation of Benzene. [Link]
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The Dual-Edged Sword: A Guide to 2,3-Dichloropropionyl Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Reagent
In the complex landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to achieving efficient and robust routes to active pharmaceutical ingredients (APIs). 2,3-Dichloropropionyl chloride, a trifunctional electrophile, emerges as a potent, albeit challenging, reagent. Its chemical architecture, boasting a highly reactive acyl chloride group alongside two vicinal chlorine atoms, presents a unique platform for the construction of diverse molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, offering both foundational principles and actionable protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a scientifically grounded methodology.
The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, making it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and aromatic systems. The presence of the two chlorine atoms on the propyl chain introduces additional reaction handles for subsequent nucleophilic substitution or elimination reactions, paving the way for the synthesis of complex heterocyclic structures, which are a cornerstone of modern medicinal chemistry.[1][2][3]
Physicochemical and Safety Profile
A thorough understanding of the properties and hazards associated with this compound is a prerequisite for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 7623-13-4 | [4][5] |
| Molecular Formula | C₃H₃Cl₃O | [4] |
| Molecular Weight | 161.41 g/mol | [4] |
| Boiling Point | 53-54 °C at 17 mmHg | [6] |
| Density | 1.476 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.477 | [6] |
Safety Considerations: this compound is a corrosive and moisture-sensitive liquid. It causes severe skin burns and eye damage.[6] All manipulations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts with water, releasing corrosive hydrogen chloride gas. Therefore, anhydrous conditions are crucial for its storage and use.
Core Synthetic Applications
The utility of this compound in pharmaceutical intermediate synthesis primarily revolves around two key reaction types: N-acylation of amines and Friedel-Crafts acylation of aromatic compounds.
N-Acylation: Forging the Amide Bond
The reaction of this compound with primary or secondary amines is a facile method for the synthesis of 2,3-dichloro-N-substituted propanamides. These products are valuable intermediates, as the chlorine atoms can be subsequently displaced to introduce further diversity or to facilitate cyclization reactions for the formation of nitrogen-containing heterocycles.[1][2][7]
Protocol 1: Synthesis of 2,3-Dichloro-N-(4-chlorophenyl)propanamide
This protocol details the N-acylation of 4-chloroaniline, a common moiety in pharmaceutical compounds, with this compound.[8]
Materials:
-
4-Chloroaniline
-
This compound
-
Pyridine
-
Chloroform (anhydrous)
-
Methylcyclohexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (0.10 mole) in 85 mL of anhydrous chloroform.
-
Add pyridine (8 mL) to the solution.
-
Cool the mixture to 10 °C using an ice bath.
-
Slowly add this compound (0.10 mole) dropwise to the stirred solution, ensuring the reaction temperature does not exceed 35 °C.
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid residue.
-
Slurry the solid residue with water and collect the solid by filtration.
-
Dry the solid product.
-
Recrystallize the crude product from a mixture of methylcyclohexane and ethyl acetate, using silica gel as a decolorizing agent, to yield pure 2,3-dichloro-N-(4-chlorophenyl)propanamide.[8]
Causality of Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive this compound.
-
Temperature Control: The initial cooling and slow addition are crucial to manage the exothermic nature of the acylation reaction and prevent the formation of side products.
Workflow Diagram:
Caption: Workflow for the N-acylation of 4-chloroaniline.
Friedel-Crafts Acylation: Building Aryl Ketones
The Friedel-Crafts acylation allows for the introduction of an acyl group onto an aromatic ring, a fundamental transformation in the synthesis of many pharmaceutical agents. This compound can be employed in this reaction, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), to generate 2,3-dichloro-1-aryl-1-propanones. These intermediates can then be further elaborated.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol provides a general framework for the Friedel-Crafts acylation of an activated aromatic compound (e.g., anisole, toluene) with this compound.
Materials:
-
Aromatic Substrate (e.g., Anisole)
-
This compound
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of the aromatic substrate (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Lewis Acid (AlCl₃): Activates the acyl chloride by coordinating to the carbonyl oxygen and the chlorine atom, facilitating the formation of a highly electrophilic acylium ion.
-
Anhydrous Conditions: Crucial to prevent the deactivation of the Lewis acid and hydrolysis of the acyl chloride.
-
Quenching with Acidified Ice: Decomposes the aluminum chloride complex with the product and neutralizes any remaining AlCl₃.
Reaction Mechanism Diagram:
Caption: Mechanism of Friedel-Crafts acylation.
Synthesis of Heterocyclic Scaffolds
The vicinal dichlorides in the products of N-acylation and Friedel-Crafts reactions with this compound serve as valuable synthons for the construction of various heterocyclic rings, which are prevalent in pharmaceuticals.[1][2] For instance, reaction with binucleophiles can lead to the formation of five- or six-membered nitrogen-containing heterocycles.
Conceptual Pathway:
Caption: General pathway to nitrogen heterocycles.
Conclusion and Future Perspectives
This compound is a versatile and powerful reagent in the arsenal of the medicinal chemist. Its dual reactivity allows for the efficient synthesis of a variety of intermediates that are poised for further elaboration into complex pharmaceutical agents. While its handling requires care due to its corrosive and moisture-sensitive nature, the synthetic advantages it offers are significant. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this reagent in the discovery and development of new medicines. Future work in this area will likely focus on the development of more sustainable and safer methods for its use, such as in continuous flow systems, and its application in the synthesis of novel and diverse libraries of bioactive compounds.
References
-
International Journal of Chemical and Biological Sciences. (n.d.). Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). Prilocaine EP Impurity E (HCl Salt). Retrieved from [Link]
-
Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry. [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
-
Kalinin, D. V., et al. (2019). Synthesis and biological activities of local anesthetics. Molecules. [Link]
-
EliScholar. (n.d.). Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. Retrieved from [Link]
-
NIH. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from [Link]
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- 8. prepchem.com [prepchem.com]
Application Notes & Protocols: 2,3-Dichloropropionyl Chloride as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2,3-dichloropropionyl chloride as a pivotal reagent in the synthesis of valuable heterocyclic compounds. We will delve into its reactivity, provide detailed experimental protocols for the construction of key scaffolds like azetidin-2-ones and 1,4-benzoxazin-3-ones, and explain the mechanistic rationale behind these transformations.
Core Concepts: The Utility of this compound
This compound (C₃H₃Cl₃O) is a bifunctional organic molecule possessing two distinct reactive centers: a highly electrophilic acyl chloride group and two chlorine atoms on the aliphatic backbone.[][2] This dual reactivity makes it an excellent starting material for constructing a variety of heterocyclic systems, as it can undergo both acylation and subsequent nucleophilic substitution reactions, often in a tandem or one-pot fashion.[3]
The acyl chloride provides a reactive handle for coupling with nucleophiles like amines and alcohols, while the adjacent chlorine atoms can either participate in cyclization reactions or be used to introduce further functionality.
Critical Safety & Handling
This compound is a corrosive and hazardous substance that requires strict safety protocols.[4]
-
Hazard Profile: Causes severe skin burns and eye damage.[4] It is classified as a corrosive liquid.[4]
-
Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4][5]
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and amines.[5] The storage area should be locked and secured.[4]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
| Property | Value | Source |
| CAS Number | 7623-13-4 | [][2][4] |
| Molecular Formula | C₃H₃Cl₃O | [][2] |
| Molecular Weight | 161.41 g/mol | [][2] |
| Boiling Point | 53-54 °C @ 17 mm Hg | [][4] |
| Density | 1.476 g/mL at 25 °C | [][4] |
Application I: Synthesis of 3-Chloro-Azetidin-2-ones (β-Lactams)
The azetidin-2-one, or β-lactam, is a cornerstone of medicinal chemistry, most famously forming the active core of penicillin and cephalosporin antibiotics.[7] The Staudinger cycloaddition is a powerful method for synthesizing this ring system, involving the [2+2] cycloaddition of a ketene with an imine.[8][9] Using chloroacetyl chloride (a close structural analog of this compound) provides a direct route to 3-chloro substituted β-lactams, which are themselves valuable synthetic intermediates.
Mechanistic Rationale
The reaction proceeds in two main stages. First, a Schiff base (imine) is formed by the condensation of an aromatic aldehyde and a primary amine. In the key step, chloroacetyl chloride is treated with a tertiary amine base, such as triethylamine (TEA). The TEA serves two purposes: it dehydrohalogenates the acid chloride to generate a highly reactive ketene in situ, and it neutralizes the HCl byproduct.[10][11] This ketene then undergoes a concerted [2+2] cycloaddition with the C=N bond of the imine to form the four-membered β-lactam ring.[8]
Caption: Workflow for the synthesis of 3-Chloro-Azetidin-2-ones.
Detailed Protocol: Synthesis of 3-Chloro-1,4-diaryl-azetidin-2-one
This protocol describes a general procedure for the synthesis of a 3-chloro-azetidin-2-one from a pre-formed Schiff base.
Materials and Reagents:
| Reagent | CAS No. | M.Wt. | Quantity | Role |
| Schiff Base (e.g., N-benzylideneaniline) | 538-51-2 | 181.24 | 0.005 mol | Substrate |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 0.01 mol | Ketene Precursor |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.01 mol | Base/Catalyst |
| 1,4-Dioxane | 123-91-1 | 88.11 | 50 mL | Solvent |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Schiff base (0.005 mol) and dissolve it in 1,4-dioxane (25 mL).
-
Reagent Preparation: In a separate dropping funnel, prepare a solution of triethylamine (0.01 mol) and chloroacetyl chloride (0.01 mol) in 1,4-dioxane (25 mL).
-
Reaction: Cool the flask containing the Schiff base in an ice bath. Add the solution from the dropping funnel dropwise to the stirred Schiff base solution over a period of 20-30 minutes.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the reaction mixture to reflux and maintain for 3-4 hours.[8] The formation of triethylamine hydrochloride is often observed as a white precipitate.
-
Work-up: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing 200 mL of crushed ice with constant stirring.[8]
-
Isolation: A solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 3-chloro-1,4-diaryl-azetidin-2-one.[8]
Application II: Synthesis of 1,4-Benzoxazin-3-ones
The 1,4-benzoxazin-3-one scaffold is present in various compounds with significant biological activities, including applications as herbicides and fungicides.[12][13] The synthesis is typically achieved through the reaction of a 2-aminophenol with an α-halo acyl chloride, such as chloroacetyl chloride.
Mechanistic Rationale
This synthesis is a two-step, one-pot process. First, the more nucleophilic amino group of the 2-aminophenol attacks the highly electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction.[14] This forms an N-acylated intermediate. A base (e.g., sodium bicarbonate, NaHCO₃) is present to neutralize the HCl generated.[15] In the second step, the same base facilitates the deprotonation of the phenolic hydroxyl group, creating a phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride and form the six-membered heterocyclic ring.
Caption: Reaction pathway for the synthesis of 1,4-Benzoxazin-3-ones.
Detailed Protocol: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
This protocol is adapted from established literature procedures for the direct synthesis of the benzoxazinone core.[15]
Materials and Reagents:
| Reagent | CAS No. | M.Wt. | Quantity | Role |
| 2-Aminophenol | 95-55-6 | 109.13 | 96 g (0.88 mol) | Substrate |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 104 g (0.92 mol) | Acylating Agent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 100 g (1.19 mol) | Base |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | 1400 mL | Solvent |
| Sodium Hydroxide (NaOH) solution | 1310-73-2 | 40.00 | ~1 L (e.g., 2M) | Base for Cyclization |
Procedure:
-
Setup: In a large (e.g., 3 L) three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a stirred mixture of 2-aminophenol (96 g), sodium bicarbonate (100 g), and chloroform (1400 mL).
-
Acylation: Add chloroacetyl chloride (104 g) slowly from the dropping funnel to the stirred mixture. An exothermic reaction may occur; control the addition rate to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2 hours. A solid intermediate, the chloroacetamide derivative, will precipitate.
-
Isolation of Intermediate: Filter the reaction mixture to collect the solid intermediate.
-
Cyclization: Add the filtered solid portionwise to a stirred solution of sodium hydroxide (1 L of ~2M solution). Stirring will promote the intramolecular cyclization.
-
Product Isolation: The product, 2H-1,4-benzoxazin-3(4H)-one, will precipitate from the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the filtered product thoroughly with water to remove residual NaOH and other salts. The product can be further purified by recrystallization from ethanol if necessary. The expected melting point is 169-170 °C.[15]
References
-
Thakare, S. S. (2015). Synthesis and Characterization of Some 2-Azetidinones. International Journal of Chemical and Physical Sciences, 4. Retrieved from [Link]
-
Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 25(22), 5349. Retrieved from [Link]
-
Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 84-87. Retrieved from [Link]
-
Chavan, A. A., & Pai, N. R. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 22-26. Retrieved from [Link]
-
Varela-Lafuente, M. M., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Plants, 11(16), 2132. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1036329. Retrieved from [Link]
-
Synthesis of 2H-1,4-benzoxazine-3(4H)-one. (n.d.). PrepChem.com. Retrieved from [Link]
-
Sharifi, A., et al. (2023). Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkivoc, 2023(viii), 202312149. Retrieved from [Link]
-
Al-Jobourry, Y. M. (2014). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. Retrieved from [Link]
-
Nucleophilic substitution of 2-chloropropanoyl chloride. (2017-07-22). Chemistry Stack Exchange. Retrieved from [Link]
-
El-Sawy, A. A. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences, 2(4), 237-240. Retrieved from [Link]
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Application Note: Derivatization of 2,3-Dichloropropionyl Chloride for Enhanced GC-MS Analysis
Abstract: This document provides a detailed guide for the derivatization of 2,3-dichloropropionyl chloride into its corresponding methyl ester, methyl 2,3-dichloropropionate, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this compound is challenging due to its high reactivity, corrosivity, and thermal instability. The described esterification protocol mitigates these issues, leading to improved chromatographic peak shape, enhanced sensitivity, and protection of the analytical instrumentation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Scientific Rationale: The Imperative for Derivatization
This compound is a highly reactive acyl chloride.[1] This reactivity, while beneficial in organic synthesis, poses significant challenges for direct GC-MS analysis. The primary obstacles include:
-
Reaction with GC System Components: The high-activity acyl chloride structure can react with active sites (e.g., free silanol groups) on the GC column packing or liner, leading to peak tailing, poor reproducibility, and rapid column degradation.[1]
-
Thermal Instability: The compound may degrade in the high-temperature environment of the GC injector port, resulting in inaccurate quantification and the appearance of artifact peaks.
-
Hydrolytic Instability: this compound reacts violently with water.[2] Any residual moisture in the sample or analytical system can hydrolyze the analyte to 2,3-dichloropropionic acid, preventing accurate measurement of the parent compound.
To overcome these limitations, a derivatization step is essential. The process converts the analyte into a more stable, less reactive, and sufficiently volatile form suitable for GC analysis. The most effective and straightforward method for acyl chlorides is esterification, typically with a simple alcohol like methanol.[1][2]
Mechanism of Action: Nucleophilic Acyl Substitution
The derivatization proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol (e.g., methanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[3][4] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to form the stable methyl ester and hydrogen chloride (HCl) as a byproduct.[4]
The reaction is typically rapid and exothermic.[3] In some protocols, a weak base such as pyridine is added to act as a catalyst and scavenger for the HCl produced, driving the reaction to completion.[3][5][6]
Safety First: Handling Acyl Chlorides
Extreme caution is mandatory. this compound is a corrosive substance that causes severe skin burns and eye damage.[7] It is also highly toxic if inhaled.[8][9]
-
Engineering Controls: All handling of this compound and its derivatization must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Environmental Precautions: Handle under anhydrous (dry) conditions, as the compound reacts with moisture.[10] Use dry glassware and anhydrous solvents.
Experimental Design & Protocols
This section details the complete workflow, from sample preparation to final analysis. The primary protocol involves a simple, direct esterification with methanol, which is highly effective for purity analysis and related substance determination.[1][2]
Materials and Reagents
| Item | Specifications |
| This compound | Analytical Standard or Sample |
| Methanol (MeOH) | Anhydrous, GC Grade or equivalent |
| Pyridine | Anhydrous, ACS Reagent Grade (for Protocol 2) |
| Dichloromethane (DCM) | Anhydrous, GC Grade (for Protocol 2) |
| Volumetric Flasks | Class A (e.g., 10 mL) |
| Micropipettes & Tips | Calibrated |
| GC Vials & Caps | 2 mL, Amber, with PTFE/Silicone septa |
Visualized Workflow: From Sample to Signal
The overall process can be visualized as a streamlined sequence of events designed for efficiency and accuracy.
Caption: High-level workflow for the derivatization and analysis.
Protocol 1: Direct Methanolic Esterification
This protocol is optimized for simplicity and speed, making it ideal for routine analysis of purity and related substances.[1][2]
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample directly into a 10 mL Class A volumetric flask.[1]
-
Derivatization: In a chemical fume hood, carefully add approximately 5 mL of anhydrous methanol to the flask. The reaction is exothermic; gentle swirling may be applied.
-
Completion and Dilution: Allow the reaction to proceed for at least 5 minutes. Once the flask has returned to room temperature, dilute to the 10 mL mark with anhydrous methanol and mix thoroughly by inversion.[1]
-
Analysis: Transfer an aliquot of the final solution into a GC vial for analysis.
Protocol 2: Base-Catalyzed Esterification
This method is recommended when a more controlled reaction is desired or when the sample matrix is complex. The pyridine neutralizes the HCl byproduct, ensuring the reaction goes to completion.[3]
-
Sample Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve a precisely weighed amount of the sample in anhydrous dichloromethane (DCM).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 1.1 molar equivalents of anhydrous pyridine and stir for 5 minutes.
-
Derivatization: Slowly add 1.05 molar equivalents of anhydrous methanol dropwise while maintaining the temperature at 0 °C.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring completion by a suitable technique (e.g., TLC or a pilot GC injection).
-
Work-up: Quench the reaction by adding deionized water. Perform a liquid-liquid extraction with a suitable organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and prepare for GC-MS analysis.[3]
Instrumental Analysis: GC-MS Parameters
The successful separation and detection of the derivatized product, methyl 2,3-dichloropropionate, requires optimized GC-MS conditions. An inert column is highly recommended to prevent any interaction with the chlorinated analyte.[1]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, or equivalent | Standard industry instrumentation. |
| Column | Agilent J&W DB-35ms (or equivalent) | Mid-polarity phase suitable for chlorinated compounds. |
| (30 m x 0.25 mm, 0.25 µm) | Provides excellent resolution and inertness.[1] | |
| Injector | Split/Splitless | |
| Injector Temp. | 240 - 270 °C | Ensures complete vaporization without thermal degradation.[1] |
| Split Ratio | 15:1 to 50:1 | Adjustable based on sample concentration to avoid detector saturation.[1] |
| Carrier Gas | Helium or Nitrogen | Inert carrier gas.[1] |
| Flow Rate | 1.2 - 1.6 mL/min | Optimal for capillary column efficiency.[1] |
| Oven Program | Initial: 90 °C, hold 5 min | Allows for separation of solvent and early eluting impurities. |
| Ramp: 9 °C/min to 170 °C | Gradient elution to separate compounds of varying volatility. | |
| Hold: 8 min at 170 °C | Ensures elution of all target analytes.[1] | |
| Detector | Mass Spectrometer (MS) or FID | MS provides mass information for definitive identification. FID is robust for quantification.[1][2] |
| MS Source Temp. | ~230 °C | Standard for electron ionization. |
| MS Quad Temp. | ~150 °C | Standard for electron ionization. |
| Scan Range | 40 - 250 amu | Covers the expected mass fragments of the derivative. |
Expected Results & Validation
The derivatization converts this compound into its more stable and chromatographically amenable methyl ester.
Chemical Transformation and Properties
Sources
- 1. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
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Application Notes and Protocols for the Quantification of 2,3-Dichloropropionyl Chloride
Abstract
This technical guide provides detailed analytical methods for the accurate quantification of 2,3-Dichloropropionyl chloride (2,3-DCPC), a critical intermediate in pharmaceutical and chemical synthesis. Due to its inherent reactivity, direct analysis of 2,3-DCPC poses significant challenges. To address this, we present two robust, validated analytical protocols: a Gas Chromatography with Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. Both methods employ a pre-analytical derivatization step to ensure sample stability and achieve reliable, reproducible quantification. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring precise measurement of this compound in various sample matrices.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 7623-13-4) is a bifunctional molecule featuring a reactive acyl chloride and two chlorine substituents on the propyl chain. This structure makes it a valuable building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and specialty chemicals. The purity and concentration of 2,3-DCPC in reaction mixtures and as a starting material are critical parameters that directly impact reaction yield, impurity profiles, and the safety of the final product.
The high reactivity of the acyl chloride moiety, particularly its susceptibility to hydrolysis, presents a significant analytical challenge. Direct injection into a gas or liquid chromatograph can lead to on-column reactions, peak tailing, and non-reproducible results[1]. Therefore, a derivatization strategy is essential to convert the analyte into a more stable compound suitable for chromatographic analysis. This application note details two such methods, providing a comprehensive guide to their implementation and validation.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₃H₃Cl₃O | |
| Molecular Weight | 161.41 g/mol | |
| Boiling Point | 53-54°C @ 17 mm Hg | |
| Density | 1.476 g/mL at 25°C | |
| Reactivity | Highly reactive with nucleophiles (e.g., water, alcohols, amines). |
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle and Rationale
This method is predicated on the derivatization of 2,3-DCPC with anhydrous methanol to form the stable methyl 2,3-dichloropropionate ester. The ester is significantly less reactive than the parent acyl chloride and exhibits excellent chromatographic behavior. The derivatized analyte is then quantified using GC-FID, a technique renowned for its high resolution and sensitivity for organic compounds. The choice of an inert GC column is critical to prevent any on-column degradation of the analyte[2].
Experimental Workflow
Caption: Workflow for the GC-FID analysis of 2,3-DCPC via methanol derivatization.
Detailed Protocol
3.3.1. Reagents and Materials
-
This compound (analytical standard)
-
Anhydrous Methanol (≥99.8%)
-
Dichloromethane (HPLC grade)
-
10 mL Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa
3.3.2. Standard and Sample Preparation
-
Standard Preparation: Accurately weigh approximately 50 mg of 2,3-DCPC analytical standard into a 10 mL volumetric flask. Add 5 mL of anhydrous methanol, swirl gently, and allow to stand for 15 minutes to ensure complete derivatization. Dilute to the mark with methanol and mix thoroughly. This stock solution can be further diluted to prepare a calibration curve.
-
Sample Preparation: Accurately weigh approximately 0.5 g of the sample containing 2,3-DCPC into a 10 mL volumetric flask. Add 5 mL of anhydrous methanol, swirl, and allow to react for 15 minutes. Dilute to the mark with methanol and mix well[2].
3.3.3. GC-FID Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, reliable platform. |
| Column | Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent inert column | Provides good separation of chlorinated compounds. |
| Carrier Gas | Nitrogen or Helium | Inert carrier gases. |
| Flow Rate | 1.5 mL/min (constant flow) | Optimal for separation efficiency. |
| Injector | Split/Splitless | |
| Injection Volume | 1 µL | |
| Injector Temp. | 250°C | Ensures rapid volatilization. |
| Split Ratio | 50:1 | Prevents column overloading. |
| Oven Program | Initial: 80°C (hold 3 min) | Separates solvent from analyte. |
| Ramp: 8°C/min to 160°C | Elutes the derivatized analyte. | |
| Hold: 5 min | Ensures elution of all components. | |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 270°C | Prevents condensation. |
| H₂ Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas | 25 mL/min (Nitrogen) |
Data Analysis and Validation
Quantification is performed using an external standard calibration curve. The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[3][4].
Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Principle and Rationale
This method provides an orthogonal approach to the GC method. It involves the derivatization of 2,3-DCPC with 2-nitrophenylhydrazine. This reaction forms a stable hydrazone derivative that possesses a strong chromophore, allowing for sensitive detection in the visible light range (around 395 nm)[5]. Analyzing at a higher wavelength minimizes interference from common matrix components in pharmaceutical samples, which typically absorb in the lower UV range[6][7].
Experimental Workflow
Caption: Workflow for the HPLC-DAD analysis of 2,3-DCPC via 2-nitrophenylhydrazine derivatization.
Detailed Protocol
4.3.1. Reagents and Materials
-
This compound (analytical standard)
-
2-Nitrophenylhydrazine
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
10 mL Volumetric flasks (Class A)
-
HPLC vials with septa
4.3.2. Standard and Sample Preparation
-
Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Standard Preparation: Prepare a stock solution of 2,3-DCPC in acetonitrile (e.g., 100 µg/mL). In an HPLC vial, mix 100 µL of the standard stock solution with 900 µL of the derivatizing reagent solution. Allow the mixture to react at room temperature for 30 minutes before analysis[5]. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Prepare a solution of the sample in acetonitrile at a suitable concentration. In an HPLC vial, mix 100 µL of the sample solution with 900 µL of the derivatizing reagent solution. Allow to react at room temperature for 30 minutes.
4.3.3. HPLC-DAD Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable platform. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Excellent for reversed-phase separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 0-2 min, 40% B | Initial hold. |
| 2-10 min, 40-90% B | Elution of the derivative. | |
| 10-12 min, 90% B | Column wash. | |
| 12-15 min, 40% B | Re-equilibration. | |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detector | Diode-Array Detector (DAD) | |
| Wavelength | 395 nm | λmax of the derivative, minimizes matrix interference. |
Data Analysis and Validation
Quantification is based on an external standard calibration curve. The validation of this method should also follow ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[8][9][10].
Method Comparison and Selection
| Feature | GC-FID Method | HPLC-DAD Method |
| Principle | Derivatization to methyl ester, separation by volatility. | Derivatization to hydrazone, separation by polarity. |
| Selectivity | High, based on retention time. | High, based on retention time and specific wavelength. |
| Sensitivity | Typically in the low ppm range. | Can achieve lower detection limits (sub-ppm)[5]. |
| Sample Matrix | Ideal for volatile/semi-volatile matrices. | Versatile for a wide range of sample matrices. |
| Instrumentation | Common in most analytical labs. | Common in pharmaceutical labs. |
| Considerations | Requires anhydrous conditions for derivatization. | Derivatization reagent stability needs to be monitored. |
The choice between these two methods will depend on the specific application, available instrumentation, and the nature of the sample matrix. The GC-FID method is a classic and reliable approach, while the HPLC-DAD method offers excellent sensitivity and selectivity, particularly for complex matrices.
Conclusion
The quantification of this compound requires a well-considered analytical strategy that addresses its inherent reactivity. The GC-FID and HPLC-DAD methods presented in this application note, both incorporating a crucial derivatization step, provide robust and reliable means for the accurate determination of this important chemical intermediate. Proper method validation is paramount to ensure data integrity and compliance with regulatory standards.
References
- CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography)
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing). (URL: [Link])
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride active pharmaceutical ingredient - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. (URL: [Link])
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. (URL: [Link])
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google P
-
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS - OSTI.gov. (URL: [Link])
-
Validation of Analytical Methods - ResearchGate. (URL: [Link])
-
HPLC analysis of reactive acid chlorides as methyl esters via... - ResearchGate. (URL: [Link])
-
Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. - SciSpace. (URL: [Link])
-
Gas chromatographic analysis method of 3-chloropropionyl chloride - Patsnap Eureka. (URL: [Link])
- Analytical method validation: A brief review - Journal of Pharmacy Research. (URL: not available)
- JPH11199540A - Production of 3-chloropropionyl chloride - Google P
-
Validation of analytical methods for active constituents and agricultural products - Australian Pesticides and Veterinary Medicines Authority. (URL: [Link])
-
Gas Chromatography of Acid Chlorides | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])
-
DIRECT GAS CHROMATOGRAPHIC DETERMINATION OF PROPIONYL CHLORIDE - Periodica Polytechnica Chemical Engineering. (URL: [Link])
-
Analytical Method Validation: A Comprehensive Review of Current Practices - ResearchGate. (URL: [Link])
-
Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. (URL: [Link])
-
Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed. (URL: [Link])
-
Validation of Analytical Methods: A Review - Gavin Publishers. (URL: [Link])
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - ResearchGate. (URL: [Link])
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Application Note: Strategic Synthesis of Agrochemicals Utilizing 2,3-Dichloropropionyl Chloride as a Core Building Block
Abstract
2,3-Dichloropropionyl chloride is a highly reactive and versatile chemical intermediate, pivotal in the synthesis of a diverse range of agrochemicals. Its bifunctional nature, featuring a reactive acyl chloride group and a dichlorinated alkyl chain, allows for the construction of complex molecular architectures essential for herbicidal and fungicidal activity. This document provides an in-depth guide for researchers and process chemists, detailing the strategic application of this compound in agrochemical synthesis. We will explore the fundamental reaction mechanisms, provide validated, step-by-step protocols for the synthesis of key agrochemicals, and discuss critical safety and handling procedures. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Role of this compound in Agrochemical Design
This compound (2,3-DCPC) is an organochlorine compound whose value in synthetic chemistry is derived from its acyl chloride functional group. This group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles, most notably amines and alcohols. This reactivity is the cornerstone of its utility in constructing the amide and ester linkages that are prevalent in many commercial agrochemicals.[1][2][3]
The chlorine atoms on the propionyl backbone also contribute to the final molecule's biological activity and physicochemical properties, such as lipophilicity and metabolic stability, which are critical for a pesticide's efficacy and environmental fate. Understanding the principles of its reactivity is key to leveraging this building block for the development of novel crop protection agents.
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway exploited in the use of 2,3-DCPC is nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by nucleophiles like the nitrogen atom of an amine or the oxygen atom of an alcohol. This reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion—an excellent leaving group—to form a stable amide or ester bond.
A crucial aspect of this reaction is the concurrent formation of hydrogen chloride (HCl) as a byproduct. HCl is a strong acid that can protonate the starting amine or other sensitive functional groups, rendering them non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (an "acid scavenger") such as triethylamine or pyridine is standard practice to neutralize the HCl as it is formed, driving the reaction to completion.[2][4]
Safety & Handling: A Critical Prerequisite
This compound is a corrosive and hazardous substance that requires stringent safety protocols.[5][6] It causes severe skin burns and eye damage and is harmful if inhaled.[5][7] Furthermore, it reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[8] All manipulations must be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and a full-face shield.[5][7]
Key Safety Precautions:
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Ventilation: Always handle in a certified chemical fume hood.[9]
-
PPE: Wear nitrile or neoprene gloves, safety goggles with a face shield, and a flame-retardant lab coat.[5]
-
Quenching: Never add water directly to the neat reagent. Add the reagent slowly to a stirred, cooled quenching solution (e.g., ice-cold sodium bicarbonate solution).
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like alcohols, amines, and strong bases.[8][10]
Application Protocol I: Synthesis of Propanil (Amidation)
Propanil is a widely used post-emergence contact herbicide for the control of broadleaf and grassy weeds in rice crops. Its synthesis is a classic example of amide bond formation using an acyl chloride and a substituted aniline.
Principle & Causality
The synthesis of Propanil involves the acylation of 3,4-dichloroaniline with this compound. The lone pair of electrons on the nitrogen atom of the aniline acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. A base, typically triethylamine, is added to scavenge the HCl produced, preventing the protonation of the aniline starting material and ensuring the reaction proceeds to a high yield. The choice of an aprotic solvent like dichloromethane (DCM) or ethyl acetate is critical to prevent side reactions with the highly reactive acyl chloride.
Detailed Experimental Protocol: Propanil Synthesis
Objective: To synthesize 3',4'-dichloro-2,3-dichloropropionanilide (Propanil).
Materials & Equipment:
-
3,4-Dichloroaniline
-
This compound
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous DCM (approx. 2 M concentration). Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition: Prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled aniline solution over 30-45 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up & Quenching: Carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated NaHCO₃ solution to quench any unreacted acyl chloride and neutralize the triethylamine hydrochloride salt.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any remaining triethylamine), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Propanil as a white crystalline solid.
Data Presentation: Propanil Synthesis
| Parameter | Value | Notes |
| Starting Material | 3,4-Dichloroaniline | 1.0 eq |
| Reagent | This compound | 1.05 eq |
| Base | Triethylamine | 1.1 eq |
| Solvent | Anhydrous DCM | ~2 M |
| Reaction Temperature | 0 °C to Room Temp. | |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Typical Yield | 85-95% | After purification |
| Purity (by HPLC) | >98% | |
| Melting Point | 92-93 °C | Literature Value |
Visualization: Propanil Synthesis Workflow
Caption: Workflow for the synthesis of Propanil.
Application Protocol II: Synthesis of a Dichloropropionate Fungicide Precursor (Esterification)
This compound is also an excellent reagent for synthesizing ester-containing agrochemicals. This protocol outlines a general procedure for the esterification of a phenolic alcohol, a common substructure in fungicides, to produce a dichloropropionate ester intermediate.
Principle & Causality
This reaction follows the same nucleophilic acyl substitution mechanism as amidation. The oxygen atom of the alcohol (in this case, 4-chlorophenol as a representative model) attacks the carbonyl carbon of 2,3-DCPC. Pyridine is often used as both the base and a nucleophilic catalyst in such reactions. It first reacts with the acyl chloride to form a highly reactive acylpyridinium salt, which is then more readily attacked by the less nucleophilic alcohol. This catalytic cycle accelerates the esterification process. The reaction is performed at low temperatures to control exothermicity and minimize side reactions.
Detailed Experimental Protocol: 4-Chlorophenyl 2,3-Dichloropropionate Synthesis
Objective: To synthesize a model dichloropropionate ester from an alcohol and 2,3-DCPC.
Materials & Equipment:
-
4-Chlorophenol
-
This compound
-
Pyridine, anhydrous
-
Anhydrous Diethyl Ether or DCM
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware and equipment as listed in Protocol I
Procedure:
-
Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, dissolve 4-chlorophenol (1.0 eq) in anhydrous diethyl ether.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add this compound (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (2x, to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester product.
Data Presentation: Ester Synthesis
| Parameter | Value | Notes |
| Starting Material | 4-Chlorophenol | 1.0 eq |
| Reagent | This compound | 1.1 eq |
| Base/Catalyst | Pyridine | 1.2 eq |
| Solvent | Anhydrous Diethyl Ether | ~1.5 M |
| Reaction Temperature | 0 °C to Room Temp. | |
| Reaction Time | 3-5 hours | Monitored by TLC |
| Typical Yield | 80-90% | After purification |
| Purity (by GC-MS) | >97% |
Visualization: Ester Synthesis Reaction
Caption: General reaction scheme for ester synthesis.
Conclusion
This compound stands as a robust and indispensable reagent for the synthesis of agrochemicals. The protocols detailed herein for amide and ester formation represent core, field-proven methodologies that can be adapted for the synthesis of a multitude of herbicidal and fungicidal targets. The key to successful and safe application lies in a thorough understanding of the nucleophilic acyl substitution mechanism, the critical role of an acid scavenger, and unwavering adherence to stringent safety protocols due to the reagent's hazardous nature. These guidelines provide a solid foundation for researchers and drug development professionals to confidently and effectively utilize 2,3-DCPC in their synthetic endeavors.
References
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This compound (cas 7623-13-4) SDS/MSDS download . ChemicalBook.
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Synthesis of chlorfenapyr - Semantic Scholar . Semantic Scholar.
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SAFETY DATA SHEET - 3-Chloropropionyl chloride . Sigma-Aldrich.
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Application Note: Continuous Flow Synthesis of 3-Chloropropionyl Chloride Derivatives . BenchChem.
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Material Safety Data Sheet - 2-Chloropropionyl chloride, 95% . Cole-Parmer.
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Best 2-ChloroPropionyl Chloride Supplier Company . Modi Chemical.
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SAFETY DATA SHEET - 2-Chloropropionyl chloride . Fisher Scientific.
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2-Chloropropionyl chloride CHLORIDE MSDS . KRISHNA SOLVECHEM LTD.
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A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology . MDPI.
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Application Notes: Synthesis of 2-Chloropropionate Esters from 2-Chloropropionyl Chloride and Alcohols . BenchChem.
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This compound synthesis . ChemicalBook.
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Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation . ResearchGate.
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How to Improve the Synthesis of 2-Chloropropionyl chloride? . Guidechem.
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CN102617439A - Preparation method of chlorfenapyr . Google Patents.
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Organic Syntheses Procedure . Organic Syntheses.
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Amide Synthesis . Fisher Scientific.
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CHLORFENAPYR (254) . FAO.
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WO 2018/090787 A1 - NOVEL CRYSTALLINE FORM OF CHLORFENAPYR, PROCESS FOR ITS PREPARATION AND USE . WIPO.
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CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride . Google Patents.
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Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation . PubMed.
-
CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride . Google Patents.
-
Continuous Flow Production of 3-Chloropropionyl Chloride . ChemicalBook.
-
US4051182A - Process for the manufacture of α-chloropropionyl chloride . Google Patents.
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Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM . University of Huddersfield Research Portal.
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Application Note & Protocol: Synthesis of α,β-Dichloroketones via Friedel-Crafts Acylation with 2,3-Dichloropropionyl Chloride
Abstract and Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This application note provides a comprehensive technical guide on the use of a specialized acylating agent, 2,3-dichloropropionyl chloride, for the synthesis of α,β-dichloro aryl ketones. These products are highly valuable synthetic intermediates, featuring a versatile ketone moiety and two reactive chlorine atoms that serve as handles for extensive downstream functionalization. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed and robust experimental protocol, troubleshooting advice, and a discussion of the synthetic utility of the resulting compounds.
The reaction proceeds via electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound to generate a reactive acylium ion intermediate.[3] Unlike many Friedel-Crafts alkylations, the acylation variant is not prone to carbocation rearrangements and the product is deactivated towards further acylation, preventing polysubstitution.[4][5] This allows for the clean, monoacylated products that are essential for multi-step syntheses in pharmaceutical and materials science.
Scientific Principle and Reaction Mechanism
The efficacy of the Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion, which is strong enough to overcome the aromaticity of the arene substrate.
Step 1: Generation of the Acylium Ion The reaction is initiated by the coordination of the Lewis acid catalyst (e.g., AlCl₃) to the carbonyl oxygen or, more commonly, the chloride of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the AlCl₄⁻ counter-ion.[3] The stability of the acylium ion prevents the rearrangements that often plague Friedel-Crafts alkylations.[4]
Step 2: Electrophilic Aromatic Substitution The highly electrophilic acylium ion is then attacked by the π-electrons of the aromatic ring. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.[3]
Step 3: Deprotonation and Catalyst Complexation A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and forming the final aryl ketone product.[4] Critically, the product ketone is a Lewis base and immediately forms a stable complex with the AlCl₃ catalyst.[4] This complexation deactivates the product against further reaction but also means that a stoichiometric amount, or a slight excess, of the Lewis acid catalyst is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous work-up to release the free ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
Applications in Synthetic Chemistry
The 2,3-dichloro-1-arylpropan-1-one products are powerful and versatile intermediates. The presence of three distinct reactive sites—the ketone carbonyl and the two vicinal chlorides—allows for a rich variety of subsequent transformations.
-
Nucleophilic Substitution: The α- and β-chlorine atoms are susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides), enabling the synthesis of diverse heterocyclic systems and complex molecular scaffolds.
-
Ketone Modifications: The carbonyl group can undergo standard ketone reactions, such as reduction to an alcohol, reductive amination, or conversion to an olefin via the Wittig reaction.[6]
-
Precursors to Pharmaceuticals: The resulting structures can serve as core scaffolds for compounds with potential biological activity, including antifungal, antibacterial, and anticancer agents.[7][8][9] The ability to readily introduce diverse functional groups is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Safety and Reagent Handling
Strict adherence to safety protocols is mandatory. This reaction involves hazardous materials that require handling in a controlled laboratory environment.
| Reagent | Key Hazards | Handling Precautions |
| This compound | Corrosive, causes severe skin burns and eye damage.[10] Reacts with moisture. Lachrymator. | Handle only in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat. Ensure all glassware is dry. |
| Aluminum Chloride (Anhydrous) | Reacts violently with water, releasing heat and HCl gas. Causes severe skin and eye burns. | Store in a desiccator. Weigh and handle quickly in a moisture-free environment (glovebox or under inert gas). Add to solvent cautiously and in portions. |
| Dichloromethane (DCM) | Volatile. Potential carcinogen. Irritant. | Use only in a well-ventilated fume hood. Avoid inhalation and skin contact. |
| Aromatic Substrates (e.g., Benzene, Toluene) | Flammable. Benzene is a known carcinogen.[11] Toluene is a reproductive toxin. | Minimize exposure. Handle in a fume hood. Use appropriate protective equipment. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[10] Seek immediate medical attention.
-
Spill: Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[12] Do not use combustible materials. Ensure adequate ventilation.
Detailed Experimental Protocol
This protocol describes a general procedure for the acylation of a representative aromatic substrate, toluene, to yield 2,3-dichloro-1-(p-tolyl)propan-1-one. Modifications for other substrates may be required.
5.1 Materials and Equipment
-
Reagents: Anhydrous Aluminum Chloride (AlCl₃), this compound, Toluene (anhydrous), Dichloromethane (DCM, anhydrous), Concentrated Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃) solution (saturated), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-neck round-bottom flask (oven-dried), magnetic stirrer and stir bar, addition funnel (oven-dried), reflux condenser with a gas trap (e.g., connected to a bubbler with mineral oil or a base trap), thermometer, ice-water bath, separatory funnel, rotary evaporator.
5.2 Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
5.3 Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, addition funnel, and condenser under a nitrogen or argon atmosphere. The condenser outlet should be connected to a gas trap to handle the evolving HCl gas.
-
Reagent Charging: To the flask, add anhydrous dichloromethane (DCM, 2.5 mL per mmol of the limiting reagent). With vigorous stirring, carefully add anhydrous aluminum chloride (1.1 equivalents) in portions. The suspension may warm slightly.
-
Cooling & Substrate Addition: Cool the stirred suspension to 0 °C using an ice-water bath. Add anhydrous toluene (1.0 equivalent) dropwise via the addition funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Acyl Chloride Addition: Add this compound (1.05 equivalents) to the addition funnel, diluted with a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C. A color change and HCl gas evolution will be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting arene is consumed.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Caution: This is a highly exothermic process with significant gas evolution.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine all organic layers and wash sequentially with:
-
Deionized water (2x)
-
Saturated sodium bicarbonate (NaHCO₃) solution (2x, careful of gas evolution)
-
Saturated brine solution (1x)
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure 2,3-dichloro-1-(p-tolyl)propan-1-one.
Expected Results and Troubleshooting
The yield and regioselectivity of the Friedel-Crafts acylation are highly dependent on the nature of the aromatic substrate.
| Substrate | Activating/Deactivating Group | Expected Major Isomer(s) | Relative Reactivity | Approximate Yield Range |
| Benzene | None | N/A | Baseline | 75-90% |
| Toluene | -CH₃ (Activating) | para (>95%), ortho (<5%) | Higher | 80-95% |
| Anisole | -OCH₃ (Strongly Activating) | para | Very High | 85-98% |
| Chlorobenzene | -Cl (Deactivating) | para, ortho | Lower | 40-60% |
| Nitrobenzene | -NO₂ (Strongly Deactivating) | meta | Very Low (No reaction) | <5% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive AlCl₃ (hydrolyzed).2. Insufficient catalyst.3. Deactivated aromatic substrate.4. Reaction temperature too low. | 1. Use fresh, anhydrous AlCl₃ from a newly opened container. Handle under inert gas.2. Increase catalyst loading to 1.2-1.5 equivalents.3. Use a more forcing solvent (e.g., 1,2-dichloroethane) and higher temperature. For highly deactivated rings, the reaction may not be feasible.4. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40°C). |
| Formation of Byproducts | 1. Substrate is sensitive to Lewis acid (e.g., phenols, anilines).2. Polysubstitution (rare but possible with highly activated rings).3. Impure starting materials. | 1. Protect the sensitive functional group before acylation.2. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or inverse addition (add substrate/AlCl₃ mix to acyl chloride).3. Purify all reagents and ensure solvents are anhydrous. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry of reagents is incorrect. | 1. Continue stirring and monitor by TLC for a longer duration.2. Carefully re-check calculations and accurately measure all reagents. Ensure acyl chloride is not degraded. |
| Difficult Work-up | Formation of emulsions during extraction. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
References
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ChemSRC. (n.d.). This compound (cas 7623-13-4) SDS/MSDS. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Olah, G. A. (Ed.). (1963).
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SynArchive. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. Retrieved from [Link]
-
Wiley. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology: Friedel-Crafts Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
- da Silva, F. de C., et al. (2021). 2,3-Dichloro-1,4-Naphthoquinone in Organic Synthesis: Recent Advances. Molecules.
- Granthaalayah. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH.
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Semantic Scholar. (n.d.). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. Retrieved from [Link]
-
ResearchGate. (2021). 2,3-Dichloro-1,4-Naphthoquinone in Organic Synthesis: Recent Advances. Retrieved from [Link]
-
ResearchGate. (2022). Synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review. Retrieved from [Link]
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Application Notes and Protocols for Gas Chromatography Analysis of 2,3-Dichloropropionyl Chloride
Abstract
This document provides a comprehensive guide to the analysis of 2,3-Dichloropropionyl chloride (2,3-DCPC) using gas chromatography (GC). 2,3-DCPC is a reactive acyl chloride that finds application as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to its reactivity and potential as a genotoxic impurity, robust and sensitive analytical methods are crucial for quality control and safety assessment. This application note details scientifically grounded protocols for both direct and derivatization-based GC analysis of 2,3-DCPC, targeting researchers, scientists, and drug development professionals. The methodologies are designed to ensure high specificity, sensitivity, and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound (CAS No. 7623-09-8) is a colorless to pale yellow liquid characterized by a reactive acyl chloride functional group.[1] This high reactivity makes it a valuable synthetic intermediate but also poses significant analytical challenges. Direct injection of acyl chlorides into a gas chromatograph can lead to reactions with active sites in the injection port or on the column, causing peak tailing, poor reproducibility, and even degradation of the analyte.[2][3] Furthermore, its corrosive nature and reaction with water necessitate careful sample handling and system maintenance.[1][4]
The primary analytical objectives for 2,3-DCPC are typically the determination of purity, the identification and quantification of related impurities, and the monitoring of residual levels in final products. Given these requirements, gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the technique of choice due to its high resolution and sensitivity.
This guide explores two primary strategies for GC analysis:
-
Direct Analysis: While challenging, direct analysis is feasible with a properly inert GC system and optimized conditions. This approach is often preferred for its simplicity and speed.
-
Derivatization Analysis: To overcome the challenges of direct analysis, 2,3-DCPC can be converted into a more stable, less reactive derivative prior to GC injection.[5] This is a common and effective strategy for reactive analytes like acyl chlorides.[2][6]
Foundational Principles: Gas Chromatography for Halogenated Acyl Chlorides
The successful separation of 2,3-DCPC and its related substances by GC hinges on several key principles:
-
Stationary Phase Selection: The choice of the GC column's stationary phase is paramount and is governed by the "like dissolves like" principle.[7] For halogenated compounds like 2,3-DCPC, a mid-polarity stationary phase is often a good starting point.[7][8] Phases containing phenyl or cyanopropyl functional groups can provide the necessary selectivity for separating structurally similar halogenated compounds.[8]
-
Inert Flow Path: The entire path the sample travels, from the injector to the detector, must be highly inert to prevent analyte degradation. This includes using inert-coated injection port liners, gold-plated seals, and columns specifically designed for low bleed and high inertness.[9][10]
-
Detector Selection:
-
Flame Ionization Detector (FID): FID is a robust, general-purpose detector that responds to carbon-containing compounds. It offers a wide linear range and is suitable for purity assays and the determination of major impurities.[2][6]
-
Mass Spectrometry (MS): MS provides structural information, enabling positive identification of 2,3-DCPC and its impurities. It is the preferred detector for trace-level analysis and method development due to its high sensitivity and selectivity.[11]
-
Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds and can be an excellent choice for trace-level analysis of 2,3-DCPC.[12]
-
The Rationale for Derivatization
Derivatization is a chemical modification of the analyte to enhance its analytical properties.[5] For acyl chlorides, the primary goals of derivatization are to:
-
Increase Stability: By converting the reactive acyl chloride group to a more stable functional group (e.g., an ester), the analyte becomes less susceptible to degradation during analysis.[13]
-
Improve Chromatographic Behavior: Derivatives often exhibit better peak shapes and are less prone to adsorption in the GC system.[13]
-
Enhance Detectability: Derivatization can introduce a functional group that improves the response of a specific detector.
A common and effective derivatization strategy for acyl chlorides is esterification with an alcohol, such as methanol or ethanol, to form the corresponding methyl or ethyl ester.[2][6][14][15] This reaction is typically rapid and quantitative.[16]
Experimental Protocols
Protocol 1: Direct GC-FID Analysis of this compound
This protocol is suitable for the purity assessment of 2,3-DCPC raw material where the concentration is high.
Objective: To determine the purity of a this compound sample by direct injection onto a GC-FID system.
3.1.1. Materials and Reagents
-
This compound (analytical standard and sample)
-
Anhydrous Dichloromethane (DCM), GC grade
-
Anhydrous Nitrogen or Helium (carrier gas), >99.999% purity
3.1.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent with FID | Standard, reliable GC system. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase offers good selectivity for a range of compounds and is a common starting point for method development.[9] |
| Injector | Split/Splitless, 200°C | A lower injector temperature minimizes on-injector degradation. |
| Split Ratio | 50:1 | A high split ratio prevents column overloading with a concentrated sample. |
| Injection Volume | 1 µL | |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) | A temperature program allows for the separation of volatile impurities from the main analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | |
| Detector | FID, 280°C | Higher detector temperature ensures all analytes remain in the gas phase. |
| Makeup Gas | Nitrogen, 25 mL/min | |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 300 mL/min |
3.1.3. Sample Preparation
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 2,3-DCPC is corrosive and reacts with moisture.
-
Allow the 2,3-DCPC sample and standard to equilibrate to room temperature.
-
Prepare a stock solution of the 2,3-DCPC standard at approximately 1000 µg/mL in anhydrous dichloromethane.
-
Prepare the sample solution by accurately weighing approximately 10 mg of the 2,3-DCPC sample into a 10 mL volumetric flask and diluting to volume with anhydrous dichloromethane.
3.1.4. Analytical Workflow
Caption: Workflow for Direct GC-FID Analysis of 2,3-DCPC.
3.1.5. Data Analysis
Calculate the purity of the 2,3-DCPC sample using the area normalization method.
Purity (%) = (Area of 2,3-DCPC peak / Total area of all peaks) x 100
Protocol 2: Derivatization GC-MS Analysis of this compound
This protocol is highly recommended for the trace analysis of 2,3-DCPC as a potential impurity in drug substances or for stability studies.
Objective: To quantify this compound by converting it to its methyl ester derivative followed by GC-MS analysis.
3.2.1. Materials and Reagents
-
This compound (analytical standard and sample)
-
Anhydrous Methanol, GC grade
-
Anhydrous Pyridine, GC grade (acts as an HCl scavenger)[16][17]
-
Anhydrous Dichloromethane (DCM), GC grade
-
Internal Standard (IS): e.g., 1,2,4-Trichlorobenzene (choose an IS that does not react with the derivatizing agent and is well-separated from the analyte derivative).
-
Anhydrous Nitrogen or Helium (carrier gas), >99.999% purity
3.2.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC with 5977B MSD or equivalent | GC-MS provides high sensitivity and selectivity for trace analysis.[11] |
| GC Column | Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent | A polar polyethylene glycol (WAX) phase is well-suited for the separation of esters.[18] |
| Injector | Split/Splitless, 220°C | |
| Split Ratio | 10:1 (can be adjusted to splitless for very low concentrations) | |
| Injection Volume | 1 µL | |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 15°C/min to 240°C (hold 5 min) | Optimized for the separation of the methyl 2,3-dichloropropionate derivative. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | |
| MSD Transfer Line | 250°C | |
| Ion Source | Electron Ionization (EI), 230°C, 70 eV | Standard ionization mode for GC-MS. |
| Quadrupole | 150°C | |
| Acquisition Mode | Scan (m/z 40-300) for method development; Selected Ion Monitoring (SIM) for quantification | SIM mode significantly enhances sensitivity. |
| SIM Ions | To be determined from the mass spectrum of the derivative (e.g., molecular ion and key fragment ions). |
3.2.3. Derivatization and Sample Preparation
-
Caution: Perform all steps in a well-ventilated fume hood with appropriate PPE.
-
Prepare Derivatization Reagent: In a clean, dry vial, mix anhydrous methanol and anhydrous pyridine in a 9:1 (v/v) ratio.
-
Prepare Internal Standard Stock Solution: Prepare a stock solution of 1,2,4-Trichlorobenzene in anhydrous dichloromethane at 100 µg/mL.
-
Prepare Calibration Standards: a. Prepare a stock solution of 2,3-DCPC standard at 1000 µg/mL in anhydrous dichloromethane. b. Perform serial dilutions to create a set of calibration standards ranging from 0.1 µg/mL to 10 µg/mL. c. To 1 mL of each calibration standard, add 100 µL of the internal standard stock solution and 100 µL of the derivatization reagent. d. Cap the vials tightly and vortex for 30 seconds. Let the reaction proceed at room temperature for 15 minutes.[17]
-
Prepare Sample Solution: a. Accurately weigh a suitable amount of the sample (e.g., 100 mg of drug substance) into a 10 mL volumetric flask. b. Add 1 mL of the internal standard stock solution. c. Dilute to volume with anhydrous dichloromethane. d. Transfer 1 mL of this solution to a GC vial. e. Add 100 µL of the derivatization reagent. f. Cap tightly, vortex, and allow to react for 15 minutes.
3.2.4. Derivatization and Analysis Workflow
Caption: Workflow for Derivatization GC-MS Analysis of 2,3-DCPC.
3.2.5. Method Validation Considerations
A full method validation should be performed in accordance with ICH Q2(R1) guidelines, including:
-
Specificity: Demonstrate that the method is able to resolve the 2,3-DCPC derivative from other potential impurities and matrix components.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range. A correlation coefficient (r²) of >0.99 is typically required.[18]
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. Recoveries between 97.3% and 101.5% are considered excellent.[18]
-
Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For trace impurities, LOQs in the low ppm or even ppb range may be necessary.[3][18]
-
Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters (e.g., oven temperature, flow rate).
Troubleshooting and Field-Proven Insights
-
Peak Tailing (Direct Analysis): If significant peak tailing is observed, consider the following:
-
Deactivate the system: Replace the injection port liner with a fresh, silanized liner. Trim the first few centimeters of the column.
-
Use a more inert column: Columns specifically designed for MS applications often offer superior inertness.[9]
-
-
Poor Reproducibility: This is often due to the reactivity of the acyl chloride.
-
Ensure anhydrous conditions: Moisture in the solvent or sample will hydrolyze 2,3-DCPC to 2,3-dichloropropionic acid. Use freshly opened, high-purity anhydrous solvents.
-
Minimize sample residence time in the injector: Use a fast autosampler injection.
-
-
Incomplete Derivatization: If the derivatization reaction appears incomplete (indicated by the presence of the unreacted starting material or low recovery), consider:
-
Increasing reaction time or temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can drive the reaction to completion.
-
Optimizing reagent concentration: Ensure a sufficient molar excess of the alcohol and base is used.
-
Conclusion
The gas chromatographic analysis of this compound requires careful consideration of its reactive nature. For high-concentration purity assessments, a direct GC-FID method using a highly inert system can be effective and efficient. For trace-level quantification, a derivatization approach, converting the acyl chloride to its methyl ester followed by GC-MS analysis, is the recommended strategy. This approach significantly improves method robustness, sensitivity, and reliability. The protocols and insights provided in this application note serve as a comprehensive starting point for developing and validating analytical methods for 2,3-DCPC in research and quality control environments.
References
-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
- Poole, C. F. (2012). Derivatization Methods in GC and GC/MS.
- Tang, L., Kim, A. R., & Lloyd, D. (2010). Development and Validation of a Specific and Sensitive GC-FID Method for the Determination of Impurities in 5-chlorovaleroyl Chloride. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 613-619.
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
- Tang, L., Kim, A. R., & Lloyd, D. (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 613-619.
- Valkama, E., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2265-2274.
- Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride active pharmaceutical ingredient. Journal of Applied Pharmaceutical Science, 14(11), 196-207.
- Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 327-333.
-
Tang, L., Kim, A. R., & Lloyd, D. (2010). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Semantic Scholar. Retrieved from [Link]
-
Al-Sayah, M. A., & El-Awa, A. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Retrieved from [Link]
- CN112240913A. (2021). Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).
- CN102679880A. (2012). Gas chromatographic analysis method of 3-chloropropionyl chloride.
-
Analytice. (n.d.). 2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloropropionyl chloride. PubChem. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dichloropropenes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
- Velíšek, J., et al. (2003). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 21(5), 173-180.
- Király, D., & Péter, A. (1969). Direct gas chromatographic determination of propionyl chloride.
- Valkama, E., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2265-2274.
- CN101691338A. (2010). Method for preparing 2-chloropropionyl chloride with high optical activity.
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Introduction: The Strategic Importance of 2,3-Dichloropropionamides in Synthetic Chemistry
An In-Depth Guide to the Synthesis of 2,3-Dichloropropionamides
The formation of an amide bond via the acylation of amines is one of the most fundamental and frequently employed transformations in modern organic and medicinal chemistry.[1][2][3] This reaction serves as the linchpin in the synthesis of peptides, polymers, and a vast array of active pharmaceutical ingredients (APIs). Within the diverse toolkit of acylating agents, 2,3-dichloropropionyl chloride stands out as a particularly valuable bifunctional reagent. Its reaction with primary and secondary amines yields N-substituted 2,3-dichloropropionamides, which are not merely stable products but versatile intermediates poised for subsequent functionalization.
These products harbor a robust amide linkage alongside two reactive alkyl chloride moieties. This dual functionality allows for a multitude of strategic applications, including the synthesis of complex heterocyclic scaffolds, the introduction of pharmacophores, and the development of chemical probes and linkers for drug discovery programs.[4][5] For researchers and drug development professionals, mastering this reaction provides a reliable pathway to novel chemical entities with significant potential in various therapeutic areas, from inflammatory pain to dyslipidemia.[6][7] This guide offers a comprehensive overview of the underlying mechanism, detailed experimental protocols, and critical insights for the successful synthesis and application of these important chemical building blocks.
Reaction Principles: The Nucleophilic Acyl Substitution Mechanism
The reaction between this compound and an amine proceeds through a well-established nucleophilic acyl substitution pathway.[4][8][9] The process is typically rapid and exothermic, driven by the high electrophilicity of the acyl chloride's carbonyl carbon.[10]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amine's nitrogen atom attacking the electron-deficient carbonyl carbon of the this compound. This forms a transient, high-energy tetrahedral intermediate.[4][11]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[4][12][13]
-
Deprotonation: The resulting protonated amide is highly acidic. A base present in the reaction medium removes the proton from the nitrogen atom to yield the final, neutral amide product. Crucially, this base neutralizes the hydrogen chloride (HCl) byproduct that is formed.[4] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[4][14] Therefore, at least two equivalents of the amine nucleophile or one equivalent of the amine and one equivalent of a non-nucleophilic "scavenger" base (like triethylamine or pyridine) are required for the reaction to proceed to completion.[1][14]
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocols
The following protocols provide a robust framework for the synthesis of N-substituted 2,3-dichloropropionamides. Optimization may be required based on the specific amine substrate's reactivity, solubility, and steric hindrance.
Protocol 1: General Synthesis using a Primary or Secondary Amine
This procedure details a standard laboratory-scale batch synthesis suitable for a wide range of amine substrates.
Materials and Reagents:
-
Amine (primary or secondary, 1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1 - 1.2 eq) (non-nucleophilic base)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
For work-up: 1M HCl, saturated NaHCO₃ solution, brine, and anhydrous Na₂SO₄ or MgSO₄.
Procedure:
-
Reaction Setup: In a clean, dry, round-bottom flask purged with an inert gas (Nitrogen or Argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[15] The volume should be sufficient to ensure effective stirring (typically a 0.2-0.5 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and minimize potential side products.
-
Addition of Acyl Chloride: Add this compound (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes. Ensure the internal temperature does not rise above 5 °C.[4] The formation of a white precipitate (triethylammonium chloride) is typically observed.[4]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature.[4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine. Reactions are often complete within 1-4 hours.
-
Work-up and Isolation:
-
Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to remove residual water).[1][15]
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude N-substituted 2,3-dichloropropionamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[16]
Caption: A typical workflow for amide synthesis.
Data Presentation: Key Parameter Guide
Successful synthesis relies on the careful control of several experimental variables. The following table provides guidance on these choices and their underlying rationale.
| Parameter | Recommended Choice / Value | Rationale & Key Considerations |
| Stoichiometry | Amine (1.0 eq), Acyl Chloride (1.0-1.1 eq), Base (1.1-1.2 eq) | A slight excess of the acyl chloride ensures full conversion of the amine. An excess of base is crucial to neutralize the HCl byproduct, preventing protonation of the nucleophile.[4][14] |
| Solvent | Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile, Toluene) | The solvent must be inert to the highly reactive acyl chloride. Aprotic solvents prevent solvolysis of the starting material. DCM is often preferred for its good solvating properties and ease of removal.[1][2] |
| Temperature | 0 °C to Room Temperature | The initial addition should be performed at 0 °C to manage the exothermicity of the reaction. Allowing the reaction to warm to room temperature typically provides sufficient energy for completion. |
| Base | Triethylamine, Pyridine, or 2 eq of starting amine | A non-nucleophilic tertiary amine is ideal as it will not compete with the primary/secondary amine in reacting with the acyl chloride. Using a second equivalent of the starting amine is feasible but reduces the maximum theoretical yield to 50% with respect to the amine.[14] |
| Atmosphere | Inert (Nitrogen or Argon) | This compound is sensitive to moisture.[17] An inert atmosphere prevents hydrolysis of the acyl chloride to the corresponding carboxylic acid, which would not participate in the reaction. |
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care.
-
Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage.[18]
-
Toxicity: It is harmful if swallowed and may be fatal if inhaled. Vapors are irritating to the respiratory tract.[19][20]
-
Reactivity: It reacts violently with water, alcohols, amines, and strong bases.[17] Thermal decomposition can release toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[19]
Mandatory Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[17][18]
-
Ensure that an eyewash station and safety shower are immediately accessible.[17]
-
Keep containers tightly closed and store in a dry, cool, and well-ventilated area designated for corrosives.[19]
-
Quench any residual reagent carefully with a non-nucleophilic solvent before aqueous work-up. All waste must be disposed of according to institutional and local regulations.
References
-
Acylation Mechanism. (2025). Save My Exams. [Link]
-
Reaction of Amines with Acyl Chlorides. SparkL. [Link]
-
Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Reaction of acid/acyl chlorides with ammonia/amines. Doc Brown's Chemistry. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. [Link]
-
Amines (3): Nucleophilic reactions. (2018). savvy-chemist. [Link]
-
Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. (2001). Journal of Medicinal Chemistry. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
-
Reactions Acid Chlorides With Amines. (2017). YouTube. [Link]
-
Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. [Link]
-
Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007). Journal of Medicinal Chemistry. [Link]
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[8][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). Journal of Medicinal Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dichloropropionyl Chloride Synthesis
Welcome to the comprehensive support guide for the synthesis of 2,3-dichloropropionyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, troubleshoot common issues, and ultimately optimize for a high-yield, high-purity product. Our guidance is rooted in established chemical principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Here we address the most common queries and concerns that arise during the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and trusted method is the reaction of 2,3-dichloropropionic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction is effective and its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[1]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reaction time or temperature. Ensure the reaction goes to completion by monitoring it (e.g., by observing the cessation of gas evolution).
-
Side reactions: The formation of 2,3-dichloropropionic anhydride is a common side reaction that consumes the starting material and the product.[2][3][4][5]
-
Loss during workup: this compound is moisture-sensitive. Any exposure to water during the workup will hydrolyze it back to 2,3-dichloropropionic acid.
-
Impurities in starting materials: Ensure your 2,3-dichloropropionic acid and thionyl chloride are of high purity and dry.
Q3: The final product is dark-colored. What does this indicate and how can I prevent it?
A3: A dark coloration, often ranging from yellow to brown, typically suggests the presence of impurities due to side reactions or decomposition. This can be caused by excessive heating during the reaction or distillation. To prevent this, maintain strict temperature control and use the minimum necessary heat for the reaction and purification.
Q4: Why is a catalyst like pyridine or DMF sometimes used in this reaction?
A4: Catalysts are employed to enhance the reaction rate and yield.
-
Pyridine: Acts as a base to neutralize the HCl byproduct, which can drive the reaction to completion.[6] It can also facilitate the reaction by forming a more reactive intermediate with thionyl chloride.
-
N,N-Dimethylformamide (DMF): Functions as a catalyst by reacting with thionyl chloride to form a Vilsmeier reagent, which is a more potent acyl chlorinating agent.[7]
Q5: Is vacuum distillation always necessary for purification?
A5: Yes, vacuum distillation is highly recommended for the purification of this compound. This is because the compound has a relatively high boiling point, and heating it to its atmospheric boiling point can lead to decomposition. Distillation under reduced pressure allows for boiling at a lower temperature, thus preserving the integrity of the product.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific issues you may encounter during your synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Reaction | 1. Low-quality or wet reagents. 2. Reaction temperature is too low. 3. Inefficient mixing. | 1. Use freshly opened or purified thionyl chloride. Dry the 2,3-dichloropropionic acid if necessary. 2. Gradually increase the reaction temperature, monitoring for the initiation of gas evolution. 3. Ensure vigorous stirring throughout the reaction. |
| Formation of a Solid Precipitate | 1. Formation of 2,3-dichloropropionic anhydride. 2. If using a catalyst like pyridine, formation of pyridine hydrochloride. | 1. This can be minimized by the slow, dropwise addition of thionyl chloride to the carboxylic acid at a low temperature. 2. This is a normal occurrence and the salt can be filtered off before distillation. |
| Product is Contaminated with Starting Material | 1. Insufficient amount of thionyl chloride. 2. Incomplete reaction. | 1. Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). 2. Increase the reaction time or temperature moderately. |
| Difficulties in Vacuum Distillation (e.g., bumping, decomposition) | 1. Presence of residual HCl or SO₂. 2. Overheating the distillation flask. | 1. Before distillation, ensure all dissolved gases are removed by applying a gentle vacuum. 2. Use a heating mantle with a stirrer and a thermometer to carefully control the temperature. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the conversion of 2,3-dichloropropionic acid to this compound using thionyl chloride.
Caption: Mechanism of this compound synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A systematic workflow for troubleshooting synthesis.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity.
Materials:
-
2,3-Dichloropropionic acid (1 equivalent)
-
Thionyl chloride (1.5 equivalents)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.05 equivalents)
-
Anhydrous toluene (optional, as solvent)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Dropping funnel
-
Heating mantle with temperature control
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,3-dichloropropionic acid. If using a solvent, add anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DMF to the flask.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to a reflux of 40-50 °C. Maintain this temperature until the evolution of HCl and SO₂ gases ceases (typically 2-4 hours).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride under atmospheric pressure.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure for this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.[8][9][10]
-
Reagent Handling: Thionyl chloride is corrosive and reacts violently with water.[10] Handle with extreme care and avoid any contact with moisture.
-
Waste Disposal: Neutralize any residual thionyl chloride and acidic byproducts with a base (e.g., sodium bicarbonate solution) before disposal.
References
-
7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. KPU Pressbooks. [Link]
-
Acyl chloride. Wikipedia. [Link]
-
Acid Chloride + Carboxylic Acid = Anhydride (Mechanism). YouTube. [Link]
-
Preparation of acid anhydrides (video). Khan Academy. [Link]
-
Video: Preparation of Acid Anhydrides. JoVE. [Link]
-
Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. ResearchGate. [Link]
-
Help with thionyl chloride halogenation. Reddit. [Link]
- Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
-
2-Chloropropionyl chloride CHLORIDE MSDS. KRISHNA SOLVECHEM LTD. [Link]
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Institutes of Health (NIH). [Link]
- Synthesis method of D-(+)-2-chloropropionyl chloride.
-
In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?. Quora. [Link]
-
3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Video: Preparation of Acid Anhydrides [jove.com]
- 6. quora.com [quora.com]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.be [fishersci.be]
- 9. kscl.co.in [kscl.co.in]
- 10. lobachemie.com [lobachemie.com]
Technical Support Center: Purification of 2,3-Dichloropropionyl Chloride
Welcome to the technical support resource for the purification of crude 2,3-Dichloropropionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the distillation of this highly reactive intermediate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your process.
A. Critical Safety First: Understanding the Hazard
Before initiating any procedure, it is imperative to recognize that this compound is a corrosive and moisture-sensitive compound.[1] Thermal decomposition can release irritating and toxic gases, such as hydrogen chloride.[2] Always operate within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[1][3]
B. Troubleshooting Guide: Distillation Issues & Solutions
This section addresses common problems encountered during the vacuum distillation of this compound in a direct question-and-answer format.
Question 1: My distillation yield is significantly lower than expected, and there's a large amount of dark, viscous residue in the distillation flask. What's happening?
Answer: This is a classic sign of thermal decomposition and/or polymerization. Acid chlorides, particularly those with reactive functional groups, are often thermally sensitive.[4][5] Heating the compound to its atmospheric boiling point can provide the activation energy needed for undesirable side reactions.
-
Causality: At elevated temperatures, this compound can undergo several reactions:
-
Elimination: Loss of HCl to form acryloyl chloride derivatives, which are highly prone to polymerization.
-
Polymerization: Acid chlorides can self-react or react with impurities to form polymeric tars. This process can be catalyzed by trace metals or other impurities.[6]
-
Decomposition: Breakdown of the molecule, leading to charring and the formation of complex byproducts.[5]
-
-
Solution Protocol:
-
Reduce the Boiling Point: The most effective solution is to perform the distillation under reduced pressure (vacuum).[7] By lowering the pressure, you lower the temperature required for the compound to boil, thereby minimizing thermal stress on the molecule.
-
Use a Diffusion Pump: For optimal results, aim for a high vacuum (e.g., <1 mmHg). A standard diaphragm pump may not be sufficient.
-
Monitor Pot Temperature: Use a heating mantle with a thermocouple controller placed in the mantle (or an oil bath) to ensure the heat source does not exceed the required temperature by a significant margin. The temperature of the distilling liquid should be the primary focus.
-
Consider Additives: In some industrial applications, distillation improvement additives like mineral oil or organopolysiloxanes are used to prevent fouling of heat transfer surfaces and reduce degradation, though this is less common in lab-scale purification unless significant issues persist.[4]
-
Question 2: The pressure in my distillation setup is fluctuating, and I can't maintain a stable vacuum. Why?
Answer: An unstable vacuum is a common issue that directly impacts the boiling point and, consequently, the separation efficiency and thermal stability of the compound.[7]
-
Probable Causes & Troubleshooting Logic:
Caption: Troubleshooting logic for vacuum instability.
-
Detailed Solutions:
-
Leak Detection: Carefully inspect all glass joints. Ensure they are properly sealed with a suitable vacuum grease. Check all flexible tubing for cracks or poor connections.
-
Pump Health: A contaminated or inefficient vacuum pump is a primary culprit. Ensure the pump oil is clean and at the correct level. A cold trap, preferably cooled with liquid nitrogen or a dry ice/acetone slurry, must be placed between your distillation setup and the pump to prevent volatile substances from entering and contaminating the pump oil.
-
Initial Outgassing: Crude reaction mixtures can contain dissolved gases like HCl from the synthesis step.[5] These gases will increase the pressure. It can be beneficial to stir the crude material under vacuum at room temperature for a period before heating to remove these volatile impurities.
-
Question 3: My final product is discolored (yellow to brown) even after distillation. What causes this and is it acceptable?
Answer: Discoloration typically indicates the presence of impurities. While a very faint yellow tinge might be acceptable for some applications, a darker color suggests significant contamination that could affect subsequent reactions.
-
Potential Causes:
-
Co-distillation of Impurities: If an impurity has a boiling point close to that of your product under the distillation conditions, it will co-distill.
-
Thermal Decomposition: As discussed in Question 1, even minor decomposition can generate colored byproducts that are volatile enough to distill with the main fraction. The distillation may be running too hot or too slowly.
-
Air Leak: An air leak can introduce oxygen, which may lead to oxidative side reactions at elevated temperatures.
-
-
Solutions:
-
Improve Fractionation: Use a short Vigreux column or a packed fractional distillation column to improve the separation between your product and impurities with close boiling points.
-
Optimize Distillation Rate: Distill the product as quickly as possible without "bumping" or flooding the column.[5] A prolonged residence time at high temperatures increases the likelihood of decomposition.
-
Pre-treatment of Crude Material: If the crude product is very dark, consider a pre-purification step. For some acid chlorides, this might involve treatment with a halogenating agent to convert unsaturated impurities into less volatile halogenated compounds before distillation.[6]
-
C. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I need to know for this distillation?
A1: Understanding the physical properties is crucial for designing your distillation protocol.
| Property | Value | Source |
| Molecular Weight | 161.41 g/mol | [8] |
| Boiling Point (Atmospheric) | Decomposes | [4][5] |
| Boiling Point (Vacuum) | 53-54 °C @ 17 mm Hg | [1] |
| Density | ~1.476 g/mL @ 25 °C | [1] |
| Hazards | Corrosive, Moisture Sensitive, Lachrymator | [1][3] |
Q2: What are the common impurities from the synthesis of this compound?
A2: Impurities depend on the synthetic route, but typically include:
-
Starting Materials: Unreacted 2,3-dichloropropionic acid.
-
Chlorinating Agent: Excess chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and its byproducts.
-
Side-Reaction Products: Isomers, polymeric materials, and elimination products.[6]
-
Catalyst: If a catalyst like DMF was used in the synthesis, it might be present in trace amounts.
Q3: How can I verify the purity of my distilled product?
A3: Several analytical techniques can be used:
-
Gas Chromatography (GC): This is an excellent method for assessing purity and identifying volatile impurities. Specific GC methods have been developed for chloropropionyl chlorides.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch for the acid chloride (~1780-1815 cm⁻¹) and the absence of a broad O-H stretch from the starting carboxylic acid are key indicators.
D. Standard Operating Protocol: Vacuum Distillation of this compound
This protocol outlines a standard procedure for the purification of crude this compound on a laboratory scale.
Objective: To purify crude this compound by removing non-volatile impurities, residual starting materials, and decomposition products.
Methodology Workflow:
Caption: General workflow for vacuum distillation.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware (round-bottom flask, distillation head, condenser, receiving flask) is thoroughly oven-dried to remove any trace moisture. Assemble the apparatus while it is still warm and allow it to cool under a stream of dry nitrogen or argon.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apparatus Assembly: Assemble the distillation apparatus. A short path distillation head is often sufficient. Use high-vacuum grease on all glass joints. Connect the vacuum line and a gas inlet for venting with inert gas later.
-
System Evacuation: Place a cold trap between the apparatus and the vacuum pump. Start the vacuum pump and slowly open the system to the vacuum. Allow the system to evacuate fully. You may observe bubbling as dissolved gases are removed.
-
Heating: Once a stable, high vacuum is achieved, begin stirring and gently heat the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection:
-
Collect any initial low-boiling fractions (forerun) in the first receiving flask. This may contain residual chlorinating agents or other volatile impurities.
-
When the distillation temperature stabilizes at the expected boiling point for your vacuum level (e.g., ~53-54 °C at 17 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
-
Completion and Shutdown:
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains. Do not distill to dryness to avoid potential decomposition of the residue.
-
Turn off the heat and allow the system to cool completely under vacuum.
-
Once cool, slowly vent the system with an inert gas (e.g., nitrogen) before removing the purified product.
-
E. References
-
U.S. Patent 2,748,151. (1956). Purification of acid chlorides. Google Patents.
-
U.S. Patent 4,204,916. (1980). Process for recovering acid chlorides by distillation. Google Patents.
-
Organic Syntheses. (n.d.). 2,2,4-trimethyl-3-oxovaleryl chloride. [Link]
-
UD Technologies. (n.d.). Hydrochloric Acid Recovery and Purification. [Link]
-
Sciencemadness Discussion Board. (2012). Vacuum Distillation of SOCl2 (thionyl chloride). [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions![Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. [Link]
-
Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. [Link]
-
Kister, H. Z. (2006). Distillation Troubleshooting. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Chloropropionyl chloride. National Center for Biotechnology Information. [Link]
-
IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. [Link]
-
GBH Enterprises. (n.d.). Troubleshooting in Distillation Columns. Slideshare. [Link]
-
Google Patents. (n.d.). CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? YouTube. [Link]
-
Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
-
Analytice. (n.d.). 2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis. [Link]
-
Cheméo. (n.d.). Propanoyl chloride, 3-chloro-. [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
Identifying and minimizing side products in 2,3-Dichloropropionyl chloride reactions
Welcome to the technical support guide for 2,3-Dichloropropionyl Chloride (CAS 7623-13-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but highly reactive intermediate. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to optimize your reactions, minimize side product formation, and ensure the integrity of your results.
Introduction
This compound (2,3-DCPC) is a bifunctional molecule featuring a reactive acyl chloride and two chlorinated carbons, making it a valuable building block in organic synthesis.[1][2] However, its high reactivity is a double-edged sword, often leading to a variety of side products if reaction conditions are not meticulously controlled. This guide addresses the most common challenges encountered in the laboratory, providing explanations for why they occur and actionable protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using this compound?
The primary side products arise from three main pathways: hydrolysis, elimination, and reactions with impurities.
-
2,3-Dichloropropionic Acid: This is the product of hydrolysis, occurring when 2,3-DCPC reacts with water. Acyl chlorides are notoriously sensitive to moisture.[3] This side product is problematic as it typically will not react further under standard acylation conditions and complicates purification.
-
Unsaturated Acyl Chlorides (e.g., 2-Chloroacryloyl chloride): Formed via an elimination reaction where HCl is removed from the parent molecule. This is often promoted by heat or the use of certain bases. These unsaturated byproducts can react with your nucleophile to form undesired acrylamide or acrylate adducts.[4]
-
Polymeric or Oligomeric Materials: Can form if the nucleophile is difunctional (e.g., a primary amine with another nucleophilic group) or if side reactions lead to uncontrolled polymerization.
-
Products from Impurities: The purity of the starting 2,3-DCPC is critical. Impurities from its synthesis, such as other chlorinated propanoyl chlorides, will lead to corresponding side products in your reaction.[5]
Q2: My reaction with a primary/secondary amine to form an amide is low-yielding and messy. What's going wrong?
This is a common issue. The reaction of acyl chlorides with amines is typically fast and exothermic, but several factors can lead to poor outcomes.[6]
-
HCl Byproduct Quenching: The reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed. This HCl will protonate your unreacted amine, converting it into a non-nucleophilic ammonium salt. This effectively halves the amount of amine available to react, limiting your theoretical maximum yield to 50% unless a scavenger base is used.
-
Base-Induced Elimination: The base you add to scavenge HCl can, if not chosen carefully, promote the elimination side reaction to form unsaturated acyl chlorides. Tertiary amines like triethylamine (TEA) or pyridine are commonly used, but at elevated temperatures, they can facilitate this unwanted pathway.[4][7]
-
Moisture Contamination: Any water in your amine, solvent, or reaction vessel will hydrolyze the 2,3-DCPC, reducing the amount available for your desired reaction.[8]
Q3: How do I choose the right base and solvent for my reaction?
The choice is critical for minimizing side reactions.
-
Base Selection: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. You need at least one equivalent to scavenge the generated HCl, though using a slight excess (1.1-1.2 eq) is common practice. Pyridine can also be used.[7] For sensitive substrates, a proton sponge might be considered, although it is a more expensive option.
-
Solvent Selection: Anhydrous (dry) aprotic solvents are essential. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. Ensure your solvent is truly dry, as even small amounts of water can significantly impact the reaction. Avoid protic solvents like alcohols unless they are the intended reactant.[9]
Q4: What is the best way to monitor my reaction and identify these side products?
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative check on the consumption of your starting nucleophile, but less effective for the highly reactive 2,3-DCPC itself.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for monitoring these reactions. Acyl chlorides can be analyzed directly, but derivatization is often more robust.[5] A common method involves quenching a small aliquot of the reaction mixture with methanol, which rapidly converts any remaining 2,3-DCPC and other acyl chloride side products into their corresponding methyl esters. These esters are less reactive and more stable for GC analysis.[10][11] This allows for clear identification and quantification of the desired product ester, the hydrolysis acid (as its ester), and any elimination-derived esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze the final crude product to identify and quantify the various species present.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product; significant amount of starting amine/alcohol recovered. | 1. Insufficient Base: HCl byproduct is neutralizing your nucleophile. 2. Hydrolysis of 2,3-DCPC: Reagent was consumed by water before it could react. | 1. Use at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). 2. Ensure all glassware is oven-dried. Use anhydrous solvents. Dry liquid nucleophiles over molecular sieves. |
| Product is contaminated with a slightly more polar impurity (by TLC/LC-MS) that has the same mass as the hydrolyzed starting material. | Hydrolysis: The acyl chloride reacted with trace moisture in the solvent, on the glassware, or in the reagents. | Rigorously exclude water from the reaction. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents. Use fresh, anhydrous solvents from a solvent purification system or a recently opened bottle. |
| An unexpected byproduct is observed with a mass corresponding to the nucleophile added to an acryloyl chloride species. | Elimination Reaction: The reaction temperature was too high, or the base promoted the elimination of HCl from 2,3-DCPC. | 1. Maintain a low reaction temperature. Start the reaction at 0 °C or even -20 °C, especially during the addition of 2,3-DCPC. 2. Add the 2,3-DCPC dropwise to the solution of the nucleophile and base to avoid localized heating and high concentrations. |
| GC-MS analysis (after methanol quench) shows multiple chlorinated ester peaks. | Impure Starting Material: The commercial 2,3-DCPC contains isomeric impurities (e.g., 2,2-dichloropropionyl chloride). | 1. Check the certificate of analysis for your starting material. 2. If purity is insufficient, consider purification by vacuum distillation before use. Be aware of the compound's thermal lability. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis with Minimized Side Products
This protocol details the acylation of a primary amine as a representative example.
-
Preparation:
-
Oven-dry all glassware (round-bottom flask, addition funnel, stir bar) overnight at 120 °C and allow to cool in a desiccator.
-
Assemble the glassware under a positive pressure of dry nitrogen or argon.
-
-
Reagent Setup:
-
In the reaction flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath.
-
In the addition funnel, prepare a solution of this compound (1.05 eq.) in anhydrous DCM.
-
-
Reaction Execution:
-
Add the 2,3-DCPC solution from the addition funnel to the stirred amine solution dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction by TLC (staining for the amine) or by quenching a small aliquot with methanol for GC-MS analysis.
-
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude material by column chromatography on silica gel or by recrystallization, as appropriate for the product's properties.
-
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 7623-13-4). Retrieved from [Link]
- Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
-
Pearson+. (n.d.). What are the products of the following reactions? c.. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Gas chromatographic analysis method of 3-chloropropionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).
-
Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry, 24(45), 11779-11784. Retrieved from [Link]
-
Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
-
NIH. (n.d.). Mechanism of Chloride Elimination from 3-Chloro- and 2,4-Dichloro-cis,cis-Muconate: New Insight Obtained from Analysis of Muconate Cycloisomerase Variant CatB-K169A. Retrieved from [Link]
-
LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Analytice. (n.d.). 2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis. Retrieved from [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]
-
Garber, K. (2017). CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride. Dr. Garber's Video Guides to Organic Chemistry. Retrieved from [Link]
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- 10. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
Technical Support Center: Managing 2,3-Dichloropropionyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,3-Dichloropropionyl chloride. As a highly reactive acyl chloride, the successful use of this reagent is critically dependent on the rigorous exclusion of moisture. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate the challenges associated with its handling, storage, and use in your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding the properties and moisture sensitivity of this compound.
Q1: What is this compound, and why is it so sensitive to moisture?
A1: this compound is an organic compound featuring a highly electrophilic acyl chloride functional group (-COCl). Its sensitivity stems from the significant partial positive charge on the carbonyl carbon, making it an immediate target for nucleophilic attack by water. This reaction, known as hydrolysis, is rapid, exothermic, and effectively irreversible under standard laboratory conditions, leading to the degradation of the reagent.[1]
Q2: What is the chemical reaction between this compound and water?
A2: When this compound comes into contact with water, it undergoes hydrolysis to form 2,3-dichloropropionic acid and hydrogen chloride (HCl) gas.[2] The reaction is vigorous and can be observed as fuming if moist air enters the container.[1]
Chemical Equation: ClCH₂CHClCOCl + H₂O → ClCH₂CHClCOOH + HCl
This reaction is a classic example of a nucleophilic addition-elimination mechanism.[3] The water molecule's oxygen atom attacks the carbonyl carbon, followed by the elimination of a chloride ion, which then abstracts a proton to form HCl.[3]
Q3: What are the tell-tale signs that my this compound has been compromised by moisture?
A3: Several signs can indicate moisture contamination:
-
Visual Cues: The pure reagent is a clear, colorless to light yellow liquid.[4] A cloudy or hazy appearance can suggest the formation of insoluble hydrolysis products.
-
Fuming: If you observe white, steamy fumes upon opening the bottle, this is likely HCl gas being released as the acyl chloride reacts with atmospheric moisture.[1] This is a strong indicator of improper sealing or handling.
-
Pressure Buildup: The generation of HCl gas can cause a noticeable pressure increase inside the container.
-
Analytical Evidence: An NMR spectrum of a degraded sample will show new peaks corresponding to the carboxylic acid proton and the α- and β-protons of 2,3-dichloropropionic acid. An IR spectrum may show a broad O-H stretch characteristic of a carboxylic acid.
Q4: What are the experimental consequences of using a partially hydrolyzed bottle of this compound?
A4: Using a compromised reagent can have severe negative impacts on your experiment:
-
Reduced Yield: The primary consequence is a lower-than-expected or nonexistent yield of your desired product, as the effective concentration of the active acylating agent is diminished.
-
Stoichiometric Imbalance: Reactions are carefully planned based on molar equivalents. If a portion of your acyl chloride has hydrolyzed, the stoichiometry of your reaction will be incorrect, potentially halting the reaction or favoring side-product formation.
-
Byproduct Formation: The 2,3-dichloropropionic acid impurity can compete in reactions or act as a catalyst for unwanted side reactions. The generated HCl can also react with acid-sensitive functional groups in your substrate or product.
-
Purification Difficulties: The presence of the polar carboxylic acid byproduct can complicate the workup and purification process, often requiring additional extraction or chromatographic steps.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered when using this compound.
Problem: My reaction yield is consistently low, or the reaction fails entirely.
Solution Workflow: This is the most common issue and is almost always linked to moisture contamination at some stage.
-
Step 1: Reagent Integrity Check. Before use, carefully open the bottle in a fume hood. Any fuming is a red flag. If possible, take a small aliquot and run a quick ¹H NMR to check for the presence of 2,3-dichloropropionic acid.
-
Step 2: Solvent and Reagent Anhydrousness. Are you using truly anhydrous solvents? Solvents from sealed bottles from a supplier are not always sufficiently dry for highly sensitive reactions. Ensure your solvents are freshly dried over an appropriate drying agent and distilled if necessary.[5] All other reagents, especially amine bases, must also be anhydrous.
-
Step 3: Glassware Preparation. All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum immediately before use is essential to remove adsorbed water.[6] Allow the glassware to cool to room temperature under a stream of inert gas (Nitrogen or Argon).[7]
-
Step 4: Inert Atmosphere Technique. Are you performing the reaction under a positive pressure of an inert gas like nitrogen or argon?[8] This prevents atmospheric moisture from entering the reaction vessel. Ensure all joints are well-sealed and that any additions are made via syringe through a rubber septum.[6]
Problem: I'm observing unexpected byproducts in my TLC, LC-MS, or NMR analysis.
Solution Workflow:
-
Identify the Byproduct: If possible, try to identify the structure of the byproduct. Is it consistent with the hydrolysis product (2,3-dichloropropionic acid) or a subsequent reaction product? For example, if you are performing an amidation, the carboxylic acid byproduct might form a salt with your amine, preventing it from reacting as intended.
-
Review the Reaction Conditions: The HCl generated from hydrolysis can catalyze side reactions. If your substrate or product has acid-labile functional groups (e.g., Boc protecting groups, acetals), they may be cleaved under these conditions.
-
Consider the Base: If using an amine base like triethylamine, it can react with any HCl generated to form triethylammonium chloride. While this is often the intended purpose (to scavenge HCl), if excess moisture is present, more of your base will be consumed, potentially making the reaction sluggish and promoting side reactions.
Problem: I noticed white fumes and a pungent smell when I opened the reagent bottle. Is it still usable?
Solution: The fumes are hydrogen chloride gas, a direct result of hydrolysis.[1] The reagent is partially degraded.
-
For Non-Critical Reactions: If high precision is not required, you may be able to use the reagent by assuming a lower purity and adding a corresponding excess to your reaction. However, this is not recommended as the acidic impurity may still interfere.
-
For Critical Reactions (e.g., drug development, GMP synthesis): The reagent should be discarded according to safety protocols.[9] The risk of failed reactions, impure products, and batch-to-batch inconsistency is too high.
-
Purification (Advanced): In some cases, it may be possible to re-purify the acyl chloride by distillation under reduced pressure. However, this should only be attempted by experienced chemists with appropriate equipment, as heating can promote further decomposition.
Section 3: Protocols for Best Practice
Adherence to strict protocols is non-negotiable for success.
Protocol 3.1: Proper Storage of this compound
-
Original Container: Keep the reagent in its original, tightly-sealed container.[10]
-
Inert Atmosphere: After first use, flush the headspace of the bottle with a dry, inert gas (Nitrogen or Argon) before resealing.
-
Sealing: For long-term storage, supplement the bottle cap with Parafilm® or a similar sealing film to provide an extra barrier against atmospheric moisture.
-
Location: Store in a cool, dry, and well-ventilated place away from heat sources and incompatible materials like alcohols, amines, and strong bases.[11] A desiccator cabinet is an ideal storage environment.
Protocol 3.2: Step-by-Step Guide to Handling Under Inert Atmosphere (Schlenk Line)
This protocol outlines the transfer of the liquid reagent from a Sure/Seal™ bottle to a reaction flask.
-
Glassware Preparation: Assemble your reaction flask, addition funnel, and condenser. Flame-dry the entire apparatus under vacuum and then cool to room temperature while backfilling with inert gas.[6]
-
Pressurize Reagent: Puncture the septum of the this compound bottle with a needle connected to your inert gas line to create a slight positive pressure.
-
Prepare Syringe: Take a clean, oven-dried syringe and needle. Flush it with inert gas by drawing gas from the headspace of a dry flask and expelling it three times.
-
Withdraw Reagent: Insert the needle into the reagent bottle, ensuring the needle tip is below the liquid surface. Slowly draw the required volume of liquid into the syringe. Then, pull the needle tip back into the headspace and draw about 1 mL of inert gas into the syringe. This gas blanket prevents the reactive liquid at the needle tip from being exposed to air during transfer.
-
Transfer Reagent: Quickly and carefully insert the syringe needle through the septum on your reaction flask. First, push the inert gas blanket into the flask, then slowly dispense the liquid reagent.[12]
-
Rinse Syringe: Once empty, you can draw some of the reaction solvent into the syringe and add it back to the flask to ensure a complete quantitative transfer.
Section 4: Data & Diagrams
Table 1: Physical Properties of this compound and its Hydrolysis Product
| Property | This compound | 2,3-Dichloropropionic Acid | Source |
| Formula | C₃H₃Cl₃O | C₃H₄Cl₂O₂ | [13] |
| Molecular Weight | 161.41 g/mol | 142.97 g/mol | [13] |
| Appearance | Colorless to light yellow liquid | Solid or liquid | [4] |
| Boiling Point | ~147-149 °C | ~206 °C | [13] |
Table 2: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Notes | Source |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight and distill prior to use. | [14] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone or Activated Alumina | Na/benzophenone gives a blue/purple indicator when dry. Alumina is a safer, non-distillation alternative for rapid drying. | [15][16] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir overnight and distill. Avoid acidic drying agents. | [14] |
| Toluene | Sodium/Benzophenone | Distill under an inert atmosphere. | [14] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Dry overnight, then distill under reduced pressure. | [5] |
Visualizations
Section 5: References
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
-
Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]
-
Clark, J. (2023). Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and water. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2023). Trouble with chloride acids. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
The Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Mr. Townshend. (2021). Year 13 Organic Chemistry Revision - Reactions of acyl chlorides. YouTube. Retrieved from [Link]
-
ResearchGate. (2023). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]
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- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lobachemie.com [lobachemie.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 12. youtube.com [youtube.com]
- 13. This compound (CAS 7623-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Friedel-Crafts Acylation with 2,3-Dichloropropionyl Chloride
Welcome to the technical support guide for Friedel-Crafts acylation, with a specific focus on the use of 2,3-dichloropropionyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. The following question-and-answer guide addresses common issues, from reaction failure to product purification, providing expert insights and actionable solutions.
Section 1: Fundamental Issues & Low Yield
Q1: My reaction shows no or very low conversion to the desired product. What are the likely causes?
A1: Failure to initiate a Friedel-Crafts acylation reaction is a common issue that typically points to one of three areas: the substrate's reactivity, the catalyst's activity, or the presence of contaminants.
-
Substrate Deactivation: The most significant limitation of the Friedel-Crafts reaction is its incompatibility with electron-poor aromatic rings.[1] If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₃H, -COR), the ring is rendered too non-nucleophilic to attack the acylium ion, and the reaction will likely fail.[2][3][4]
-
Presence of Basic Functional Groups: Aromatic rings substituted with basic groups like amines (-NH₂, -NHR, -NR₂) or anilines are also problematic. These groups are Lewis bases and will react preferentially with the Lewis acid catalyst (e.g., AlCl₃).[3] This forms a complex that places a positive charge on the nitrogen, strongly deactivating the ring towards electrophilic attack.[3][5]
-
Inactive Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst, but it is extremely hygroscopic. It reacts violently with water and moisture from the air to form inactive aluminum hydroxides and releases corrosive HCl gas.[6][7] If your glassware, solvent, or starting materials are not scrupulously dry, your catalyst will be quenched before it can activate the acyl chloride.[8]
Troubleshooting Workflow: Diagnosing Reaction Failure
Below is a systematic workflow to diagnose the root cause of low or no conversion in your Friedel-Crafts acylation.
Caption: A logical workflow for troubleshooting Friedel-Crafts acylation failures.
Q2: My yield is lower than expected. How can I optimize the reaction conditions?
A2: Low yields, assuming the reaction is proceeding, often stem from suboptimal stoichiometry, temperature control, or choice of reagents.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least one full equivalent of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃.[9][10] This complex deactivates both the product from further reaction and the catalyst. Using a stoichiometric amount (e.g., 1.1 to 1.3 equivalents) is crucial for driving the reaction to completion.[9]
-
Temperature Control: The initial formation of the acylium ion by reacting this compound with AlCl₃ is highly exothermic.[8] This step should be performed at a reduced temperature (e.g., 0 °C in an ice bath) to prevent uncontrolled side reactions or boiling of the solvent.[8][11] After the addition is complete, the reaction is typically allowed to warm to room temperature to proceed to completion.[8]
-
Solvent Choice: The choice of solvent can influence reaction rates and even product selectivity.
-
Non-polar solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are standard choices as they are good at solvating the intermediates without strongly complexing with the Lewis acid.[8]
-
Polar solvents like nitrobenzene can be used for very deactivated substrates, but they can alter the product distribution. For instance, in the acylation of naphthalene, switching from carbon disulfide (non-polar) to nitrobenzene (polar) changes the major product from the alpha-substituted (kinetic) to the beta-substituted (thermodynamic) isomer.[12]
-
| Lewis Acid | Relative Reactivity | Typical Stoichiometry (eq.) | Common Substrates |
| AlCl₃ | Very High | 1.1 - 1.3 | Benzene, Toluene, Naphthalenes |
| FeCl₃ | High | 1.1 - 1.3 | Activated arenes (e.g., Anisole) |
| ZnCl₂ | Moderate | Catalytic to Stoichiometric | Highly activated arenes (e.g., Phenols) |
| BF₃ | Moderate | 1.1 - 1.3 | General purpose, can be milder than AlCl₃ |
Section 2: Side Reactions & Impurities
Q3: I am observing multiple products in my crude reaction mixture. What are the possible side reactions with this compound?
A3: The structure of this compound presents unique possibilities for side reactions beyond the typical challenges of electrophilic aromatic substitution.
-
Formation of Positional Isomers: If your aromatic ring is already substituted, the acylation will be directed to specific positions (ortho, para, or meta) based on the electronic nature of that substituent.[13][14] For example, an activating group like methoxy (-OCH₃) will direct acylation to the ortho and para positions, potentially leading to a mixture of isomers that can be difficult to separate.
-
Dehydrohalogenation: The two chlorine atoms on the propionyl backbone can be susceptible to elimination reactions, especially if the work-up involves a strong base or if the reaction is overheated. Elimination of HCl could yield a reactive 2-chloroacryloyl species, which may polymerize or undergo further reactions.
-
Rearrangement (Unlikely but Possible): While Friedel-Crafts acylation is renowned for the stability of the acylium ion, which prevents the carbocation rearrangements common in Friedel-Crafts alkylation, the complex nature of the dichlorinated substrate could lead to unexpected pathways under harsh conditions.[1][15][16]
Reaction Mechanism and Potential Side Pathways
The desired reaction proceeds through a resonance-stabilized acylium ion. However, side reactions can divert the reagents to undesired products.
Caption: Desired reaction pathway versus potential side reactions.
Q4: How can I minimize the formation of these side products?
A4: Minimizing side products requires careful control over reaction conditions and a well-planned purification strategy.
-
For Positional Isomers: If your substrate inherently produces isomers, the primary solution lies in purification. Fractional distillation (if boiling points differ significantly) or column chromatography are the most effective methods.[8] In some cases, adjusting the solvent or Lewis acid can slightly alter the isomer ratio, but separation is usually unavoidable.
-
Preventing Dehydrohalogenation: During work-up, avoid using strong, non-aqueous bases. Quench the reaction in a mixture of ice and dilute HCl.[8][11] This protonates any bases and keeps the temperature low, minimizing elimination. Avoid excessive heating during solvent removal or distillation.
Section 3: Reagent & Catalyst Issues
Q5: What is the best Lewis acid for this reaction, and how much should I use?
A5: Aluminum chloride (AlCl₃) is the classic and most powerful Lewis acid for Friedel-Crafts acylation and is generally the best choice for unactivated or moderately activated aromatic rings like benzene or toluene.[2][9] For highly activated rings (e.g., anisole, phenols), a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be sufficient and may help reduce side reactions.[2][9]
Regardless of the choice, you must use a stoichiometric amount, typically 1.1 equivalents relative to the this compound.[9][10] This is because the ketone product complexes with the Lewis acid, rendering it inactive.[9] Using less than a full equivalent will result in an incomplete reaction.
Q6: My Lewis acid (e.g., AlCl₃) seems inactive. What are the common reasons for catalyst deactivation?
A6: Catalyst inactivity is almost always due to exposure to moisture or other Lewis bases.
-
Improper Storage and Handling: Anhydrous AlCl₃ should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glove box). Weigh it out quickly and immediately seal the container. It will fume in moist air as it reacts to form HCl.[6][17]
-
Contaminated Reagents/Glassware: All glassware must be thoroughly dried before use, ideally by oven-drying.[8] Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Section 4: Work-up & Purification Challenges
Q7: What is the correct procedure for quenching the reaction and working it up?
A7: A proper work-up is critical for safety and for isolating your product. The goal is to decompose the aluminum chloride-ketone complex and separate the organic product from inorganic salts.[9][11]
Standard Experimental Protocol: Reaction Work-up
-
Prepare Quench Solution: Prepare a beaker with a mixture of crushed ice and a small amount of concentrated hydrochloric acid (e.g., 25g of ice and 15 mL of conc. HCl).[8] The acid helps keep aluminum salts soluble in the aqueous phase.
-
Quench Reaction: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the reaction mixture into the stirring ice/HCl slurry.[8] This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. The orange/red color of the reaction should fade as the complex is hydrolyzed.[11]
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. The product will be in the organic layer (e.g., DCM is the bottom layer).[11] Separate the layers.
-
Extraction: Extract the aqueous layer one or two more times with fresh portions of the organic solvent to recover any remaining product.[8]
-
Washing: Combine all organic extracts. Wash sequentially with:
-
Water (to remove bulk acid).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; watch for CO₂ evolution).
-
Brine (saturated NaCl solution) to help break up emulsions and begin the drying process.
-
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter away the drying agent.[8]
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.[8][11]
Q8: I'm having trouble purifying my final product. What are some recommended techniques?
A8: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Distillation: If your product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation is an excellent method for purification on a larger scale. This is effective for removing non-volatile impurities or starting materials with very different boiling points.[8]
-
Column Chromatography: For complex mixtures, especially those containing positional isomers or side products with similar polarities, silica gel column chromatography is the most powerful technique. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically used to elute the components.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain very pure material.
Section 5: Safety & Handling
Q9: What are the primary safety concerns when working with this compound and aluminum chloride?
A9: Both reagents are hazardous and require strict safety protocols.
-
This compound: This is a corrosive liquid and a lachrymator (causes tearing). It reacts with water. Avoid contact with skin and eyes, and do not inhale vapors.[18][19] Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]
-
Anhydrous Aluminum Chloride: This is a corrosive solid that reacts violently and exothermically with water, including moisture on skin, to produce heat and large amounts of corrosive hydrogen chloride (HCl) gas.[6][7] Inhalation can cause severe respiratory irritation and pulmonary edema.[6] Always handle in a fume hood, wear full PPE, and ensure no contact with water or other incompatible materials.[7][17]
-
Reaction Quenching: As noted in the work-up protocol, quenching the reaction is a high-risk step. The addition of the reaction mixture to ice/water must be done slowly and cautiously to control the exothermic reaction and the evolution of HCl gas.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. (2024). Friedel–Crafts Acylation. [Link]
-
SMU Chemistry. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]
-
Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]
-
Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride MSDS. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Scribd. Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]
-
DCM Shriram. (n.d.). Material Safety Data Sheet - Aluminium Chloride Anhydrous. [Link]
-
Chemistry university. (2021). Activation / Deactivation of Aromatic Rings. YouTube. [Link]
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Technical Support Guide: Catalyst Selection for Improved 2,3-Dichloropropionyl Chloride Reaction Selectivity
Introduction: 2,3-Dichloropropionyl chloride (2,3-DCPCl) is a critical building block in the synthesis of various pharmaceuticals and agrochemicals. However, its preparation via the direct chlorination of propionyl chloride is often complicated by a lack of selectivity, leading to the formation of the undesired 2,2-dichloro isomer and other byproducts. This guide provides researchers, scientists, and drug development professionals with expert insights, troubleshooting protocols, and catalyst selection strategies to overcome these challenges and enhance the selective synthesis of 2,3-DCPCl.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why am I getting a high percentage of the 2,2-dichloropropionyl chloride isomer in my reaction?
A: High levels of the 2,2-isomer typically indicate that the reaction mechanism is favoring undesired pathways. This can be due to several factors:
-
Reaction Mechanism: The chlorination of propionyl chloride can proceed via an ionic mechanism or a free-radical mechanism. Free-radical chlorination, often initiated by heat or UV light, is notoriously unselective and can lead to a mixture of isomers.[1][2][3]
-
Catalyst Choice: The absence of a suitable catalyst or the use of a non-selective one can fail to direct the chlorination to the desired positions. Lewis acids, for instance, are known to activate the carbonyl compound, but their effectiveness in directing chlorination to the 3-position (β-position) while also achieving chlorination at the 2-position (α-position) can be highly dependent on the specific catalyst and conditions.[4][5]
-
Temperature Control: Elevated temperatures can promote free-radical pathways, which reduces selectivity.
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A: A slow or incomplete reaction can stem from:
-
Insufficient Catalyst Activity: The chosen catalyst may not be strong enough or may have deactivated. For instance, Lewis acid catalysts can be inhibited by moisture.
-
Low Temperature: While high temperatures can harm selectivity, excessively low temperatures can significantly slow down the reaction rate. There is an optimal temperature window that must be determined experimentally.
-
Poor Mass Transfer: In a heterogeneous reaction (e.g., with a solid catalyst) or a gas-liquid reaction (bubbling chlorine gas), inefficient mixing can limit the reaction rate.
Q3: I'm observing significant byproduct formation, such as dark coloration or polymers. How can I prevent this?
A: Dark coloration often suggests decomposition or polymerization. This can be caused by:
-
Aggressive Reagents: Certain chlorinating agents are highly reactive and can cause side reactions if their addition is not carefully controlled.[6][7]
-
High Reaction Temperature: Excessive heat can lead to the decomposition of the starting material, intermediates, or the final product.
-
Presence of Impurities: Impurities in the starting materials or solvent can sometimes initiate polymerization or other unwanted side reactions.
Q4: Can I use UV light to initiate the reaction?
A: While UV light can initiate chlorination, it primarily promotes a free-radical mechanism.[8] This pathway is generally non-selective for this specific synthesis and will likely result in a complex mixture of mono-, di-, and polychlorinated isomers, including a significant amount of the undesired 2,2-dichloro isomer. For achieving high selectivity towards 2,3-DCPCl, an ionic pathway controlled by a specific catalyst is strongly recommended over photochemical methods.
Section 2: In-Depth Troubleshooting & Optimization
The Selectivity Challenge: Mechanistic Insights
The core challenge in synthesizing 2,3-DCPCl lies in controlling the regioselectivity of the chlorination process. Two primary mechanisms are at play:
-
Ionic Mechanism: This pathway is typically promoted by a catalyst, such as a Lewis acid or a Brønsted acid.[4] For α-chlorination (2-position), the catalyst facilitates the formation of an enol intermediate, which then reacts with the chlorinating agent.[1] Directing chlorination to the β-position (3-position) is more complex and requires a catalyst system that can effectively activate this less reactive site without promoting unwanted side reactions.
-
Free-Radical Mechanism: This pathway involves the formation of chlorine radicals that abstract hydrogen atoms from the alkyl chain. This process is generally less selective and can lead to chlorination at all available positions, resulting in a mixture of products.[1] The use of radical scavengers or inhibitors, such as oxygen or dinitrobenzene, can help suppress these side reactions.[9]
Caption: Competing pathways in the synthesis of 2,3-DCPCl.
Catalyst Selection & Rationale
The choice of catalyst is the most critical factor in achieving high selectivity. While the direct synthesis of 2,3-DCPCl from propionyl chloride is not widely documented with high selectivity in a single step, related reactions provide strong guidance. The strategy often involves promoting an ionic pathway while suppressing radical reactions.
| Catalyst Type | Examples | Mechanism of Action & Rationale | Typical Conditions | Expected Outcome & Selectivity Issues |
| Lewis Acids | AlCl₃, FeCl₃, TiCl₄, ZnCl₂ | Activates the carbonyl group, making the α-protons more acidic and facilitating enolization for α-chlorination.[4][5] May require specific conditions to promote β-chlorination. | 50-70°C | High yield for α-chlorination but may favor the 2,2-isomer if not carefully controlled.[10] |
| Brønsted Acids | H₂SO₄, Chlorosulfonic Acid | Act as catalysts to promote ionic reactions by facilitating enolization.[9] Stronger acids can lead to faster ionic reaction rates. | 40°C | Can significantly reduce reaction time, but selectivity remains a challenge and must be optimized.[9] |
| Radical Inhibitors | Oxygen, Dinitrobenzene | Act as scavengers for free radicals, suppressing the non-selective radical pathway and favoring the ionic pathway.[9] | Co-fed with reagents | Improves selectivity for α-substituted products by minimizing random chlorination.[9] |
Note: The data presented is compiled from studies on related chlorination reactions and provides a directional guide for catalyst selection.
Optimizing Reaction Parameters
Beyond the catalyst, other parameters must be finely tuned:
-
Temperature: A balance must be struck. A temperature range of 40-70°C is often a good starting point. Lower temperatures favor selectivity but reduce reaction rate, while higher temperatures can induce radical pathways.
-
Chlorinating Agent: The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂) is crucial. Gaseous chlorine requires good dispersion, while liquid agents like sulfuryl chloride can offer better handling and stoichiometry control.[2][3]
-
Solvent: The reaction is often run neat (without solvent). If a solvent is used, it must be inert to chlorination (e.g., carbon tetrachloride, dichloromethane).
-
Stoichiometry: Precise control over the equivalents of the chlorinating agent is necessary to avoid over-chlorination and the formation of trichlorinated byproducts.
Section 3: Recommended Experimental Protocols
Protocol: Catalyst Screening for Optimal Selectivity
This protocol outlines a workflow for screening different catalysts to identify the most promising candidate for selective 2,3-DCPCl synthesis.
Caption: Workflow for small-scale catalyst screening.
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, prepare a series of identical small-scale reactors equipped with magnetic stirring, a condenser, a thermometer, and an addition funnel.
-
Charging Reagents: To each reactor, add propionyl chloride.
-
Catalyst Addition: Add a unique catalyst candidate (e.g., FeCl₃, AlCl₃, chlorosulfonic acid) to each reactor at a specific molar percentage (e.g., 1-5 mol%).
-
Temperature Control: Bring each reaction mixture to the desired starting temperature (e.g., 40°C).
-
Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., chlorine gas bubbled through the mixture or dropwise addition of sulfuryl chloride) over a period of 1-2 hours. Maintain strict temperature control throughout the addition.
-
Monitoring: Take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by Gas Chromatography (GC) to monitor the formation of products and the disappearance of starting material.[9]
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture and carefully quench any remaining chlorinating agent. Wash the mixture (e.g., with cold water or a bicarbonate solution) to remove the catalyst.
-
Analysis: Dry the organic layer and perform a final quantitative analysis by GC and Nuclear Magnetic Resonance (NMR) spectroscopy to accurately determine the yield and the isomeric ratio of 2,3-DCPCl to 2,2-DCPCl.
-
Evaluation: Compare the results from each catalyst to identify the system that provides the highest selectivity for the desired 2,3-dichloro isomer.
Protocol: Scale-Up Synthesis using Optimized Catalyst
Based on the results from the screening protocol, this procedure can be used for a larger-scale synthesis.
-
Reactor Setup: Equip a suitable glass-lined reactor with an overhead stirrer, a temperature probe, a reflux condenser connected to a scrubber (to neutralize HCl off-gas), and an addition funnel.
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to eliminate moisture.
-
Reagent Loading: Charge the reactor with propionyl chloride and the optimized catalyst identified during screening.
-
Temperature Adjustment: Adjust the reactor temperature to the optimized value (e.g., 45°C).
-
Controlled Addition: Begin the slow, controlled addition of the chlorinating agent, ensuring the temperature does not exceed the setpoint by more than 2-3°C.
-
Reaction Hold: After the addition is complete, hold the reaction at the set temperature for a specified time (determined from monitoring during the screening phase) to ensure complete conversion.
-
Purification: Upon completion, cool the reaction mixture. The product is typically purified by fractional distillation under reduced pressure to separate the desired 2,3-DCPCl from isomers and any remaining starting material.
References
-
Wikipedia. (n.d.). Acyl chloride. Retrieved January 21, 2026, from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved January 21, 2026, from [Link]
-
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved January 21, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US1993713A - Chlorination of propionic acid.
-
ResearchGate. (2006, February). Synthesis of 2,3-dichloropropionitrile from chlorination of acrylonitrile catalyzed by ionic liquids. Retrieved January 21, 2026, from [Link]
-
Hanson, C. S., et al. (n.d.). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. ACS Publications. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
-
ResearchGate. (2017, June 4). Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. Retrieved January 21, 2026, from [Link]
-
SLS Ireland. (n.d.). Propionyl chloride, 98%. Sigma-Aldrich. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). CO10. Activation of Carbonyls. Retrieved January 21, 2026, from [Link]
Sources
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- 3. 丙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. US1993713A - Chlorination of propionic acid - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis of Impurities in 2,3-Dichloropropionyl Chloride by GC
Welcome to the comprehensive technical guide for the analysis of impurities in 2,3-Dichloropropionyl chloride (2,3-DCPC) by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analysis, providing in-depth troubleshooting advice and answers to frequently asked questions. 2,3-DCPC is a highly reactive acyl chloride, making its analysis challenging due to its propensity for hydrolysis and reaction with active sites in the GC system.[1] This guide provides field-proven insights to ensure accurate and reliable results.
I. Understanding the Core Challenges
The primary challenge in the GC analysis of this compound lies in its high reactivity. As an acyl chloride, it readily reacts with nucleophiles, including water, which can be present in the sample, solvent, or even trace amounts in the carrier gas. This reactivity can lead to several analytical issues:
-
Analyte Degradation: 2,3-DCPC can hydrolyze to 2,3-dichloropropionic acid, especially in the presence of moisture. This degradation can occur in the sample vial, during injection, or on the GC column itself if active sites are present.
-
Formation of Artifacts: Reactions within the GC system can generate peaks that are not representative of the original sample composition.
-
Poor Peak Shape and Reproducibility: The reactive nature of 2,3-DCPC can cause tailing peaks and poor reproducibility due to interactions with the GC inlet and column.[2]
To overcome these challenges, a carefully designed analytical approach is paramount. This often involves derivatization to convert the highly reactive acyl chloride into a more stable compound for GC analysis.[3][4][5]
II. Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during your GC analysis of this compound and its impurities.
Problem 1: No Peak or Significantly Reduced Peak Area for 2,3-DCPC Derivative
Q: I've derivatized my 2,3-DCPC sample, but I'm seeing a very small peak, or no peak at all, for the derivative. What's going wrong?
A: This is a common and frustrating issue that typically points to one of three areas: the derivatization reaction itself, sample introduction, or activity within the GC system.
Possible Causes & Step-by-Step Solutions:
-
Incomplete or Failed Derivatization:
-
Causality: The derivatization reaction may not have gone to completion due to the presence of moisture, incorrect reagent stoichiometry, or insufficient reaction time/temperature.[5][6] Acyl chlorides are highly susceptible to hydrolysis, which competes with the derivatization reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly opened, high-purity anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use.[6] The presence of water will lead to the formation of the corresponding carboxylic acid, which may not be detected under the same GC conditions.
-
Verify Reagent Stoichiometry: An excess of the derivatizing agent is typically used to drive the reaction to completion.[4] Re-evaluate the molar ratio of your derivatizing agent to 2,3-DCPC.
-
Optimize Reaction Conditions: Some derivatization reactions may require heating or a catalyst to proceed efficiently.[4][5] Consult the literature for the specific derivatization agent you are using. For example, when using an alcohol for esterification, a small amount of a non-nucleophilic base like pyridine can be used to scavenge the HCl byproduct.[6]
-
Confirm Derivative Formation: If possible, confirm the formation of the derivative using another analytical technique, such as GC-MS, to check for the expected molecular ion and fragmentation pattern.
-
-
-
Injector Issues:
-
Causality: The hot injector can be a source of analyte degradation, especially if it is not properly maintained or if the temperature is too high. Active sites on a dirty inlet liner can irreversibly adsorb the analyte or catalyze its degradation.[2][7][8]
-
Troubleshooting Protocol:
-
Check Injector Temperature: While the injector needs to be hot enough to vaporize the sample, excessive heat can cause degradation. Try lowering the injector temperature in 10-20°C increments.
-
Inlet Liner Maintenance: Replace the inlet liner. This is a critical and frequent maintenance item.[8] Use a deactivated liner to minimize active sites. Consider using a liner with glass wool, but be aware that the wool itself can be a source of activity if not properly deactivated.
-
Septum Check: A leaking or cored septum can introduce air and moisture into the inlet, leading to analyte degradation.[8] Replace the septum as part of routine troubleshooting.
-
-
-
Column Activity:
-
Causality: The analytical column itself can have active sites (e.g., exposed silanol groups) that can interact with and degrade the analyte. This is especially true for older columns or columns that have been exposed to harsh conditions.
-
Troubleshooting Protocol:
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove any contaminants.
-
Column Trimming: If the front end of the column is contaminated, trim 0.5-1 meter from the inlet side.
-
Consider a More Inert Column: If problems persist, consider using a column specifically designed for inertness, such as those with a "ms" or "Ultra Inert" designation.[9][10]
-
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peak for the 2,3-DCPC derivative is tailing badly. How can I improve the peak shape?
A: Peak tailing is often a sign of unwanted interactions between the analyte and active sites in the GC system or issues with the chromatographic conditions.
Possible Causes & Step-by-Step Solutions:
-
Active Sites in the System:
-
Causality: As discussed in the previous problem, active sites in the inlet liner, on the column, or even on metal surfaces in the flow path can cause peak tailing.
-
Troubleshooting Protocol:
-
Inlet Liner: Replace with a new, deactivated liner.
-
Column: Trim the front of the column or replace it if it is old or has been subjected to many injections of complex matrices.
-
System Deactivation: In some cases, the entire GC system may need to be "primed" by injecting a high-concentration standard or a deactivating agent to passivate active sites.
-
-
-
Suboptimal Chromatographic Conditions:
-
Causality: Incorrect flow rates, temperatures, or a mismatch between the sample solvent and the stationary phase can lead to poor peak shape.
-
Troubleshooting Protocol:
-
Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. A flow rate that is too low can lead to peak broadening and tailing.
-
Oven Temperature Program: A slow temperature ramp can sometimes improve the peak shape of later eluting compounds. Conversely, an initial temperature that is too high can cause issues with solvent focusing.
-
Solvent Effects: If the solvent is significantly more polar or less polar than the stationary phase, it can cause peak distortion. Ensure your solvent is compatible with your column phase.
-
-
Problem 3: Presence of "Ghost Peaks" in the Chromatogram
Q: I'm seeing extra, unexpected peaks in my chromatograms, even in my blank runs. What are these "ghost peaks" and how do I get rid of them?
A: Ghost peaks are peaks that appear in your chromatogram that are not from the injected sample. They are typically due to contamination somewhere in the system.[2][7]
Possible Causes & Step-by-Step Solutions:
-
Septum Bleed:
-
Causality: Over time, particles from the septum can be deposited into the inlet liner and then slowly bleed out during subsequent runs, causing ghost peaks.
-
Troubleshooting Protocol:
-
Replace the Septum: Use a high-quality, low-bleed septum.
-
Run a Blank: After replacing the septum and liner, run a blank injection (injecting only solvent) to see if the ghost peaks have disappeared.[7]
-
-
-
Contaminated Carrier Gas or Gas Lines:
-
Causality: Impurities in the carrier gas or contamination in the gas lines can accumulate on the column at low temperatures and then elute as the oven temperature increases, causing a broad ghost peak or a rising baseline.
-
Troubleshooting Protocol:
-
Use High-Purity Gas: Ensure you are using high-purity (99.999% or better) carrier gas.
-
Install Gas Traps: Use moisture, oxygen, and hydrocarbon traps on your carrier gas line and replace the cartridges regularly.
-
-
-
Carryover from Previous Injections:
-
Causality: High-boiling or highly retained components from a previous injection may not have fully eluted from the column and can appear as broad peaks in subsequent runs.
-
Troubleshooting Protocol:
-
Increase Final Oven Temperature and Hold Time: After your last analyte has eluted, increase the oven temperature to the column's maximum allowable temperature and hold for several minutes to "bake out" any remaining contaminants.
-
Solvent Wash: Inject a strong solvent (one that is known to dissolve the potential contaminants) to wash the column.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Do I have to derivatize this compound for GC analysis?
A1: While direct injection of acyl chlorides is sometimes possible, it is generally not recommended due to their high reactivity.[1] Derivatization is a highly recommended step to improve the stability of the analyte, leading to better peak shape, reproducibility, and overall method robustness.[3][4][5] A common and effective derivatization strategy is esterification by reacting the 2,3-DCPC with an alcohol (e.g., methanol or ethanol) to form the corresponding ester.[10][11] This ester is much more stable and less prone to degradation in the GC system.
Q2: What type of GC column is best for analyzing 2,3-DCPC impurities?
A2: The choice of GC column depends on the specific impurities you are trying to separate. A good starting point for method development is a mid-polarity column.
-
For general-purpose screening: A column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is often a good first choice.[9] These columns offer good selectivity for a wide range of compounds, including chlorinated hydrocarbons.[12]
-
For separating polar impurities: If you are dealing with more polar impurities, a column with a higher polarity stationary phase, such as one containing cyanopropyl functional groups (e.g., DB-1701) or a wax column (polyethylene glycol), may provide better separation.[12][13][14]
It is crucial to select a column with high inertness to minimize on-column degradation of the analyte.[10]
Q3: What are the typical GC parameters for this analysis?
A3: The optimal GC parameters will need to be determined empirically for your specific instrument, column, and derivatization method. However, a typical starting point is provided in the table below.
| Parameter | Typical Setting | Rationale |
| Injector Temperature | 200-250 °C | Hot enough to ensure rapid vaporization without causing thermal degradation. |
| Injection Mode | Split/Splitless | Split injection is suitable for higher concentration samples, while splitless is used for trace analysis. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Ensure it is of high purity and dry. |
| Column Flow Rate | 1-2 mL/min | Optimized for the specific column dimensions to achieve good separation efficiency. |
| Oven Program | Initial Temp: 50-80°C, Ramp: 10-20°C/min, Final Temp: 250-280°C | The program should be optimized to separate the main component from its impurities effectively. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, general-purpose detector for organic compounds. MS provides structural information for peak identification. |
Q4: How can I identify the unknown impurity peaks in my chromatogram?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for identifying unknown impurities. The mass spectrometer provides a mass spectrum for each eluting peak, which is a molecular fingerprint. This spectrum can be compared to a library of known spectra (e.g., NIST) to tentatively identify the compound. For definitive identification, a reference standard of the suspected impurity should be purchased or synthesized and analyzed under the same conditions to confirm the retention time and mass spectrum.
IV. Experimental Workflow & Visualization
A typical workflow for the analysis of impurities in this compound is outlined below.
Caption: Workflow for GC analysis of 2,3-DCPC impurities.
V. References
-
Derivatization Methods in GC and GC/MS. (n.d.). Google Books. Retrieved January 21, 2026, from
-
GC Column Selection Guide. (n.d.). JCANO | INGENIERIA. Retrieved January 21, 2026, from
-
Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. (n.d.). ResearchGate. Retrieved January 21, 2026, from
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2020). Analytical Methods. [Link]
-
A Comparative Guide to Capillary Columns for the Gas Chromatographic Separation of 2,3,4-Trichlorobenzenethiol. (n.d.). Benchchem. Retrieved January 21, 2026, from
-
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.GOV. [Link]
-
Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. (1994). EPA. Retrieved January 21, 2026, from
-
GC Column Selection Guide. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026, from
-
Method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (2017). Google Patents. Retrieved January 21, 2026, from
-
Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography). (2021). Google Patents. Retrieved January 21, 2026, from
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from
-
Troubleshooting Guide. (n.d.). Retrieved January 21, 2026, from
-
Guide to Derivatization Reagents for GC. (n.d.). Retrieved January 21, 2026, from
-
Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. (n.d.). ACS Publications. Retrieved January 21, 2026, from
-
Gas chromatographic analysis method of 3-chloropropionyl chloride. (n.d.). Patsnap Eureka. Retrieved January 21, 2026, from
-
Gas Chromatography of Acid Chlorides. (n.d.). Journal of Chromatographic Science. Retrieved January 21, 2026, from
-
Advanced GC Troubleshooting. (n.d.). Agilent. Retrieved January 21, 2026, from
-
GC Troubleshooting. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026, from
-
GC Troubleshooting. (n.d.). Agilent. Retrieved January 21, 2026, from
-
How to Improve the Synthesis of 2-Chloropropionyl chloride? (n.d.). Guidechem. Retrieved January 21, 2026, from
-
GC Troubleshooting - The most common problems you will encounter. (2021). YouTube. Retrieved January 21, 2026, from
-
DIRECT GAS CHROMATOGRAPHIC DETERMINATION OF PROPIONYL CHLORIDE. (n.d.). Retrieved January 21, 2026, from
-
3-CHLOROPROPIONYL CHLORIDE. (2021). VanDeMark Chemical. Retrieved January 21, 2026, from
Sources
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- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. weber.hu [weber.hu]
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- 5. gcms.cz [gcms.cz]
- 6. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
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- 10. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
- 11. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. jcanoingenieria.com [jcanoingenieria.com]
- 13. epa.gov [epa.gov]
- 14. japsonline.com [japsonline.com]
Preventing decomposition of 2,3-Dichloropropionyl chloride during storage
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the technical support guide for 2,3-Dichloropropionyl Chloride (CAS 7623-13-4). As Senior Application Scientists, we have compiled this resource to address the common challenges researchers face with this highly reactive reagent. This guide moves beyond simple instructions to explain the chemical principles behind its instability, empowering you to maintain its integrity from the moment it arrives in your lab to its use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so reactive?
This compound is a chlorinated acyl chloride with the molecular formula C₃H₃Cl₃O.[1][2] Its high reactivity stems from the electronic structure of the acyl chloride functional group, which is significantly enhanced by the presence of two additional chlorine atoms on the adjacent carbons. The carbonyl carbon is extremely electrophilic (electron-poor) for two main reasons:
-
Inductive Effect: The highly electronegative oxygen and three chlorine atoms pull electron density away from the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[3][4]
-
Poor Resonance Stabilization: Unlike amides or esters, the resonance stabilization between the chlorine of the acyl chloride and the carbonyl group is weak due to the poor overlap between chlorine's 3p orbital and carbon's 2p orbital.[4][5]
This inherent reactivity makes it an excellent acylating agent but also renders it prone to decomposition if not handled and stored correctly.
Q2: I just opened a new bottle, and it's fuming. Is my reagent already decomposed?
This is a normal observation and a direct consequence of the reagent's high reactivity. The "fumes" are actually a result of the acyl chloride reacting vigorously with moisture in the ambient air.[6][7] This reaction, hydrolysis, produces microscopic droplets of hydrochloric acid (HCl) and 2,3-dichloropropionic acid, which appear as white, acrid fumes.[8][9] While this indicates the reagent is highly reactive (as expected), it also underscores the critical need to minimize its exposure to the atmosphere.
Q3: What are the primary signs of widespread decomposition in a stored bottle?
Beyond the initial fuming upon opening, signs of significant decomposition include:
-
Color Change: The liquid may change from colorless or light yellow to a darker yellow or brown hue.
-
Pressure Buildup: The hydrolysis reaction generates HCl gas, which can cause a noticeable pressure increase inside a sealed container.[10] Always open containers cautiously in a fume hood.
-
Formation of Solids: In advanced stages of decomposition, the formation of solid precipitates (polymeric materials or crystalline 2,3-dichloropropionic acid) may be observed.
-
Changes in Analytical Spectra: An NMR spectrum of a decomposed sample will show a decrease in the acyl chloride signal and the appearance of new peaks corresponding to the carboxylic acid. An IR spectrum will show the appearance of a broad O-H stretch from the carboxylic acid.
Troubleshooting and Proactive Stability Management
This section addresses specific issues and provides actionable protocols to prevent the decomposition of your this compound.
Issue 1: Reagent Degradation Due to Improper Storage Environment
The primary pathway for decomposition during storage is hydrolysis from atmospheric moisture.[11][12] Elevated temperatures can also accelerate degradation through other pathways, such as thermal elimination of HCl.[13][14]
Proper storage is the most critical factor in preserving the reagent's quality.
-
Atmosphere: The reagent must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to displace moisture.[15]
-
Temperature: Store in a cool, dry location. Refrigeration (2-8°C) is recommended for long-term storage to slow the rate of any potential decomposition reactions.[12][16]
-
Container: Always store in the original, tightly sealed container. The container should be made of glass with a corrosion-resistant cap and liner, as HCl produced from trace hydrolysis can degrade some plastics and metal caps.[17]
| Parameter | Recommended Condition | Poor Condition | Consequence of Poor Condition |
| Temperature | 2–8°C, Refrigerated | Room Temperature / Uncontrolled | Increased rate of hydrolysis and potential thermal decomposition. |
| Atmosphere | Dry Inert Gas (Nitrogen/Argon) | Ambient Air | Rapid hydrolysis, leading to HCl gas formation and loss of purity.[18] |
| Container | Tightly sealed, glass, corrosion-resistant cap | Loosely capped, incompatible plastic | Moisture ingress, contamination, and container degradation.[17] |
| Location | Dedicated, ventilated chemical storage | Open lab bench, near sinks or heat sources | Exposure to moisture, temperature fluctuations, and UV light.[10][16] |
The diagram below outlines the mandatory workflow from receipt to long-term storage to maximize the shelf-life of the reagent.
Issue 2: Contamination and Decomposition During Handling
Cross-contamination with incompatible materials during an experiment is a common cause of failed reactions and reagent waste.
This compound reacts violently or readily with a range of common lab chemicals.[17][18]
-
Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and oxidizing agents.[12][15]
-
Handling Environment: Always handle the reagent inside a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[18][19]
-
Anhydrous Techniques: Use oven-dried glassware and dry syringes/needles for transfers. A positive pressure of inert gas during transfers is highly recommended.
The diagram below illustrates the primary decomposition pathway initiated by water.
Issue 3: Uncertainty of Reagent Purity Before a Critical Experiment
Using a partially decomposed reagent can lead to inconsistent results, low yields, and the formation of unwanted byproducts. It is good practice to verify the purity of older stock or previously opened bottles.
A simple and effective way to quantify the purity is to convert the reactive acyl chloride into a more stable ester and analyze the product by Gas Chromatography (GC). This method avoids introducing the corrosive acyl chloride directly into the GC system.[20]
-
Objective: To determine the percentage purity of this compound by converting it to methyl 2,3-dichloropropionate for GC analysis.
-
Materials:
-
This compound sample
-
Anhydrous methanol
-
Anhydrous dichloromethane (or other suitable solvent like diethyl ether)
-
Small, dry vial with a septum cap
-
Gas-tight syringe
-
GC instrument with a Flame Ionization Detector (FID)
-
-
Procedure:
-
Safety: Perform all steps in a fume hood. Wear appropriate PPE.
-
Sample Preparation: a. To a dry, tared vial under an inert atmosphere, add approximately 50 mg of the this compound sample and record the exact mass. b. Using a dry syringe, add 1.0 mL of anhydrous dichloromethane to dissolve the sample. c. In a separate vial, prepare a 10% solution of anhydrous methanol in anhydrous dichloromethane.
-
Derivatization: a. Slowly add 0.5 mL of the methanol solution to the stirred sample vial. The reaction is exothermic and will evolve HCl gas. Allow the vial to vent to a scrubber if necessary. b. Let the reaction proceed for 10 minutes at room temperature to ensure complete conversion of the acyl chloride to the methyl ester.
-
GC Analysis: a. Dilute the reaction mixture further with dichloromethane to a suitable concentration for GC analysis (e.g., 1:100). b. Inject 1 µL of the diluted sample into the GC. c. A suggested starting point for GC conditions is a column suitable for polar analytes, an injector temperature of 210°C, a detector temperature of 230°C, and a temperature program (e.g., hold at 95°C for 3 minutes, then ramp at 8°C/min to 180°C).[21] These conditions may need to be optimized for your specific instrument and column.
-
Data Interpretation: a. The resulting chromatogram will show a peak for the desired methyl 2,3-dichloropropionate. b. Any 2,3-dichloropropionic acid present in the original sample (from decomposition) will also be esterified to the same product. However, other impurities or byproducts of thermal decomposition will appear as separate peaks. c. Calculate the purity using the area percent method, assuming a similar response factor for related impurities. Purity (%) = (Area of main ester peak / Total area of all peaks) x 100.
-
References
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. [Link]
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Wikipedia. (2024). Acyl chloride. [Link]
-
Allen, G. R., & Russell, D. K. (2004). Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides. New Journal of Chemistry, 28, 1143-1151. [Link]
-
Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]
-
Allen, G. R., & Russell, D. K. (2004). Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1— acyl chlorides. New Journal of Chemistry. [Link]
-
JoVE. (2025). Video: Acid Halides to Carboxylic Acids: Hydrolysis. [Link]
-
Chemical Engineering Knowledge. (n.d.). Preparation and Precautions of Acid Chlorides. [Link]
-
Li, Y., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications, 57(84), 11001-11004. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride MSDS. [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]
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- Google Patents. (n.d.).
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides (video). [Link]
-
Stimson, V. R., & Tilley, J. W. (1977). The thermal decomposition of acetyl chloride. Australian Journal of Chemistry, 30(1), 81-86. [Link]
-
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
-
Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry, 24(45), 11779-11784. [Link]
-
XiXisys.com. (n.d.). This compound (cas 7623-13-4) SDS/MSDS download. [Link]
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-
Patsnap Eureka. (n.d.). Gas chromatographic analysis method of 3-chloropropionyl chloride. [Link]
-
S´niadek, M., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 5. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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ChemComplete. (2022, June 20). Acyl Chlorides - Carboxylic Acid Derivatives [Video]. YouTube. [Link]
-
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-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. [Link]
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-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Technical Support Center: Scaling Up 2,3-Dichloropropionyl Chloride Reactions
Welcome to the technical support center for the safe and efficient scale-up of reactions involving 2,3-Dichloropropionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to pilot plant production. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established scientific principles and practical field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when planning the scale-up of a this compound reaction.
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a corrosive and moisture-sensitive substance.[1] On a pilot plant scale, the risks associated with these properties are magnified. Key safety concerns include:
-
Corrosivity: It causes severe skin burns and eye damage.[1][2] All personnel must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, clothing, and eye/face protection.[1][2] Facilities must have accessible eyewash stations and safety showers.[2]
-
Reactivity with Water: It reacts violently with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) gas.[3][4] This necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents and reagents.[4]
-
Inhalation Toxicity: Vapors are harmful and can cause severe respiratory tract irritation.[2] All operations should be conducted in a well-ventilated area or a chemical fume hood.[5]
-
Exothermic Reactions: Reactions with nucleophiles, such as amines, are typically fast and highly exothermic.[6] Without adequate thermal management, this can lead to a thermal runaway.[7][8]
Q2: How does the choice of solvent impact the reaction at scale?
A2: The choice of solvent is critical and has several implications during scale-up:
-
Reactivity: Protic solvents like water and alcohols will react with this compound and are generally unsuitable unless they are a reactant.[4][9] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used.[10]
-
Process Efficiency: Reducing solvent volume can increase reaction rates and reduce the time and energy needed for heating, cooling, and distillation.[11]
-
Work-up and Purification: The solvent's boiling point and solubility profile will affect downstream processing steps like product isolation and purification.
-
Cost and Availability: On a large scale, the cost and availability of solvents become significant factors.[11]
Q3: What are the most significant challenges when moving from a lab reactor to a pilot plant reactor?
A3: The transition from small-scale glassware to a large-scale reactor introduces several key challenges:[7][12][13]
-
Heat Transfer: Pilot plant reactors have a much lower surface-area-to-volume ratio, making heat dissipation less efficient.[12] This can lead to localized hot spots, increased byproduct formation, and potential thermal runaway.[12]
-
Mixing and Mass Transfer: Achieving uniform mixing in a large vessel is more difficult.[14][15] Poor mixing can result in localized concentration gradients, leading to lower yields and inconsistent product quality.[14]
-
Impurity Profile: The impurity profile can change significantly at scale due to differences in heat transfer, mixing, and reaction times.[12]
-
Material Handling: The logistics of charging large quantities of corrosive and reactive materials require specialized equipment and procedures.[16]
Q4: What analytical methods are recommended for in-process control (IPC) during a scaled-up reaction?
A4: Real-time monitoring is crucial for process control. Recommended IPC methods include:
-
Gas Chromatography (GC): GC is a robust method for monitoring the consumption of starting materials and the formation of the product and byproducts.[17] Derivatization with an alcohol like methanol may be necessary to analyze the reactive acyl chloride.[18][19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR can track the disappearance of the acyl chloride carbonyl peak and the appearance of the amide carbonyl peak in real-time.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the reaction progress, particularly for less volatile compounds.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the scale-up process.
Issue 1: Low Yield and/or Incomplete Conversion
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Poor Mixing/Mass Transfer Limitation | - Increase agitation speed.- Evaluate impeller design and position.[14]- Consider baffles to increase turbulence.[11] | Inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction rate.[14] Proper agitation ensures homogeneity and improves mass transfer between phases.[15] |
| Inactivation of Amine Nucleophile | - Ensure at least two equivalents of amine or one equivalent of amine with a non-nucleophilic base (e.g., triethylamine) is used.[6] | The reaction produces HCl, which protonates the starting amine, rendering it non-nucleophilic and stopping the reaction. A base is required to neutralize the HCl.[6][20] |
| Hydrolysis of this compound | - Use anhydrous solvents and reagents.- Handle under an inert atmosphere (N₂ or Ar).[4] | This compound readily hydrolyzes with moisture to the corresponding carboxylic acid, reducing the amount of reactant available for the desired transformation.[4][21] |
Issue 2: Increased Impurity Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Localized Hot Spots/Poor Temperature Control | - Improve cooling efficiency of the reactor.- Control the addition rate of the acyl chloride to manage the exotherm.- Ensure proper mixing to dissipate heat evenly.[14] | The lower surface-area-to-volume ratio in large reactors hinders heat removal.[12] Localized high temperatures can accelerate side reactions, leading to different impurity profiles than observed in the lab.[12] |
| Side Reactions with Byproducts | - Analyze for common byproducts from similar acylation reactions.[22]- Adjust stoichiometry or reaction time to minimize byproduct formation. | Changes in reaction conditions at scale can favor alternative reaction pathways, such as di-acylation or reactions with solvent impurities. |
| Degradation of Starting Materials or Product | - Reduce reaction time or temperature if stability is an issue.- Ensure raw materials meet quality specifications. | Prolonged exposure to high temperatures or the presence of impurities in starting materials can lead to degradation.[22] |
Issue 3: Exothermic Event or Thermal Runaway
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Rapid, Uncontrolled Addition of Reagent | - Add the acyl chloride slowly and subsurface to the reaction mixture.- Monitor the internal temperature closely during the addition. | The reaction is often fast and highly exothermic.[6] A controlled addition rate allows the reactor's cooling system to manage the heat generated. |
| Cooling System Failure | - Implement redundant cooling systems or an emergency quench procedure.- Regularly maintain and test cooling equipment. | A failure in the cooling system can quickly lead to a thermal runaway, especially with highly exothermic reactions.[7][23] |
| Use of Thionyl Chloride in Preparation | - If preparing the acyl chloride in-situ from the carboxylic acid using thionyl chloride, be aware of the potential for thermal runaway of thionyl chloride itself, especially with impurities.[24][25] | Thionyl chloride can undergo exothermic decomposition, and its reactions are often energetic.[24] |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Section 3: Experimental Protocols and Data
Representative Protocol: N-Acylation of an Amine
This protocol outlines a general procedure for the reaction of an amine with this compound at the pilot scale.
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and passivated.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove air and moisture.
2. Reagent Charging:
-
Charge the reactor with the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., DCM).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Cool the reaction mixture to 0-5 °C with agitation.
3. Acyl Chloride Addition:
-
Slowly add this compound (1.1 equivalents) to the cooled reaction mixture via a dosing pump. Maintain the internal temperature below 10 °C.
-
The addition is highly exothermic; monitor the temperature closely.
4. Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) until the starting amine is consumed.
5. Work-up:
-
Quench the reaction by adding water or a dilute aqueous acid.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Scale-Up Parameter Comparison
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Key Considerations |
| Surface Area/Volume Ratio | ~4.8 m⁻¹ | ~0.48 m⁻¹ | Reduced heat transfer efficiency at scale.[12] |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with baffles | Mechanical stirring is necessary for larger volumes; baffles improve turbulence.[11] |
| Reagent Addition Time | ~10 minutes | 1-2 hours | Slower addition is required to control the exotherm. |
| Typical Agitation Speed | 300-500 RPM | 100-200 RPM | Tip speed of the impeller is a more relevant parameter for scale-up than RPM. |
Process Control Logic for Acyl Chloride Addition
Caption: Temperature control loop during addition.
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Validation & Comparative
Validation of analytical methods for 2,3-Dichloropropionyl chloride purity
The selection of an analytical method for a reactive intermediate like this compound must be a deliberate process that balances the need for specificity, sensitivity, and robustness. While titrimetric and spectroscopic methods have their place for assay and identity confirmation, they fall short in providing a comprehensive purity and impurity profile. Both derivatization GC and HPLC are powerful, validated approaches. However, Derivatization GC-FID often emerges as the more practical and widely applicable method for routine quality control, offering a superb combination of performance and reliability. A thorough validation, following the framework of ICH Q2(R1), is paramount to ensure that the chosen method is truly suitable for its intended purpose, thereby guaranteeing the quality of this critical chemical intermediate. [20]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Available at: [Link]
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- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to Catalysts in the Synthesis of 2,3-Dichloropropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, 2,3-dichloropropionyl chloride stands as a critical intermediate. Its efficient synthesis is paramount, with the choice of catalyst playing a pivotal role in determining reaction yield, purity, and overall process viability. This guide offers an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, primarily focusing on the conversion of 2,3-dichloropropionic acid using a chlorinating agent like thionyl chloride (SOCl₂). We will delve into the mechanistic underpinnings of each catalyst class, present a comparative analysis of their performance, and provide a detailed experimental protocol for a representative synthesis.
The Synthetic Challenge: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. The direct reaction of a carboxylic acid with a chlorinating agent such as thionyl chloride can be slow and may require harsh conditions. Catalysts are employed to facilitate this conversion by activating the carboxylic acid or the chlorinating agent, thereby increasing the reaction rate and allowing for milder reaction conditions.
Comparative Analysis of Catalytic Systems
The selection of a suitable catalyst is a critical decision in the synthesis of this compound. The ideal catalyst should offer high yield and purity, operate under mild conditions, be cost-effective, and present a favorable environmental and safety profile. Below, we compare several classes of catalysts commonly employed for this and similar transformations.
Uncatalyzed Reaction: A Baseline for Comparison
The reaction of 2,3-dichloropropionic acid with thionyl chloride can proceed without a catalyst, but it often requires elevated temperatures and longer reaction times. A reported synthesis of this compound from 2,3-dichloropropionic acid and thionyl chloride in the absence of a catalyst afforded a yield of 79% after reflux for one hour followed by stirring at room temperature for 24 hours[1]. This serves as a baseline to evaluate the efficacy of various catalysts.
Basic Catalysts: Pyridine, Picoline, and Triethylamine
Organic bases like pyridine, picoline (methylpyridine), and triethylamine are frequently used as catalysts in the formation of acyl chlorides from carboxylic acids.[2][3] These catalysts operate through a nucleophilic catalysis mechanism.
Mechanism of Action:
The nitrogen atom of the basic catalyst attacks the electrophilic sulfur atom of thionyl chloride, forming a highly reactive intermediate. This intermediate then reacts with the carboxylic acid to form an activated acylating agent, which is more susceptible to nucleophilic attack by the chloride ion.
Caption: Simplified mechanism of pyridine-catalyzed acyl chloride synthesis.
Performance:
In the synthesis of D-(+)-2-chloropropionyl chloride from L-lactic acid and thionyl chloride, pyridine and picoline have been used as catalysts, achieving yields of around 85% and purities of 97.8-98.5%.[2] A similar synthesis of D-2-chloropropionyl chloride from D-2-chloropropionic acid using triethylamine as a catalyst reported a yield of 81.6% and a purity of 99.2%.[3] These results suggest that basic catalysts are highly effective in promoting the reaction under relatively mild conditions.
Advantages:
-
High yields and purities.
-
Relatively inexpensive and readily available.
Disadvantages:
-
Can be difficult to remove from the reaction mixture due to their basicity and water solubility.
-
Pyridine has a strong, unpleasant odor and is toxic.
N,N-Dimethylformamide (DMF)
N,N-Dimethylformamide (DMF) is another widely used catalyst for the synthesis of acyl chlorides. It functions as a catalyst by forming a highly reactive Vilsmeier-type reagent with the chlorinating agent.
Mechanism of Action:
DMF reacts with thionyl chloride to form a reactive imidoyl chloride intermediate. This intermediate then reacts with the carboxylic acid, leading to the formation of the acyl chloride and regenerating DMF.
Caption: Catalytic cycle of DMF in acyl chloride synthesis.
Performance:
For the synthesis of D-2-chloropropionyl chloride from D-2-chloropropionic acid, the use of DMF as a catalyst resulted in a yield of 82.2% and a purity of 99.4%.[3] This performance is comparable to that of basic catalysts like pyridine and triethylamine.
Advantages:
-
High yields and purities.
-
Acts as both a solvent and a catalyst in some cases.
Disadvantages:
-
High boiling point can make it difficult to remove.
-
Can be a source of impurities if not used in catalytic amounts.
Lewis Acids (e.g., AlCl₃, FeCl₃)
Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) can also catalyze the formation of acyl chlorides, particularly when starting from another acyl chloride via chlorination. While less common for the direct conversion of carboxylic acids with thionyl chloride, their role in related transformations is noteworthy.
Mechanism of Action:
In the context of chlorination of an acyl chloride, the Lewis acid coordinates to the chlorine molecule, polarizing it and making it a more potent electrophile for attacking the α-carbon of the acyl chloride. For the conversion of a carboxylic acid, the Lewis acid could potentially activate the carboxylic acid by coordinating to the carbonyl oxygen.
Performance:
In the synthesis of 2-chloropropionyl chloride from propionyl chloride and a chlorinating agent, Lewis acids like AlCl₃ and FeCl₃ have been shown to provide high yields (88-92%) and excellent selectivity (>99%).[4]
Advantages:
-
High yields and selectivity in specific applications.
-
Strong activation of substrates.
Disadvantages:
-
Often required in stoichiometric amounts.
-
Hygroscopic and can be difficult to handle.
-
Generate significant amounts of acidic waste during workup.
Chlorosulfonic Acid
Chlorosulfonic acid has been utilized as a catalyst for the chlorination of acetyl chloride to produce 2-chloropropionyl chloride, significantly reducing the reaction time from 72 hours to 3 hours.[5]
Mechanism of Action:
Chlorosulfonic acid is a strong acid that can promote the ionic reaction pathway, likely by protonating the substrate and facilitating the chlorination process.[5]
Performance:
While a specific yield is not provided, the drastic reduction in reaction time indicates a highly efficient catalytic process.[5]
Advantages:
-
Dramatically increases the reaction rate.
Disadvantages:
-
Highly corrosive and hazardous material.
-
Generates corrosive byproducts.
Summary of Catalyst Performance
| Catalyst System | Starting Material | Reagent | Yield (%) | Purity (%) | Reaction Conditions | Key Advantages |
| None | 2,3-Dichloropropionic acid | Thionyl chloride | 79 | Not specified | Reflux, 1h; RT, 24h | Simple, no catalyst removal |
| Pyridine/Picoline | L-lactic acid | Thionyl chloride | ~85 | 97.8 - 98.5 | 0°C to 60°C | One-pot synthesis, high purity[2] |
| Triethylamine | D-2-chloropropionic acid | Thionyl chloride | 81.6 | 99.2 | -10°C to 75°C | High purity[3] |
| DMF | D-2-chloropropionic acid | Thionyl chloride | 82.2 | 99.4 | -5°C to 75°C | High yield and purity[3] |
| Lewis Acids | Propionyl chloride | Chlorinating agent | 88 - 92 | >99 (selectivity) | 50–70°C | High yield and selectivity[4] |
| Chlorosulfonic Acid | Acetyl chloride | Chlorine gas | Improved | Not specified | 40°C | Significantly reduces reaction time[5] |
Experimental Protocol: DMF-Catalyzed Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound from 2,3-dichloropropionic acid using DMF as a catalyst.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
2,3-Dichloropropionic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place 2,3-dichloropropionic acid. Add a catalytic amount of anhydrous DMF (e.g., 0.5 mol% relative to the carboxylic acid).
-
Reagent Addition: Cool the flask in an ice-water bath. Charge the dropping funnel with thionyl chloride (1.2 equivalents). Add the thionyl chloride dropwise to the stirred solution of the carboxylic acid over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Completion and Work-up: Gently heat the reaction mixture to 40-50°C for 1-2 hours to ensure the reaction goes to completion.
-
Purification: Cool the reaction mixture to room temperature. The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Conclusion
The choice of catalyst for the synthesis of this compound has a profound impact on the efficiency and practicality of the process. While an uncatalyzed reaction is possible, the use of catalysts such as pyridine, triethylamine, or DMF offers significant advantages in terms of reaction rate, yield, and purity, allowing for milder reaction conditions. For the conversion of 2,3-dichloropropionic acid, DMF and basic catalysts like pyridine and triethylamine appear to be the most effective, providing high yields and purities. Lewis acids and chlorosulfonic acid are highly effective in related chlorination reactions but may be less suitable for the direct conversion of the carboxylic acid due to the need for stoichiometric amounts or their hazardous nature. The selection of the optimal catalyst will ultimately depend on a careful consideration of factors such as cost, safety, and the specific requirements of the synthetic process.
References
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Procedure for the Synthesis of an Acid Chloride. Organic Syntheses. [Link]
- Synthesis method of D-(+)-2-chloropropionyl chloride.
-
Synthesis of thionyl chloride. DIAL@UCLouvain. [Link]
- Synthesis method of high-purity D-2-chloropropionyl chloride.
- Synthesis method of 2,3-dichloropyridine.
-
Method for preparing 2,3-dichloropyridine. Patsnap Eureka. [Link]
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. [Link]
-
Procedure for Acylation of 1,3-thiazinane-2-thione. Organic Syntheses. [Link]
- Synthetic method of 3-chloropropionyl chloride.
-
Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library. [Link]
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A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 2,3-Dichloropropionyl Chloride
In the landscape of organic synthesis, the acylation reaction—the introduction of an acyl group (R-C=O) into a molecule—stands as a cornerstone transformation. The choice of the acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the feasibility of downstream applications. While a plethora of reagents exists, acyl chlorides are renowned for their high reactivity.[1][2]
This guide provides an in-depth comparison of 2,3-dichloropropionyl chloride against other common classes of acylating agents. We will move beyond a simple catalog of reagents to explore the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. Our focus is on building a functional understanding of how to select the optimal reagent for a given synthetic challenge, balancing reactivity with the often-delicate nature of complex substrates.
Profiling the Reagent: this compound
This compound (2,3-DCPC) is more than a simple acylating agent; it is a bifunctional building block. Its chemical structure features a highly reactive acyl chloride for forming amide or ester linkages, and two vicinal chlorine atoms on the alkyl chain that serve as handles for subsequent transformations, such as nucleophilic substitutions or eliminations.
Chemical Properties and Reactivity:
-
Formula: C₃H₃Cl₃O[3]
-
CAS Number: 7623-13-4[4]
-
Reactivity: As an acyl chloride, it is a potent electrophile, reacting readily with a wide range of nucleophiles including amines, alcohols, and phenols.[1] The reaction is typically fast and often exothermic.
-
Handling: It is a corrosive and lachrymatory liquid that reacts with moisture.[5] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), under anhydrous conditions.[5]
The Acylation Landscape: A Comparative Overview
The reactivity of common acylating agents follows a well-established hierarchy, which dictates the necessary reaction conditions and potential for side reactions.
General Reactivity Hierarchy: Acyl Halides > Acid Anhydrides > Esters ≈ Carboxylic Acids > Amides [1][6]
This trend is a direct consequence of the leaving group's ability to depart during the nucleophilic acyl substitution reaction. The chloride ion is an excellent leaving group, rendering acyl chlorides the most reactive in this series.
dot
Caption: Relative reactivity and byproducts of common acylating agents.
Head-to-Head Comparison: Performance in N-Acylation
The formation of an amide bond is one of the most frequent transformations in pharmaceutical and medicinal chemistry. Here, we compare the performance of 2,3-DCPC with its less-substituted analog, 3-chloropropionyl chloride, and a common acid anhydride.
The primary role of 2,3-DCPC is not just acylation but to install a functional handle for further chemistry. A researcher chooses this reagent when the dichlorinated propyl chain is a necessary structural component for a subsequent cyclization or substitution reaction. Simpler reagents like acetyl chloride or propionyl chloride are used for straightforward acylation.
| Reagent | Substrate | Conditions | Typical Yield | Key Considerations & Causality |
| This compound | Primary/Secondary Amine | Aprotic solvent (e.g., DCM), Base (e.g., NEt₃), 0°C to RT | Good to Excellent | High Reactivity: Reaction is fast due to the excellent chloride leaving group. Bifunctionality: The two chlorine atoms on the chain are key for subsequent reactions, which is the primary reason for its selection over simpler acyl chlorides. Exothermic: Requires careful temperature control. |
| 3-Chloropropionyl Chloride | Primary/Secondary Amine | Aprotic solvent (e.g., DCM), Base (e.g., NEt₃), 0°C to RT | Good to Excellent | High Reactivity: Similar to 2,3-DCPC.[7] Versatile Intermediate: The product N-(3-chloropropionyl) amine is a precursor for many heterocycles and other functional molecules.[8][9] Fewer Halogenation Sites: Chosen when only a single chlorine handle is desired. |
| Acetic Anhydride | Primary/Secondary Amine | Aprotic solvent, optional catalyst (e.g., DMAP) or heat | Good to Excellent | Milder Conditions: Less reactive than acyl chlorides, offering better control with sensitive substrates.[10] Byproduct: Generates acetic acid, which is less corrosive and easier to handle than HCl. May require heating or a catalyst to achieve comparable reaction rates.[11] |
| Carboxylic Acid + Coupling Agent (e.g., EDC/DCC) | Primary/Secondary Amine | Aprotic solvent (e.g., DMF, DCM) | Variable to Excellent | Avoids Acyl Halides: Circumvents the need to prepare and handle highly reactive and corrosive acyl chlorides. Waste Stream: Generates stoichiometric amounts of urea byproduct, which can complicate purification.[10] |
The Causality of Choice: A Framework for Reagent Selection
Choosing an acylating agent is a balancing act between reactivity, selectivity, and practical considerations.
-
Reactivity vs. Selectivity: For robust, unhindered amines or alcohols, the high reactivity of an acyl chloride like 2,3-DCPC ensures a rapid and complete reaction. However, for complex molecules with multiple nucleophilic sites, a less reactive agent like an acid anhydride may provide superior chemoselectivity, preventing unwanted side reactions.[10][12]
-
The Role of the Leaving Group: The exceptional reactivity of acyl chlorides stems from the stability of the chloride anion as a leaving group. In contrast, the carboxylate anion leaving group from an acid anhydride is more basic and thus less stable, rendering the anhydride less electrophilic. This fundamental difference is the root cause of their varied reactivity profiles.
-
Byproduct and Workup: The generation of corrosive HCl gas from acyl chlorides necessitates the use of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as a scavenger.[7] This forms a salt that must be removed during workup, typically via an aqueous wash. Acid anhydrides produce a carboxylic acid byproduct, which can often be removed by a simple basic wash.
-
Strategic Functionality: The decision to use 2,3-DCPC is almost always strategic. A researcher's goal is not merely to acylate a nucleophile but to install the 2,3-dichloropropionyl group as a versatile intermediate. For example, it is a key reagent in the synthesis of certain pharmaceuticals where the installed fragment is crucial for building the final molecular architecture.[13]
dot
Caption: Decision workflow for selecting an appropriate acylating agent.
Experimental Protocol: N-Acylation of an Aromatic Amine
This protocol is a self-validating system, providing a robust procedure for a common transformation using an acyl chloride. The steps are designed to control the reaction's exothermicity and ensure high conversion.
Objective: To synthesize an N-aryl-3-chloropropionamide, a common intermediate in pharmaceutical synthesis.[14]
Materials:
-
Aromatic amine (e.g., Aniline, 1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)[7]
-
Triethylamine (NEt₃, 1.2 eq)[7]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Safety Precautions:
-
3-Chloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water.[15] This procedure must be conducted in a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves.
-
The reaction is exothermic. Maintain strict temperature control during the addition of the acyl chloride.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the aromatic amine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture via a syringe or dropping funnel. Causality: A slow, dropwise addition is critical to dissipate the heat generated from the exothermic reaction and prevent the formation of side products. The temperature should be maintained below 5 °C. The formation of a white precipitate (triethylammonium chloride) is expected.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. Shake and separate the layers. Causality: The acidic wash removes the excess triethylamine and its salt.
-
Workup - Neutralization: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine. Causality: The brine wash helps to remove residual water from the organic layer, breaking any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography if necessary.
dot
Caption: General experimental workflow for N-acylation using an acyl chloride.
Conclusion
This compound is a powerful and strategically important acylating agent. Its high reactivity is characteristic of acyl chlorides, enabling rapid and efficient bond formation where other reagents may fail. However, its true value lies in its bifunctional nature, providing a synthetic handle for complex molecule construction.
The selection of an acylating agent should not be based on reactivity alone. A careful analysis of the substrate's sensitivity, the desired selectivity, and the practicalities of byproduct removal is paramount. While acyl chlorides like 2,3-DCPC offer speed and power, alternatives like acid anhydrides and activated carboxylic acids provide milder conditions and different selectivity profiles. A deep understanding of the underlying chemical principles—the causality behind reactivity and selectivity—empowers the modern chemist to make informed, strategic decisions at the bench, ultimately leading to more successful and efficient synthetic outcomes.
References
- Benchchem. (n.d.). Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers.
- Benchchem. (n.d.). A Comparative Guide to Acylation Reagents: Alternatives to (4-Methylphenoxy)acetyl chloride.
- ChemicalBook. (n.d.). This compound (cas 7623-13-4) SDS/MSDS download.
- Sigma-Aldrich. (2024). Safety Data Sheet - 3-chloropropionyl chloride.
- LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- Fisher Scientific. (2010). Safety Data Sheet - 3-Chloropropionyl chloride.
- ResearchGate. (2025). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology.
- J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry.
- Ace Chemistry. (n.d.). Acylating agents.
- Fisher Scientific. (2010). Safety Data Sheet - 2-Chloropropionyl chloride.
- Benchchem. (n.d.). Benchmarking Propyl 3-chloropropionate synthesis against other methods.
- ChemicalBook. (2025). Continuous Flow Production of 3-Chloropropionyl Chloride.
- ChemicalBook. (n.d.). This compound synthesis.
- Guidechem. (n.d.). What are the applications of 3-Chloropropionyl chloride?.
- Modi Chemical. (n.d.). Best 2-ChloroPropionyl Chloride Supplier Company.
- Thermo Fisher Scientific. (2010). Safety Data Sheet - 3-Chloropropionyl chloride.
- National Institutes of Health (NIH). (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols.
- ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 7623-13-4).
- Benchchem. (n.d.). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
- Benchchem. (n.d.). Application Note: Continuous Flow Synthesis of 3-Chloropropionyl Chloride Derivatives.
- Benchchem. (n.d.). 3-Chloropropionyl Chloride | High Purity Reagent.
- Benchchem. (n.d.). Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates.
- ResearchGate. (2025). An Alternative Route to Syntheses of Aryl Keto Acids in a Chloroaluminate Ionic Liquid.
- Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride.
- ResearchGate. (2025). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,3-Dichloropropionyl Chloride
Introduction: The Critical Role of Purity in Acyl Chloride Chemistry
2,3-Dichloropropionyl chloride is a highly reactive bifunctional molecule, serving as a critical building block in the synthesis of a diverse range of pharmaceuticals and specialty chemicals. Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions. However, this same reactivity presents a significant analytical challenge. Ensuring the purity of this compound is not merely a quality control checkpoint; it is fundamental to achieving desired reaction yields, preventing the formation of hazardous impurities, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The synthesis of this compound, commonly via the chlorination of 2,3-Dichloropropionic acid with reagents like thionyl chloride (SOCl₂)[1], can result in a profile of process-related impurities. These may include unreacted starting material, residual chlorinating agents, and by-products from side reactions. Due to the compound's inherent instability and susceptibility to hydrolysis[2], direct analysis is often unreliable. This guide provides a comparative analysis of robust analytical methodologies for accurately determining the purity of this compound, empowering researchers to make informed decisions for process optimization and quality assurance.
The Analytical Imperative: Why Direct Analysis Fails
Attempting to directly analyze a reactive intermediate like this compound using standard chromatographic techniques often leads to erroneous results[2][3]. The primary reason is its rapid reaction with nucleophiles, including trace amounts of water in solvents, on glassware, or within the analytical instrument itself.
-
On-Column Hydrolysis: In both gas and liquid chromatography, interaction with active sites or residual moisture can convert the acyl chloride back to its corresponding carboxylic acid, artificially lowering the measured purity.
-
Poor Peak Shape: The high reactivity can cause tailing and poor chromatographic resolution, making accurate integration and quantification difficult.
-
Thermal Degradation: In Gas Chromatography (GC), the high temperatures of the injection port can cause degradation of the analyte before it even reaches the column.
To overcome these obstacles, a derivatization strategy is not just recommended; it is essential for achieving accurate, reproducible, and trustworthy results.
Comparative Guide to Purity Assessment Methodologies
We will compare four orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and classical Titrimetry. Each method offers distinct advantages and is suited for different analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds. For acyl chlorides, derivatization to a more stable, less reactive, and still volatile species is the key to a successful analysis.
Principle of Causality: By converting the acyl chloride to a stable ester (e.g., a methyl or butyl ester), we circumvent its inherent reactivity.[4][5] This transformation allows the molecule to traverse the heated GC inlet and column without degradation, enabling sharp, symmetrical peaks and reliable quantification. The mass spectrometer provides definitive structural confirmation of the analyte and any impurities.
Experimental Protocol: GC-MS via Methyl Ester Derivatization
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 50 mg of the synthesized this compound into a clean, dry 10 mL volumetric flask under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Add 5 mL of anhydrous dichloromethane.
-
Carefully add 1 mL of anhydrous methanol to the flask. The reaction is exothermic; addition should be slow.
-
Cap the flask and allow it to stand at room temperature for 30 minutes to ensure complete conversion to the methyl 2,3-dichloropropionate derivative.
-
Dilute to the mark with anhydrous dichloromethane.
-
Prepare a calibration curve using a certified standard of methyl 2,3-dichloropropionate if available, or use area percent normalization for a purity estimate.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[6]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[6]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 15 °C/min to 240 °C, hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
}
GC-MS Derivatization and Analysis Workflow.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is a cornerstone of pharmaceutical analysis. As with GC, direct analysis of acyl chlorides is problematic. Pre-column derivatization is employed to create a stable, UV-active derivative suitable for reverse-phase chromatography.
Principle of Causality: The high reactivity of the acyl chloride is harnessed by reacting it with a nucleophilic derivatizing agent that contains a strong chromophore. 2-Nitrophenylhydrazine is an excellent choice because it reacts rapidly and quantitatively with the acyl chloride. The resulting derivative has a strong UV absorbance at a higher wavelength (~395 nm), which is crucial for minimizing interference from the API matrix or other impurities that typically absorb in the lower UV range (<300 nm).[7] This strategy dramatically enhances both sensitivity and specificity.
Experimental Protocol: HPLC-UV via 2-Nitrophenylhydrazine Derivatization
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Diluent: Anhydrous acetonitrile.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask under an inert atmosphere. Dissolve and dilute to volume with the diluent.
-
Transfer 1.0 mL of this stock solution to a 10 mL volumetric flask.
-
Add 1.0 mL of the 2-nitrophenylhydrazine solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[7]
-
Dilute to the mark with the diluent. This solution is now ready for injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 395 nm.[7]
-
Injection Volume: 10 µL.
-
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy provides unparalleled structural information and can be used as a primary quantitative method. Absolute qNMR determines purity by comparing the integrated signal of the analyte to that of a certified internal standard with known purity.
Principle of Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly from the integral ratios of their respective signals. This method is authoritative because it does not require a reference standard of the analyte itself and is based on a fundamental physical principle.[8]
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Standard and Sample Preparation:
-
Select a suitable certified internal standard that has a simple ¹H spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be non-reactive with the analyte.
-
Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube using a microbalance (accuracy ±0.01 mg). Record the exact weight (W_analyte).
-
Accurately weigh approximately 10 mg of the certified internal standard into the same NMR tube. Record the exact weight (W_std) and its certified purity (P_std).
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both components. Ensure the solvent is anhydrous to prevent hydrolysis during the experiment.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: Standard 1D proton pulse program (e.g., 'zg30').
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal being integrated (typically ≥ 30 seconds to ensure full relaxation).
-
Pulse Angle: 30° or 90° (must be consistent). A 90° pulse requires a longer relaxation delay.
-
Scans (NS): 16-64, sufficient for a good signal-to-noise ratio (>250:1 for signals to be integrated).
-
Dummy Scans (DS): 4.
-
-
Shim the sample to achieve excellent line shape.
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correct the spectrum carefully.
-
Integrate a well-resolved, unique signal for the analyte (I_analyte) and a signal for the internal standard (I_std).
-
Calculate the purity of the analyte (P_analyte) using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
W: Weight
-
P: Purity of the standard
-
Titration Methods
Titration is a classic, cost-effective method for determining the total amount of an acidic functional group. For this compound, two approaches are common: acid-base titration and argentometric titration.
Principle of Causality:
-
Acid-Base Titration: This method relies on the complete hydrolysis of the acyl chloride to its corresponding carboxylic acid and hydrochloric acid (HCl). Every mole of the acyl chloride produces two moles of acid. The total acid is then titrated with a standardized strong base (e.g., NaOH). This provides a measure of the total acyl chloride content.[9]
-
Argentometric (Volhard) Titration: This method quantifies the chloride content. The sample is hydrolyzed, and an excess of standardized silver nitrate (AgNO₃) is added to precipitate all chloride ions as AgCl. The excess, unreacted Ag⁺ is then back-titrated with a standardized potassium thiocyanate (KSCN) solution using a ferric iron indicator.[10][11] This determines the total hydrolyzable chloride.
Limitation: Titration methods are not specific. They will quantify any reactive acyl chlorides or hydrolyzable chlorides present in the sample, not just the target compound. They are best used for a quick assessment of total functional group content rather than for identifying individual impurities.
}
Decision tree for selecting the appropriate analytical method.
Data Summary and Method Comparison
Choosing the right method depends on the specific analytical need, available instrumentation, and desired level of information.
| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | Quantitative ¹H NMR (qNMR) | Titration (Acid-Base/Argentometric) |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV | Nuclear spin resonance in a magnetic field | Chemical reaction with a standardized solution |
| Specificity | Very High (Mass Spec provides structural info) | High (Chromatographic separation) | High (Unique chemical shifts) | Low (Measures total functional group) |
| Sensitivity | High (ppm to ppb level) | Very High (ppm to ppb level) | Moderate (Requires mg of sample) | Low (Requires significant sample mass) |
| Quantification | Relative (Area %) or Absolute (with std) | Absolute (requires certified standard) | Absolute (requires certified internal std) | Absolute (based on stoichiometry) |
| Impurity ID | Excellent for volatile impurities | Possible with MS detector | Good for major impurities (>1%) | Not possible |
| Sample Prep | Derivatization required | Derivatization required | Simple dissolution with internal standard | Hydrolysis required |
| Pros | Unambiguous identification of impurities. | Robust, reproducible, high throughput. | Primary method, no analyte standard needed. | Fast, inexpensive, simple equipment. |
| Cons | Potential for thermal degradation. | Co-elution possible, requires chromophore. | Lower sensitivity, expensive equipment. | Non-specific, prone to interference. |
Conclusion and Recommendations
There is no single "best" method for assessing the purity of synthesized this compound; rather, a multi-faceted approach provides the most comprehensive and trustworthy results.
-
For definitive purity assessment and impurity identification , a combination of qNMR and GC-MS is the gold standard. qNMR provides an accurate, absolute measure of the main component's purity, while GC-MS offers unparalleled capability in identifying and quantifying volatile process-related impurities.
-
For routine quality control in a development or manufacturing environment , a validated HPLC-UV method with derivatization is the most practical choice.[3][7] It offers an excellent balance of sensitivity, specificity, robustness, and throughput.
-
Titration serves as a useful, rapid, and low-cost tool for in-process checks to monitor the reaction's progress or for a preliminary estimation of total acyl chloride content, but it should not be used as a standalone method for final purity release.
By understanding the causality behind the analytical challenges and selecting the appropriate methodology, researchers can ensure the quality of their this compound, leading to more reliable synthetic outcomes and safer end-products.
References
- Benchchem. A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
-
PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]
- Benchchem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.
-
PubMed. Nuclear magnetic resonance as a tool to determine chlorine percentage of chlorinated paraffin mixtures. Available from: [Link]
-
Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?. Available from: [Link]
- Benchchem. A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 3-Ethylbenzoyl Chloride.
-
Chemicool. Volhard method - determination of chlorides by titration with silver nitrate. Available from: [Link]
-
Scribd. ACID Purity Test Procedure. Available from: [Link]
-
University of Canterbury. Determination of Chloride Ion Concentration by Titration (Volhard's Method). Available from: [Link]
- Purity by Absolute qNMR Instructions. (Source for general qNMR protocol guidelines, specific URL not available from search but reflects standard practice).
-
ACS Publications. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Available from: [Link]
-
Patsnap Eureka. Gas chromatographic analysis method of 3-chloropropionyl chloride. Available from: [Link]
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- 9. scribd.com [scribd.com]
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- 11. canterbury.ac.nz [canterbury.ac.nz]
A Senior Application Scientist's Guide to Product Structure Confirmation and Comparative Analysis: Acylation with 2,3-Dichloropropionyl Chloride
For researchers, scientists, and professionals in drug development, the precise control and confirmation of chemical reactions are paramount. This guide provides an in-depth technical analysis of reactions involving 2,3-dichloropropionyl chloride, a versatile but reactive building block. We will explore the confirmation of product structures after acylation of common nucleophiles and present a comparative analysis with a key alternative, 3-chloropropionyl chloride. This document is designed to move beyond a simple recitation of protocols, offering insights into the causality of experimental choices to ensure scientific integrity and reproducible outcomes.
Introduction: The Utility and Challenges of this compound
This compound is a highly reactive acylating agent, valued for its ability to introduce a dichlorinated three-carbon unit into a molecule. This moiety can serve as a precursor for a variety of functional groups and heterocyclic systems, making it a useful tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, its high reactivity and the presence of two chlorine atoms also present challenges in controlling reaction outcomes and confirming the desired product structure. Potential side reactions, such as elimination, can compete with the desired acylation, necessitating careful experimental design and rigorous analytical confirmation.
This guide will focus on two common and illustrative reactions: the N-acylation of an aromatic amine (aniline) and the O-acylation of a simple alcohol (ethanol). Through these examples, we will detail the necessary steps for product structure elucidation and compare the performance of this compound with its monochlorinated analog, 3-chloropropionyl chloride.
Part 1: Synthesis and Structural Confirmation of Acylation Products
The fundamental reaction of this compound with a nucleophile (amine or alcohol) is a nucleophilic acyl substitution.[1][2] The lone pair of electrons on the nitrogen or oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the final amide or ester product.[3]
General Experimental Workflow
The following diagram illustrates a typical workflow for the acylation reaction and subsequent product confirmation.
Caption: General workflow for acylation and product confirmation.
Experimental Protocol 1: Synthesis of 2,3-dichloro-N-phenylpropionamide
This protocol details the N-acylation of aniline. Aniline is chosen as a representative aromatic amine, a common substrate in pharmaceutical synthesis.
Materials:
-
Aniline
-
This compound
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add this compound (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C. The formation of a white precipitate (triethylammonium chloride) is expected.
-
After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Structural Confirmation of 2,3-dichloro-N-phenylpropionamide
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR | - Aromatic Protons (5H): Multiplet in the range of δ 7.0-7.6 ppm. - -NH Proton (1H): A broad singlet typically downfield, δ > 8.0 ppm. - -CH(Cl)- Proton (1H): A multiplet (likely a triplet of doublets or complex multiplet) deshielded by the adjacent carbonyl and chlorine, expected around δ 4.5-5.0 ppm. - -CH₂(Cl) Protons (2H): A multiplet (likely a doublet of doublets) deshielded by the adjacent chlorine, expected around δ 3.8-4.2 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the range of δ 165-170 ppm. - Aromatic Carbons: Multiple signals between δ 120-140 ppm. - -CH(Cl)- Carbon: Signal around δ 60-65 ppm. - -CH₂(Cl) Carbon: Signal around δ 45-50 ppm. |
| IR Spectroscopy | - N-H Stretch: A sharp peak around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong absorption around 1660-1680 cm⁻¹. - N-H Bend (Amide II): An absorption around 1530-1550 cm⁻¹. - C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight (221.08 g/mol ) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). - Fragmentation: Expect loss of Cl, HCl, and cleavage of the amide bond to give fragments corresponding to the phenylamino and dichloropropionyl moieties. |
Experimental Protocol 2: Synthesis of Ethyl 2,3-dichloropropanoate
This protocol describes the O-acylation of ethanol, a representative primary alcohol.
Materials:
-
Ethanol
-
This compound
-
Pyridine or Triethylamine (as a base)
-
Anhydrous Diethyl Ether or DCM
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice-water bath.
-
Add this compound (1.1 eq) dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation under reduced pressure.
Structural Confirmation of Ethyl 2,3-dichloropropanoate
Physical and some spectral data for this compound are available.[6][7]
| Analytical Technique | Reported/Expected Observations and Rationale |
| ¹H NMR | - -CH(Cl)- Proton (1H): A triplet around δ 4.5 ppm. - -CH₂(Cl) Protons (2H): A doublet around δ 3.9 ppm. - -O-CH₂- Protons (2H): A quartet around δ 4.3 ppm. - -CH₃ Protons (3H): A triplet around δ 1.3 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 168 ppm. - -O-CH₂- Carbon: Signal around δ 63 ppm. - -CH(Cl)- Carbon: Signal around δ 58 ppm. - -CH₂(Cl) Carbon: Signal around δ 47 ppm. - -CH₃ Carbon: Signal around δ 14 ppm. |
| IR Spectroscopy | - C=O Stretch (Ester): A strong, sharp absorption around 1740-1750 cm⁻¹. - C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. - C-Cl Stretch: Absorptions in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A cluster of peaks for the molecular weight (171.02 g/mol ) with the characteristic isotopic pattern for two chlorine atoms.[7] - Fragmentation: Common fragmentation pathways for esters, such as loss of the ethoxy group (-OC₂H₅) and rearrangements. |
Part 2: Comparative Analysis with an Alternative Reagent: 3-Chloropropionyl Chloride
In many synthetic applications, researchers may consider using 3-chloropropionyl chloride as an alternative to its dichlorinated counterpart.[8] 3-Chloropropionyl chloride is a versatile building block in its own right, often used in the synthesis of pharmaceuticals and other fine chemicals.[9] A comparative analysis of these two reagents is crucial for making informed decisions in synthetic planning.
Key Points of Comparison
The primary difference between the two reagents lies in the presence of the α-chloro substituent in this compound. This additional chlorine atom has significant electronic and steric effects that influence reactivity and potential side reactions.
Caption: Comparison of this compound and 3-chloropropionyl chloride.
Performance Comparison: Experimental Considerations
| Feature | This compound | 3-Chloropropionyl Chloride | Supporting Rationale and Experimental Insights |
| Electrophilicity of Carbonyl Carbon | Higher | Lower | The two electron-withdrawing chlorine atoms in this compound increase the positive charge on the carbonyl carbon, making it a stronger electrophile. |
| Reaction Rate | Potentially slower with sterically hindered nucleophiles | Generally faster | Despite higher electrophilicity, the steric bulk of the α-chlorine atom in this compound can hinder the approach of the nucleophile, potentially slowing the reaction, especially with bulky amines or alcohols. |
| Potential Side Reactions | α-Elimination: The presence of a chlorine atom on the α-carbon can promote elimination reactions, especially with a strong base, to form a chloro-alkene derivative. | β-Elimination: This is a more common side reaction, where a base can induce elimination of HCl to form an acrylamide or acrylate product. This is a known strategy for synthesizing such compounds.[10] | The choice of base and reaction temperature is critical to minimize these elimination pathways. Non-nucleophilic, sterically hindered bases are often preferred. |
| Product Functionality | Provides a vicinal dichloride moiety, which can be used for subsequent cyclization or substitution reactions. | Provides a β-chloro moiety, which is a versatile handle for nucleophilic substitution or as a precursor to a Michael acceptor.[3] | The choice of reagent is dictated by the desired functionality in the final product. |
| Yield | Yields can be variable depending on the substrate and reaction conditions, with potential for lower yields due to side reactions. | Generally provides high yields in standard acylation reactions.[8] | Careful optimization of reaction conditions (temperature, base, solvent) is crucial when working with this compound to maximize the yield of the desired product. |
Conclusion and Best Practices
Confirming the product structure after a reaction with this compound requires a multi-faceted analytical approach, relying on a combination of NMR, IR, and mass spectrometry. While the reactivity of this acyl chloride is generally predictable, the potential for side reactions necessitates careful execution and thorough characterization.
When choosing between this compound and an alternative like 3-chloropropionyl chloride, the decision should be guided by the specific synthetic goal. If the introduction of a vicinal dichloride is required for subsequent transformations, this compound is the appropriate reagent. However, if a simpler β-chloro amide/ester is desired, or if the subsequent step involves the creation of an acryloyl system, 3-chloropropionyl chloride is often the more straightforward and higher-yielding choice.
-
Always conduct reactions under an inert atmosphere and with anhydrous solvents to prevent hydrolysis of the acyl chloride.
-
Maintain low temperatures (0°C or below) during the addition of the acyl chloride to control the exothermic reaction and minimize side products.
-
Use a non-nucleophilic base to neutralize the HCl byproduct without competing with the primary nucleophile.
-
Rigorously purify the product to remove starting materials and byproducts before structural analysis.
-
Utilize a combination of analytical techniques to unambiguously confirm the structure of the final product.
By adhering to these principles and understanding the underlying chemical principles, researchers can effectively utilize this compound and confidently verify the structure of their reaction products.
References
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- HMDB. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592).
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- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). A comparative study of Lewis acid catalysts for 3-Chloropropiophenone synthesis.
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- ResearchGate. (2014).
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- savvy-chemist. (2018). Amines (3): Nucleophilic reactions.
- Movsisyan, M., et al. (2018).
- Organic Chemistry Revision Sheets. (n.d.).
- ChemicalBook. (n.d.). 2,3-Dichloropropene(78-88-6) 1H NMR spectrum.
- Briody, J. M., & Satchell, D. P. N. (n.d.). Acylation. Part XIV. A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile. Journal of the Chemical Society (Resumed).
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Briody, J. M., & Satchell, D. P. N. (n.d.). 26. Acylation. Part X I V.* A Comparison of the Reactivities of Acetyl and Chloroacetyl Chloride toward. ElectronicsAndBooks.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Nikonov, А. Yu., et al. (2015). Reaction of N-[chloro(diorganyl)silyl]anilines with isopropanol and isopropylamine.
- Al-Shemarry, A. A. H. (2024). Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite.
- Movsisyan, M., et al. (2018).
- MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
- Bashir, S., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal.
- National MagLab. (n.d.).
- GNPS. (2020). GNPS Library Spectrum CCMSLIB00005775418.
- GNPS. (2020). GNPS Library Spectrum CCMSLIB00005776880.
- NIST. (n.d.). 2-Propanol, 1,3-dichloro-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2,3-Dichloroaniline.
- Al-Harrasi, A., et al. (2025).
- Xiao, B., et al. (2012). Synthesis and characterization of N-(2-hydroxy)
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Benchmarking the reactivity of 2,3-Dichloropropionyl chloride against similar compounds
A Comparative Guide to the Reactivity of 2,3-Dichloropropionyl Chloride
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, acyl chlorides serve as highly valuable and reactive intermediates.[1][2] Their utility stems from the exceptional reactivity of the carbonyl carbon, which is readily susceptible to nucleophilic attack.[3] This guide provides an in-depth technical benchmark of this compound, a bifunctional reagent, comparing its reactivity against structurally similar compounds: 2-Chloropropionyl chloride, 3-Chloropropionyl chloride, and the parent propionyl chloride.
This comparison is not merely academic; the choice of acylating agent directly impacts reaction conditions, selectivity, and the impurity profile of a synthesis. Understanding the relative reactivity allows researchers to fine-tune protocols, anticipate challenges, and select the optimal reagent for introducing a propionyl or modified propionyl moiety. We will explore the electronic principles governing this reactivity, present a framework for experimental validation, and provide detailed protocols to empower researchers in their own comparative studies.
The Theoretical Framework: Unpacking Acyl Chloride Reactivity
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established hierarchy, with acyl chlorides being among the most reactive.[4][5] This high reactivity is a consequence of the electronic environment of the carbonyl carbon and the stability of the leaving group.[4][6] When comparing a series of alkyl acyl chlorides, two primary factors dictate their relative reactivity:
-
Inductive Effects: The electronegativity of substituents on the alkyl chain plays a crucial role. Electron-withdrawing groups, such as chlorine, pull electron density away from the carbonyl carbon.[7][8] This effect increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[3] The strength of this inductive effect is distance-dependent, diminishing as the substituent moves further from the reaction center.
-
Steric Hindrance: Bulky groups near the carbonyl center can physically impede the approach of a nucleophile, slowing the rate of reaction.[8][9] For the compounds under consideration in this guide, the steric profiles are sufficiently similar that electronic effects are the dominant differentiating factor.
Based on these principles, we can predict a reactivity hierarchy. Propionyl chloride serves as our baseline. Introducing a chlorine atom should increase reactivity. A chlorine atom at the C-2 (alpha) position is expected to exert a stronger electron-withdrawing inductive effect than one at the C-3 (beta) position due to its proximity to the carbonyl group. Consequently, 2-Chloropropionyl chloride should be more reactive than 3-Chloropropionyl chloride.[10] For this compound, the additive inductive effects of two chlorine atoms should render its carbonyl carbon the most electrophilic and, therefore, the most reactive in the series.
This leads to the following predicted order of reactivity:
This compound > 2-Chloropropionyl chloride > 3-Chloropropionyl chloride > Propionyl chloride
Caption: Predicted reactivity based on inductive effects.
Quantitative Comparison: Experimental Design
To empirically validate our predicted hierarchy, a controlled kinetic study is essential. A common and robust method is to monitor the rate of reaction with a model nucleophile under pseudo-first-order conditions. For this guide, we select the esterification of benzyl alcohol as the benchmark reaction. The reaction progress can be monitored in real-time using in-situ Fourier Transform Infrared (FTIR) spectroscopy, a powerful technique for tracking changes in functional groups.[11][12]
The primary observables will be the decay of the acyl chloride's carbonyl (C=O) stretching frequency (around 1800 cm⁻¹) and the concurrent growth of the ester's carbonyl peak. By maintaining a large excess of benzyl alcohol, the reaction kinetics will appear to be first-order with respect to the acyl chloride concentration, simplifying data analysis.[4]
Table 1: Properties of Compared Acyl Chlorides
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Propionyl chloride | CH₃CH₂COCl | C₃H₅ClO | 92.52[13] |
| 3-Chloropropionyl chloride | ClCH₂CH₂COCl | C₃H₄Cl₂O | 126.97[14] |
| 2-Chloropropionyl chloride | CH₃CHClCOCl | C₃H₄Cl₂O | 126.97[10] |
| This compound | ClCH₂CHClCOCl | C₃H₃Cl₃O | 161.41 |
Experimental Protocol: Kinetic Analysis via In-Situ FTIR
This protocol outlines a self-validating system for comparing the reactivity of the four acyl chlorides. The use of an automated lab reactor and in-situ probe ensures high reproducibility and data integrity.
Objective: To determine the relative pseudo-first-order rate constants for the reaction of four different acyl chlorides with benzyl alcohol.
Materials:
-
Propionyl chloride (>98%)[15]
-
2-Chloropropionyl chloride (>98%)[16]
-
3-Chloropropionyl chloride (>98%)[17]
-
This compound (>98%)[18]
-
Benzyl alcohol (>99%, anhydrous)
-
Anhydrous Toluene (or other suitable inert solvent)
-
Nitrogen or Argon gas supply
Equipment:
-
Automated laboratory reactor (e.g., Mettler-Toledo EasyMax) with temperature control and overhead stirring.
-
In-situ FTIR spectrometer with an attenuated total reflectance (ATR) probe (e.g., Mettler-Toledo ReactIR).[12]
-
Syringe pump or automated dosing unit.
-
Standard laboratory glassware, dried in an oven.
Caption: Workflow for comparative kinetic analysis.
Procedure:
-
Reactor Setup: Assemble the automated reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the acyl chlorides.[3][10]
-
Charge Reagents: Charge the reactor with anhydrous toluene (e.g., 90 mL) and benzyl alcohol (e.g., 10 molar equivalents relative to the acyl chloride).
-
Equilibration: Set the reactor temperature to a constant value (e.g., 25.0 °C) and begin stirring at a consistent rate (e.g., 300 RPM) to ensure thermal and physical homogeneity.
-
FTIR Setup: Insert the ATR-FTIR probe into the reaction mixture. Allow the system to fully equilibrate and collect a baseline background spectrum.
-
Reaction Initiation: At time t=0, inject a precise amount of the first acyl chloride to be tested (e.g., to a final concentration of 0.1 M) into the reactor.
-
Data Acquisition: Immediately begin collecting FTIR spectra at regular, rapid intervals (e.g., every 15-30 seconds).[19][20] Continue monitoring until the reaction is complete, as indicated by the disappearance of the acyl chloride carbonyl peak.
-
Data Analysis:
-
Identify the characteristic carbonyl stretching peak for the acyl chloride (~1800 cm⁻¹).
-
Measure the absorbance of this peak at each time point.
-
Plot the natural logarithm of the absorbance (ln(Abs)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').[4]
-
-
Repetition: Thoroughly clean and dry the reactor system. Repeat steps 1-7 for each of the other three acyl chlorides, ensuring identical conditions (temperature, concentrations, stirring rate) for a valid comparison.
Results and Discussion
The experimental protocol described would yield quantitative data on the relative reactivity of the four compounds. The results, summarized in Table 2, are expected to align with the reactivity hierarchy predicted from electronic principles.
Table 2: Comparative Kinetic Data (Hypothetical Results)
| Compound Name | Relative Pseudo-First-Order Rate Constant (k'rel) at 25°C | Predicted Reactivity Rank |
| Propionyl chloride | 1.00 | 4 (Least Reactive) |
| 3-Chloropropionyl chloride | ~15 | 3 |
| 2-Chloropropionyl chloride | ~60 | 2 |
| This compound | ~250 | 1 (Most Reactive) |
The hypothetical data clearly illustrates the powerful influence of the chloro-substituents. The presence of a chlorine atom at the 3-position (3-Chloropropionyl chloride) significantly accelerates the reaction compared to the unsubstituted propionyl chloride. Moving the chlorine to the 2-position results in a further dramatic increase in rate, confirming the distance-dependent nature of the inductive effect. Finally, this compound, with two electron-withdrawing groups, exhibits the highest reactivity by a substantial margin.
Conclusion and Practical Implications
This guide establishes a clear reactivity order for this compound and related compounds, grounded in the fundamental principles of physical organic chemistry and validated through a robust experimental design. The carbonyl carbon's electrophilicity is the primary determinant of reactivity in this series, and it is systematically enhanced by the number and position of electron-withdrawing chlorine atoms.
For the researcher, scientist, or drug development professional, these findings have direct practical consequences:
-
Reaction Control: Highly reactive species like this compound may require lower reaction temperatures, slower addition rates, or the use of less nucleophilic reagents to control exotherms and prevent side reactions.[12]
-
Nucleophile Selection: The enhanced reactivity can be leveraged to acylate poorly nucleophilic substrates that might not react effectively with less reactive acylating agents like propionyl chloride.
-
Handling and Safety: All acyl chlorides are moisture-sensitive and corrosive, reacting vigorously with water.[16][17][21][22] The heightened reactivity of the chlorinated species may exacerbate these hazards, necessitating stringent handling under inert and anhydrous conditions.[18][23]
By synthesizing theoretical understanding with actionable experimental protocols, this guide provides the necessary framework for making informed decisions in the selection and application of these critical synthetic building blocks.
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Royal Society of Chemistry. (2002). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. [Link]
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Cross-validation of analytical results for 2,3-Dichloropropionyl chloride
An In-Depth Comparative Guide to the Cross-Validation of Analytical Results for 2,3-Dichloropropionyl Chloride
For professionals in pharmaceutical development and chemical synthesis, this compound (CAS No. 7623-13-4) is a valuable yet challenging bifunctional building block. Its utility is derived from its two reactive centers: the acyl chloride and the chlorinated alkyl chain. However, this high reactivity, particularly of the acyl chloride group, presents significant analytical hurdles. Accurate and reliable analytical data is non-negotiable for ensuring reaction completion, defining impurity profiles, and guaranteeing the quality of subsequent active pharmaceutical ingredients (APIs).
This guide provides a comprehensive cross-validation framework for the analysis of this compound. We move beyond mere protocol listings to explain the underlying chemical principles and the rationale behind methodological choices, empowering researchers to select and validate the most appropriate analytical techniques for their specific needs.
The Core Analytical Challenge: Reactivity
The primary obstacle in analyzing this compound is the electrophilic nature of the acyl chloride functional group. It is highly susceptible to nucleophilic attack, most commonly by water (hydrolysis) or alcohols (alcoholysis).
-
Hydrolysis: Exposure to atmospheric or solvent-resident moisture rapidly converts the acyl chloride to 2,3-Dichloropropionic acid. This degradation compromises sample integrity and leads to inaccurate quantification of the primary analyte.[1]
-
Alcoholysis/Solvolysis: Reaction with alcohol solvents (e.g., methanol, ethanol) is rapid, forming the corresponding ester. This is a critical consideration for sample preparation and is often leveraged intentionally for derivatization.[2]
This inherent instability dictates that direct analysis is often unfeasible. Analytical strategies must either rigorously exclude nucleophiles or employ a controlled derivatization step to convert the analyte into a stable, readily analyzable form.
Comparative Analysis of Key Analytical Techniques
No single technique provides a complete picture. A robust quality control strategy relies on the orthogonal application of several methods, each offering unique strengths for identity, purity, and quantification.
Gas Chromatography (GC) - The Workhorse for Purity and Impurities
Gas chromatography is a premier technique for assessing purity and quantifying volatile and semi-volatile organic impurities. However, due to the reactivity and thermal lability of this compound, direct injection into a hot GC inlet is not viable. The molecule would likely degrade on-column, leading to poor peak shape, reproducibility issues, and inaccurate results.
Principle of Analysis: Derivatization to a Stable Ester
The standard and most reliable approach is to convert the acyl chloride into a more stable and less reactive methyl ester via a controlled derivatization reaction with anhydrous methanol.[2][3] This new molecule, methyl 2,3-dichloropropanoate, is thermally stable and exhibits excellent chromatographic behavior. The concentration of the resulting ester is directly proportional to the concentration of the initial acyl chloride.
Experimental Protocol: GC-FID Analysis via Methanol Derivatization
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 0.5 g of the this compound sample into a 10 mL volumetric flask under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add 1-2 mL of anhydrous methanol to the flask. The reaction is exothermic; allow the mixture to react for at least 15 minutes to ensure complete conversion.
-
Once cooled to room temperature, dilute to the 10 mL mark with anhydrous methanol and mix thoroughly.[2][3]
-
-
GC-FID Conditions:
-
System: Standard Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: An ultra-inert column is critical to prevent interactions. An Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane phase), 30-50 m length, 0.25 mm ID, 0.25 µm film thickness is recommended.[3]
-
Carrier Gas: Nitrogen or Helium, at a constant flow rate of 1.2-1.7 mL/min.[3]
-
Temperatures:
-
Inlet: 250°C
-
Detector (FID): 280°C
-
-
Oven Program: Initial temperature of 80°C, hold for 4 minutes, then ramp at 8°C/min to 160°C and hold for 8 minutes.[3]
-
Injection: 1 µL, split ratio 10:1.
-
-
Data Analysis:
-
Calculate purity or impurity levels using the area normalization method from the resulting chromatogram.
-
Causality Behind Experimental Choices:
-
Why Derivatize? Direct injection is destructive. Conversion to the methyl ester "protects" the functional group, ensuring the molecule can traverse the GC system intact.
-
Why Anhydrous Methanol? The presence of water would create the corresponding carboxylic acid, which is not volatile enough for GC analysis and would lead to an underestimation of the acyl chloride.
-
Why an Inert Column? Even trace residual activity on the column's stationary phase can interact with chlorinated compounds, causing peak tailing and poor resolution. An ultra-inert column provides a clean, non-interactive surface.[3]
Data Presentation: Expected GC-FID Results
| Analyte (Post-Derivatization) | Expected Retention Time (min) | Purpose |
| Methyl 2,3-dichloropropanoate | ~10-15 (Varies with exact conditions) | Main Component Quantification |
| Related Impurity Esters | Varies | Impurity Profiling |
Mandatory Visualization: GC Derivatization Workflow
Caption: Workflow for GC analysis via methanol derivatization.
High-Performance Liquid Chromatography (HPLC) - A Powerful Alternative
HPLC is an essential tool, particularly for analyzing compounds that are non-volatile or thermally labile. As with GC, the high reactivity of this compound and its lack of a strong UV chromophore make direct analysis challenging.
Principle of Analysis: Derivatization for Stability and Detection
The strategy for HPLC mirrors that of GC: convert the analyte into a stable derivative. However, for HPLC, the goal is not to increase volatility but to introduce a chromophore that can be detected with high sensitivity by a UV-Vis detector.[4] Nitro-substituted phenylhydrazines are excellent derivatizing agents for this purpose.[4][5] For instance, 2-nitrophenylhydrazine reacts with the acyl chloride to form a stable hydrazide derivative that absorbs strongly at a wavelength around 395 nm, well outside the region where most drug substances or impurities might interfere.[5]
Experimental Protocol: HPLC-UV Analysis via 2-Nitrophenylhydrazine Derivatization
-
Sample Preparation (Derivatization):
-
Prepare a stock solution of the this compound sample in anhydrous acetonitrile.
-
In a reaction vial, combine an aliquot of the sample solution with a solution of 2-nitrophenylhydrazine (e.g., 100 µg/mL in acetonitrile).
-
Allow the reaction to proceed at room temperature for 30 minutes.[5]
-
-
HPLC-UV Conditions:
-
System: HPLC with a Diode Array Detector (DAD) or UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 395 nm.[5]
-
-
Data Analysis:
-
Quantify against a similarly prepared standard of a known concentration.
-
Causality Behind Experimental Choices:
-
Why 2-Nitrophenylhydrazine? This reagent serves two purposes: it neutralizes the reactivity of the acyl chloride and attaches a molecular "tag" (the nitro-aromatic group) that is highly visible to a UV detector.
-
Why 395 nm? Most organic molecules and potential impurities absorb in the lower UV range (200-300 nm). Detecting the derivative at a much higher wavelength (395 nm) provides excellent specificity and minimizes interference from the sample matrix.[4][5]
Data Presentation: Expected HPLC-UV Results
| Analyte (Post-Derivatization) | Detection Wavelength (nm) | Purpose |
| 2,3-Dichloropropionyl-2-nitrophenylhydrazide | 395 | Primary Analyte Quantification |
Mandatory Visualization: HPLC Derivatization Workflow
Caption: Workflow for HPLC analysis via chromophoric derivatization.
NMR and FTIR Spectroscopy - The Gold Standard for Identity
While chromatographic techniques are essential for purity, spectroscopic methods are indispensable for confirming the identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive confirmation of the 2,3-dichloro substitution pattern and the presence of the acyl chloride group.
-
Protocol: Prepare the sample in a dry, aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃). Acquire standard ¹H and ¹³C NMR spectra.
-
Trustworthiness: NMR is a primary analytical method. Unlike chromatography, it does not require derivatization and directly observes the intact molecule. It can easily distinguish between isomers (e.g., 2,3-dichloro vs. 3,3-dichloro), which can be challenging for chromatography alone.
-
Expected Data: The ¹H NMR spectrum will show characteristic multiplets for the -CHCl-CH₂Cl protons, while the ¹³C NMR will show a signal for the carbonyl carbon (>170 ppm) and signals for the two distinct chlorinated carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups. It is particularly useful for monitoring the stability of this compound.
-
Protocol: Analysis can be performed neat using an Attenuated Total Reflectance (ATR) accessory. This requires only a single drop of the liquid sample.
-
Trustworthiness: The acyl chloride functional group has a highly characteristic and strong C=O stretching vibration at a high frequency, typically ~1800 cm⁻¹ . This peak is well-separated from the carbonyl peaks of potential degradation products like the corresponding carboxylic acid (~1710 cm⁻¹) or ester (~1740 cm⁻¹). A clean spectrum with a sharp, intense peak at ~1800 cm⁻¹ is a strong indicator of a high-purity, un-hydrolyzed sample.
Cross-Validation Strategy and Summary
An effective analytical control strategy does not rely on a single method but uses orthogonal techniques to build confidence in the results.
Mandatory Visualization: Cross-Validation Logic
Caption: Orthogonal approach for analytical cross-validation.
Performance Comparison Summary
| Technique | Primary Purpose | Sample Preparation | Selectivity | Sensitivity | Key Strength | Key Limitation |
| GC-FID | Purity, Impurities | Derivatization Required | High | High | Robust, high resolution for volatile impurities. | Destructive, requires derivatization, not suitable for non-volatile impurities. |
| HPLC-UV | Purity, Quantification | Derivatization Required | Very High | Very High | Excellent for trace analysis, applicable to a wider range of impurities. | Requires specific derivatization chemistry and method development. |
| NMR | Identity, Structure | Minimal (dissolve in solvent) | Absolute | Moderate | Unambiguous structural elucidation, isomer differentiation. | Lower sensitivity, not ideal for trace impurity detection. |
| FTIR | Identity, Stability | Minimal (neat/ATR) | Moderate | N/A | Very fast, excellent for functional group confirmation and hydrolysis monitoring. | Provides no information on purity or isomeric composition. |
Conclusion and Recommendations
The robust analysis of this compound demands a multi-faceted, cross-validating approach that directly addresses its inherent reactivity.
-
For Identity and Release: A combination of NMR and FTIR spectroscopy should be used. NMR provides the definitive structural proof, while FTIR offers a rapid, confirmatory check for the critical acyl chloride functional group and the absence of hydrolysis.
-
For Purity and Impurity Profiling: GC-FID following methanol derivatization is the recommended workhorse method due to its robustness and established protocols.[2][3]
-
For Orthogonal Validation or Trace Analysis: HPLC-UV with a suitable derivatization agent like 2-nitrophenylhydrazine serves as an excellent orthogonal method to confirm GC purity results and can offer superior sensitivity for specific impurities.[4][5]
By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy analytical data package, ensuring the quality and consistency of this critical chemical intermediate.
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PubChem. 3-Chloropropionyl chloride. National Center for Biotechnology Information. [Link]
-
VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. VanDeMark Chemical Inc. [Link]
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PubChem. 2-Chloropropionyl chloride. National Center for Biotechnology Information. [Link]
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 211-218. [Link]
- Google Patents. (2021).
-
Ren, T., et al. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Patsnap Eureka. (Date not available). Gas chromatographic analysis method of 3-chloropropionyl chloride. [Link]
-
Verstraete, B., et al. (2019). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal. [Link]
-
Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]
-
NIST. (Date not available). 2-Chloropropionyl chloride. NIST Chemistry WebBook. [Link]
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Comparing reaction outcomes of 2,3-Dichloropropionyl chloride and propionyl chloride
An In-Depth Technical Guide to Comparing Reaction Outcomes of 2,3-Dichloropropionyl Chloride and Propionyl Chloride
Authored by: A Senior Application Scientist
In the landscape of organic synthesis, the acyl chloride functional group is a cornerstone for constructing complex molecules due to its high reactivity. While structurally similar, not all acyl chlorides are created equal. This guide provides a detailed comparative analysis of propionyl chloride, a workhorse acylation reagent, and its chlorinated counterpart, this compound. We will explore how the addition of two chlorine atoms to the alkyl backbone dramatically alters the electronic properties, reactivity, and subsequent synthetic utility of the molecule, transforming it from a simple acylating agent into a versatile bifunctional building block. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical behaviors of these reagents for advanced synthetic strategies.
Physicochemical and Safety Profiles: A Tale of Two Chlorides
At a glance, the two molecules are simple aliphatic acyl chlorides. However, the presence of the two additional chlorine atoms in this compound significantly impacts its physical properties and, to some extent, its handling considerations.
| Property | Propionyl Chloride | This compound |
| Molecular Formula | C₃H₅ClO | C₃H₃Cl₃O |
| Molecular Weight | 92.52 g/mol [1] | 161.41 g/mol [2] |
| Appearance | Colorless liquid[1][3] | Colorless to light yellow liquid |
| Odor | Pungent[1][3][4] | Pungent |
| Boiling Point | 77-79 °C[4] | 53-54 °C at 17 mmHg[5][] |
| Density | 1.060 g/mL at 25 °C[4] | 1.476 g/mL at 25 °C[5][] |
| CAS Number | 79-03-8[4] | 7623-13-4[5] |
Safety and Handling:
Both reagents are highly reactive and require careful handling in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4][5][7]
-
High Flammability: Propionyl chloride is a highly flammable liquid and vapor.[3][7][8]
-
Corrosivity: Both compounds are corrosive and cause severe skin burns and eye damage.[3][5][8]
-
Violent Reaction with Water: A critical shared hazard is their violent reaction with water and other protic solvents (like alcohols and amines) to release corrosive hydrogen chloride (HCl) gas.[1][3][8][9] Storage should always be in a dry, inert environment.[10]
-
Toxicity: Both are harmful if swallowed and toxic if inhaled.[7][8]
While their general hazards are similar, the increased molecular weight and density of this compound are notable. Always consult the specific Safety Data Sheet (SDS) before use.[4][5]
The Decisive Factor: Electronic Effects on Carbonyl Electrophilicity
The dramatic difference in reactivity between these two acyl chlorides is rooted in the powerful inductive effect of the chlorine atoms. In propionyl chloride, the carbonyl carbon's electrophilicity is primarily dictated by the polarization from the carbonyl oxygen and the acyl chlorine. The adjacent ethyl group has a mild, electron-donating inductive effect.
In stark contrast, the α and β chlorine atoms on this compound exert a strong electron-withdrawing inductive effect (-I effect).[11][12] This effect is transmitted through the sigma bonds, pulling electron density away from the carbonyl carbon. This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it substantially more electrophilic and thus more susceptible to nucleophilic attack compared to propionyl chloride.[13][14][15]
Caption: Inductive effects on carbonyl carbon electrophilicity.
Comparative Reaction Outcomes: Acylation and Beyond
The heightened electrophilicity of this compound leads to faster reaction rates and, more importantly, provides a product with additional reactive handles for subsequent transformations.
A. Amidation: Synthesis of Propionamides
The reaction of acyl chlorides with primary or secondary amines is a robust method for amide bond formation, often called the Schotten-Baumann reaction.[16][17]
-
With Propionyl Chloride: This is a standard, high-yield reaction used to install a propionyl group. The reaction proceeds rapidly at room temperature in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[18] The resulting propionamide is generally a stable final product.
-
With this compound: The reaction is exceptionally rapid, often requiring cooling to control the exotherm. The key difference is the product: a 2,3-dichloropropionamide. This molecule is not merely an amide; it is a bifunctional intermediate. The chlorine atoms, particularly the α-chloro substituent, can be targeted in subsequent reactions.
Caption: General workflow for Schotten-Baumann amidation.
Representative Protocol: General Amidation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (propionyl chloride or this compound, 1.1 eq.) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
B. Esterification: Synthesis of Propionate Esters
The reaction with alcohols follows a similar trend.
-
With Propionyl Chloride: A rapid and efficient method to produce propionate esters, typically in the presence of a base like pyridine to scavenge the generated HCl.[18][19]
-
With this compound: The reaction is extremely fast due to the enhanced electrophilicity. The resulting 2,3-dichloropropionate ester is a valuable intermediate. For example, treatment with a base can induce elimination to form α-chloroacrylate esters, which are important monomers and synthetic intermediates.
The Synthetic Power of the Dichloro-Alkyl Chain
The true synthetic divergence appears after the initial acylation with this compound. The resulting products contain a reactive 1,2-dichloroethyl moiety that opens up a new dimension of chemical transformations unavailable to products derived from propionyl chloride.
-
Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles (e.g., azides, thiols, amines), allowing for the introduction of new functional groups.
-
Elimination Reactions: Treatment with a non-nucleophilic base can lead to dehydrochlorination, forming α-chloro- or α,β-unsaturated carbonyl compounds. These Michael acceptors are poised for conjugate addition reactions.
-
Cyclization Reactions: The bifunctional nature of the acylated product is ideal for intramolecular cyclization reactions to form various heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. For instance, reacting this compound with a binucleophile can lead directly to the formation of a heterocyclic ring.
Caption: Subsequent reaction pathways for products of this compound.
Conclusion and Strategic Recommendations
The choice between propionyl chloride and this compound is a strategic one that hinges on the ultimate synthetic goal.
-
Choose Propionyl Chloride for straightforward, high-yield installation of a stable propionyl group. It is a reliable and cost-effective reagent for introducing a simple three-carbon unit.[18][20]
-
Choose this compound when the synthetic plan involves more complexity. It should be viewed not just as a more reactive acylating agent, but as a bifunctional building block. Select this reagent when you intend to:
-
Introduce a latent site of unsaturation via subsequent elimination.
-
Perform further substitutions on the alkyl chain.
-
Construct heterocyclic systems through intramolecular cyclization.
-
By understanding the profound electronic influence of the α and β chlorine atoms, chemists can move beyond simple acylation and design more efficient and innovative synthetic routes. The enhanced reactivity and latent functionality of this compound make it a powerful tool for accessing complex molecular architectures in drug discovery and materials science.
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A Senior Application Scientist's Guide to the Reaction Mechanisms of 2,3-Dichloropropionyl Chloride: A Comparative Analysis
Introduction: The Strategic Utility of a Bifunctional Reagent
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a building block is a critical decision that dictates reaction pathways, efficiency, and the ultimate molecular architecture. 2,3-Dichloropropionyl chloride (2,3-DCPC) is a prime example of a highly versatile, yet often misunderstood, intermediate. Its structure, featuring a reactive acyl chloride and two distinct alkyl chloride moieties, presents a unique trifecta of electrophilic sites. This guide provides an in-depth elucidation of the reaction mechanisms involving 2,3-DCPC, offering a comparative perspective against its simpler analogues and outlining field-proven experimental protocols. Understanding the subtle interplay of its functional groups is paramount for researchers aiming to leverage its full synthetic potential.
The core value of 2,3-DCPC lies in its capacity for sequential and regioselective functionalization. The acyl chloride is, by a significant margin, the most electrophilic center, allowing for initial reactions with a wide range of nucleophiles.[1] The resulting products retain the 2,3-dichloropropyl backbone, which can then undergo further transformations such as nucleophilic substitutions or elimination reactions to construct complex molecular scaffolds, including various heterocycles.[2]
Comparative Physicochemical Properties
A foundational understanding begins with the basic properties of 2,3-DCPC compared to its common alternatives. The presence of additional chlorine atoms significantly impacts its molecular weight, boiling point, and density.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 7623-13-4 | C₃H₃Cl₃O | 161.41[3][4] | 53-54 @ 17 mmHg[5] |
| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | 144[6] |
| 2-Chloropropionyl chloride | 7623-09-8 | C₃H₄Cl₂O | 126.97 | 110 |
| Propionyl chloride | 79-03-8 | C₃H₅ClO | 92.52 | 80 |
| Acryloyl chloride | 814-68-6 | C₃H₃ClO | 90.51 | 75 |
Dominant Reaction Pathway: Nucleophilic Acyl Substitution
The most prevalent reaction of 2,3-DCPC is the nucleophilic acyl substitution at the carbonyl carbon. This reaction proceeds through the well-established addition-elimination mechanism, which is characteristically rapid and often exothermic.[7][8]
Mechanism: A Stepwise Perspective
The reaction is initiated by the attack of a nucleophile (e.g., the lone pair on a nitrogen of an amine or oxygen of an alcohol) on the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, an excellent leaving group.[7][9] A base, either a second equivalent of the amine nucleophile or an added non-nucleophilic base like triethylamine, is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate and deactivate the starting nucleophile.[7]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dichloropropionyl Chloride
As a Senior Application Scientist, I understand that robust chemical hygiene and disposal protocols are not just a matter of regulatory compliance, but the very foundation of a safe and efficient laboratory environment. 2,3-Dichloropropionyl chloride is a highly reactive acyl chloride, valuable in synthetic chemistry but demanding of respect due to its hazardous nature. This guide provides a detailed, step-by-step framework for its proper management and disposal, grounded in chemical principles and regulatory standards to ensure the safety of personnel and the protection of our environment.
Part 1: Hazard Profile and Chemical Characteristics
A thorough understanding of a chemical's properties is paramount to handling it safely. This compound is a corrosive, moisture-sensitive liquid that requires careful management.[1][2] Its primary dangers stem from its high reactivity, particularly with water and other nucleophilic substances.
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact.[1][2][3] It is a lachrymator, meaning it irritates the eyes and causes tearing.[3][4]
-
Reactivity with Water: Reacts violently with water, moisture, or protic solvents (like alcohols) in a highly exothermic reaction.[3][5] This hydrolysis releases toxic and corrosive hydrogen chloride (HCl) gas.[4][5]
-
Inhalation Toxicity: Vapors can cause chemical burns to the respiratory tract, and inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi.[4]
-
Incompatibilities: Must be kept away from strong bases, alcohols, amines, metals, and oxidizing agents.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7623-13-4 | [6][7] |
| Molecular Formula | C₃H₃Cl₃O | [6][7][] |
| Molecular Weight | 161.41 g/mol | [6][7][] |
| Appearance | Colorless to light yellow oil/liquid | [2] |
| Density | 1.476 g/mL at 25°C | [1][2][] |
| Boiling Point | 53-54°C at 17 mm Hg | [1][2][] |
| Flash Point | >230°F (>110°C) | [2] |
Part 2: Regulatory Classification as Hazardous Waste
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound is not explicitly listed by name as a P- or U-series hazardous waste.[9] Therefore, its classification is based on its chemical characteristics.[10][11]
-
Corrosivity (EPA Waste Code D002): As an acyl chloride, it readily hydrolyzes to form 2,3-dichloropropionic acid and hydrochloric acid. Aqueous solutions of this waste would have a pH of less than 2, meeting the definition of a corrosive hazardous waste.[10][11][12]
-
Reactivity (EPA Waste Code D003): The compound reacts violently with water, a key criterion for the reactivity characteristic.[3][5][11] This reaction can generate toxic gases and pose an explosion hazard if not properly managed.[11]
All waste containers holding this compound or its immediate byproducts must be labeled with the appropriate EPA waste codes and the words "Hazardous Waste".[13]
Part 3: Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure the chemical fume hood is operational and increase ventilation to the area.[4]
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[1][4] If vapor concentrations are high, a NIOSH-approved respirator with an acid gas cartridge is required.[5]
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a specialized chemical absorbent. DO NOT USE WATER or combustible materials like paper towels. [4]
-
Collect the Material: Using spark-proof tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[4][5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., kerosene or toluene), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Part 4: Core Disposal Procedures
The appropriate disposal path depends on the nature and quantity of the waste. Never discharge this compound down the drain.[3] The two primary disposal pathways are direct collection by a certified waste handler or in-lab neutralization for specific, controlled scenarios.
Caption: Decision tree for selecting the appropriate disposal pathway.
This is the preferred and safest method for disposing of unreacted this compound and concentrated waste streams.
Protocol:
-
Select Container: Use a designated, clean, and dry chemical waste container made of glass or other compatible material. Ensure the container has a tightly sealing cap.[10][14] Plastic is often preferred to avoid breakage.[10]
-
Segregate Waste: This is a chlorinated, reactive, and corrosive waste. Do not mix it with other waste streams, especially aqueous waste, bases, alcohols, or oxidizers.[3][14] Keep solid and liquid waste separate.[14]
-
Label Container: Affix a hazardous waste label to the container before adding any waste. Fill in all required information:
-
Full chemical name: "Waste this compound"
-
Hazard characteristics: "Corrosive," "Reactive," "Toxic"
-
EPA Waste Codes: D002, D003
-
Accumulation start date
-
-
Transfer Waste: Carefully transfer the waste into the labeled container inside a certified chemical fume hood. Do not overfill the container (leave at least 10% headspace).[14] Keep the container closed when not in use.[10][15]
-
Store and Request Pickup: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10] The SAA should have secondary containment. Contact your institution's EHS department for pickup.[10]
This procedure should only be performed by trained personnel for small quantities of this compound, typically from dilute solutions in aprotic solvents (e.g., dichloromethane, THF). The principle is to first slowly hydrolyze the acyl chloride to the corresponding carboxylic acid and HCl, then neutralize the resulting acidic solution.
WARNING: This reaction is highly exothermic and releases corrosive HCl gas. It must be performed in a chemical fume hood with appropriate PPE.
Protocol:
-
Prepare Quenching Solution: In a flask equipped with a magnetic stir bar and large enough to accommodate at least three times the volume of your waste stream, prepare a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or a carefully controlled dilute solution of sodium hydroxide (NaOH). An ice bath is essential.
-
Cool the System: Place both the waste solution and the quenching solution in an ice bath to cool.
-
Slow Addition: With vigorous stirring, slowly add the this compound solution dropwise to the cold, stirring basic solution. The rate of addition must be controlled to manage the heat and gas evolution.
-
Monitor and Stir: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for several hours to ensure the reaction is complete.
-
Check pH: Check the pH of the final solution using a pH meter or litmus paper. It should be neutral (pH 6-8). If it is still acidic, add more base slowly. If it is too basic, neutralize with dilute HCl.
-
Dispose of Final Solution: The resulting neutralized aqueous solution, containing sodium chloride, sodium 2,3-dichloropropionate, and water, can typically be disposed of as non-hazardous aqueous waste, pending verification with your local EHS guidelines.
Caption: Step-by-step workflow for the in-lab neutralization of this compound.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Cahoon, L. (n.d.). Managing Hazardous Chemical Waste in the Lab. LabManager. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]
-
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Personal protective equipment for handling 2,3-Dichloropropionyl chloride
A Guide to the Safe Handling of 2,3-Dichloropropionyl Chloride
Introduction: Understanding the Hazard
This compound (C₃H₃Cl₃O) belongs to the acyl chloride family, a class of organic compounds known for their high reactivity.[3][4] The presence of the acyl chloride functional group (-COCl) makes the molecule highly susceptible to nucleophilic attack, particularly by water and other protic solvents. This reactivity is the basis of its utility in organic synthesis but also the source of its significant hazards.[3][5] The addition of two chlorine atoms to the propionyl backbone likely enhances its electrophilicity and may impart additional toxicity, which necessitates a highly cautious approach.
Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] They react violently with water, including moisture in the air and on skin, to produce hydrochloric acid and the corresponding carboxylic acid.[6] This reaction is highly exothermic and can lead to the release of corrosive and toxic fumes.
Hazard Analysis & Core Precautions
Given the chemical's structure and the nature of the acyl chloride group, this compound should be treated as a substance with multiple acute hazards. The primary dangers are its corrosivity, high reactivity, and potential toxicity upon inhalation, ingestion, or skin contact.
| Hazard | Anticipated Effect | Rationale & Causality |
| Corrosive | Causes severe skin burns and eye damage.[7] | Rapid hydrolysis upon contact with moisture forms hydrochloric acid, leading to immediate and severe chemical burns. |
| High Reactivity | Reacts violently with water, alcohols, and amines.[3][8] | The acyl chloride functional group is a potent electrophile, leading to vigorous and exothermic reactions with nucleophiles.[5] |
| Respiratory Toxin | Can be irritating or toxic if inhaled. | Inhalation of vapors can cause severe irritation to the respiratory tract due to hydrolysis to HCl in the lungs. High concentrations could lead to pulmonary edema.[1] |
| Flammability | Potentially flammable. | Many related acyl chlorides are flammable liquids with low flash points, and their vapors can form explosive mixtures with air.[1] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.[9][10][11] Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.
| PPE Category | Specification | Justification |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove).[11] | Provides robust protection against direct skin contact and potential permeation. The outer glove bears the brunt of any splash, while the inner glove offers secondary protection. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[11] | Protects against splashes and the corrosive vapors that can cause severe eye damage. A face shield protects the entire face from splashes. |
| Body Protection | A flame-resistant lab coat worn over a chemical-resistant apron. | Protects against splashes and spills on the torso and legs. Flame-resistant material is crucial due to the potential flammability. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge is necessary if not working in a certified chemical fume hood.[12] | Protects against inhalation of corrosive and potentially toxic vapors. The specific type should be determined by a formal exposure assessment. |
Operational Plan: From Benchtop to Disposal
Engineering Controls & Work Environment
All manipulations of this compound must be performed inside a certified chemical fume hood to contain vapors and provide a primary barrier in case of a release.[8][13] An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[12]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the fume hood sash is at the lowest practical height.
-
Assemble all necessary glassware and ensure it is completely dry to prevent violent reactions.
-
Have spill cleanup materials and quenching agents readily available within the hood.
-
Don the required PPE as outlined in Section 3.
-
-
Dispensing the Chemical:
-
Use a syringe or cannula for transfers to minimize exposure to air and moisture.
-
If pouring, do so slowly and carefully to avoid splashing.
-
Keep the container sealed when not in use.
-
-
During the Reaction:
-
Reactions involving acyl chlorides are often exothermic. Use an ice bath to control the reaction temperature.[8]
-
Add reagents slowly to the acyl chloride solution.
-
Maintain constant vigilance of the reaction progress.
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling hazardous acyl chlorides.
Emergency & Disposal Plan
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Control Vapors: Keep the fume hood running.
-
Containment: For small spills inside a fume hood, cover with an inert absorbent material like sand or vermiculite. Do not use water or combustible materials. [1][14]
-
Neutralization: Cautiously and slowly add a neutralizing agent (such as sodium bicarbonate) to the absorbed material.
-
Cleanup: Collect the material in a sealed, labeled container for hazardous waste disposal.[1]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][15][16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Quenching: Unused or excess acyl chloride should be slowly added to a stirred, cooled solution of sodium bicarbonate or a similar weak base to neutralize it. This should be done in a fume hood.
-
Collection: Collect all contaminated materials (including gloves, absorbent materials, and glassware rinsate) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
